Thiomorpholine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
thiomorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEBHEMVODXCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Privileged Scaffold: A Technical History of Thiomorpholine-3-carboxylic Acid Hydrochloride
Abstract
Thiomorpholine-3-carboxylic acid and its hydrochloride salt represent a cornerstone in modern medicinal chemistry. Classified as a "privileged scaffold," this heterocyclic compound is a versatile building block for a vast array of biologically active molecules.[1][2] This in-depth technical guide navigates the historical landscape of its discovery, tracing its origins from fundamental studies of amino acid reactivity to its current status as a key intermediate in pharmaceutical development. We will explore the seminal synthetic pathways, the causal drivers behind their development, and the evolution of our understanding of this molecule's significance. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundations of thiomorpholine-3-carboxylic acid chemistry.
An Unanticipated Discovery: The Genesis from Cysteine Analogs
The story of thiomorpholine-3-carboxylic acid does not begin with a targeted synthesis, but rather as an unexpected outcome of studies into the reactivity of cysteine derivatives. Seminal work in the 1980s focused on understanding the hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs.[3] These compounds were being investigated as potential metabolites of dihaloethanes and their interactions with biological macromolecules.
Researchers observed a dramatically increased rate of hydrolysis for S-(2-haloethyl)-L-cysteines at alkaline pH (pH 8-10) compared to acidic or neutral conditions.[3] This observation was pivotal. Initially, the expected product of hydrolysis was S-(2-hydroxyethyl)-L-cysteine. However, careful analysis of the reaction products following hydrolysis at pH 10 revealed the formation of a different compound altogether: 3-(thiomorpholine)-carboxylic acid .[3]
This discovery was significant for two key reasons:
-
It unveiled a novel intramolecular cyclization pathway for S-(2-haloethyl)-L-cysteine.
-
It represented the first documented formation and identification of the thiomorpholine-3-carboxylic acid scaffold.
The proposed mechanism involves the internal nucleophilic attack of the amine group on the carbon bearing the halogen, leading to the formation of the stable six-membered thiomorpholine ring.[3] This spontaneous cyclization under specific pH conditions was a critical insight into the inherent reactivity of the cysteine backbone when appropriately functionalized.
Mechanistic Insights into the Discovery
The diagram below illustrates the proposed intramolecular cyclization mechanism that led to the initial discovery of thiomorpholine-3-carboxylic acid.
Caption: Proposed reaction pathway for the formation of thiomorpholine-3-carboxylic acid from S-(2-chloroethyl)-L-cysteine.
Evolution of Synthetic Strategies: From Discovery to Practical Application
Following its initial discovery, the focus shifted towards developing intentional and efficient synthetic routes to access thiomorpholine-3-carboxylic acid and its derivatives. The versatility of this scaffold in medicinal chemistry spurred the development of more controlled and scalable synthetic methodologies.[4][5]
Synthesis from L-Cysteine and its Derivatives
The most direct and conceptually elegant synthetic approaches leverage the readily available chiral pool of L-cysteine. These methods capitalize on the inherent stereochemistry of the starting material to produce enantiomerically pure thiomorpholine-3-carboxylic acid.
A common strategy involves the reaction of L-cysteine with a suitable two-carbon electrophile to introduce the S-alkyl chain, followed by cyclization. For instance, the reaction of L-cysteine with 1,2-dichloroethane or 1-bromo-2-chloroethane under basic conditions can lead to the formation of S-(2-chloroethyl)-L-cysteine, which can then be cyclized to thiomorpholine-3-carboxylic acid.
Table 1: Comparison of Early Synthetic Approaches from Cysteine Derivatives
| Starting Material | Reagents | Key Transformation | Advantages | Disadvantages |
| L-Cysteine | 1,2-Dichloroethane, Base | S-alkylation followed by intramolecular cyclization | Readily available starting material | Potential for side reactions and low yields |
| S-(2-haloethyl)-L-cysteine | Base (e.g., NaOH) | Intramolecular nucleophilic cyclization | Direct conversion of a pre-formed precursor | Precursor synthesis can be multi-step |
Modern Synthetic Methodologies
More contemporary approaches have focused on improving efficiency, scalability, and stereochemical control. These include solid-phase synthesis and the use of protecting group strategies to minimize side reactions.
A notable advancement is the polymer-supported synthesis starting from immobilized Fmoc-Cys(Trt)-OH. This method allows for the sequential addition of reagents and simplified purification, making it amenable to the generation of libraries of thiomorpholine derivatives for drug discovery.
Experimental Protocol: A Representative Modern Synthesis
The following is a generalized protocol for the synthesis of a protected thiomorpholine-3-carboxylic acid derivative on a solid support:
-
Resin Loading: Swell a suitable solid support resin (e.g., Wang resin) in an appropriate solvent (e.g., dichloromethane - DCM).
-
Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH to the resin using a standard coupling agent (e.g., DCC/DMAP).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
N-Alkylation: React the free amine with a suitable electrophile (e.g., a substituted 2-bromoethanol derivative) in the presence of a non-nucleophilic base.
-
Cyclization: Induce intramolecular cyclization, often through the use of a suitable base or by activating the hydroxyl group for nucleophilic displacement by the thiol.
-
Cleavage and Deprotection: Cleave the product from the resin and remove any remaining protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the final product using techniques such as HPLC.
Caption: A generalized workflow for the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives.
Biological Significance and Applications
The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] Its unique three-dimensional shape and the presence of both hydrogen bond donor and acceptor capabilities allow it to interact with a wide range of biological targets.
Derivatives of thiomorpholine-3-carboxylic acid have been investigated for a multitude of therapeutic applications, including:
-
Antioxidant and Hypolipidemic Activity: Certain thiomorpholine derivatives have shown potent antioxidant and cholesterol-lowering effects.[6]
-
Antibacterial Agents: The thiomorpholine moiety is a key component of some novel antibiotic candidates.
-
Neurological Disorders: Its use as a building block for drugs targeting neurological disorders is an active area of research.[4][5]
The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, such as esterification and amide bond formation, allowing for the creation of diverse chemical libraries for screening against various disease targets.
Conclusion
The journey of thiomorpholine-3-carboxylic acid hydrochloride from an unexpected laboratory finding to a valuable tool in drug discovery highlights the often-serendipitous nature of scientific progress. Its history is intrinsically linked to the fundamental chemistry of cysteine, and its future continues to unfold as medicinal chemists harness its unique properties to design the next generation of therapeutics. The foundational understanding of its discovery and the evolution of its synthesis provide a robust framework for researchers and scientists working at the forefront of pharmaceutical innovation.
References
- Schasteen, C. S., & Reed, D. J. (1983). The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. Toxicology and Applied Pharmacology, 70(3), 423–432. [Link]
- Jain, A. K., & Sharma, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem Compound Database.
- Tooulia, M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(5), 324-332. [Link]
- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylate. PubChem Compound Database.
- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
- Guidotti, G., & Gazzola, C. (1985). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. FEBS Letters, 192(2), 247-250. [Link]
- Amerigo Scientific. (n.d.). This compound.
- Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2378–2385. [Link]
- The Human Metabolome Database. (2023). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).
Sources
- 1. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine and its use in covalent-binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5556841A - Thiazine or thiomorpholine derivatives - Google Patents [patents.google.com]
- 5. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google Patents [patents.google.com]
- 6. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiomorpholine-3-carboxylic acid Hydrochloride: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Thiomorpholine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in pharmaceutical development and organic synthesis. Drawing upon established scientific principles and field-proven insights, this document delves into the core physical and chemical properties, outlines a robust synthesis protocol, and details validated analytical methodologies for its characterization.
Core Molecular Attributes and Physicochemical Properties
This compound is a chiral molecule featuring a thiomorpholine ring, which is a sulfur-containing analog of morpholine, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.
Structural and Chemical Identity
The fundamental structure and key identifiers of this compound are presented below. Understanding these basics is critical for interpreting analytical data and designing synthetic strategies.
Diagram 1: Molecular Structure of this compound
A 2D representation of the protonated thiomorpholine ring and its ionic interaction with the chloride ion.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₂S | [1][2][3] |
| Molecular Weight | 183.66 g/mol | [1][2][3] |
| Appearance | White solid | [4] |
| Melting Point | 270-278 °C | [5][6] |
| Predicted Water Solubility | 54.2 g/L (for the free acid) | [7] |
| Predicted pKa (acidic) | ~2.09 | [5] |
| Predicted pKa (basic) | ~9.39 | [7] |
| Storage Conditions | 2-8°C | [4][5][6] |
Note: The provided water solubility is a predicted value for the free acid. The hydrochloride salt is expected to have higher aqueous solubility. Experimental verification is recommended for specific applications.
Synthesis Protocol: A Guided Approach
The synthesis of this compound can be achieved through a multi-step process commencing with the readily available amino acid, L-cysteine. The following protocol is a scientifically sound approach derived from established chemical principles.
Diagram 2: Synthetic Pathway Overview
A simplified workflow for the synthesis of the target compound from L-cysteine.
Step-by-Step Synthesis Methodology
Step 1: Formation of the Thiazolidine Intermediate This initial step involves the condensation of L-cysteine with a suitable aldehyde, such as formaldehyde, to form a thiazolidine-4-carboxylic acid. This reaction proceeds readily under mild conditions.[8]
-
Dissolve L-cysteine in a mixture of water and ethanol.
-
Add an equimolar amount of aqueous formaldehyde solution dropwise while stirring at room temperature.
-
Continue stirring for several hours until precipitation of the thiazolidine intermediate is complete.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality: The reaction between the thiol and amine groups of cysteine and the electrophilic carbonyl carbon of formaldehyde leads to the formation of a stable five-membered ring, the thiazolidine.
Step 2: Reductive Ring Opening and Alkylation The thiazolidine ring is then opened and the sulfur is alkylated.
-
Suspend the thiazolidine intermediate in a suitable solvent like ethanol.
-
Add a reducing agent, such as sodium borohydride, in portions to open the ring.
-
Following reduction, introduce a 2-carbon electrophile with a leaving group, for example, 2-chloroethanol, to alkylate the sulfur.
-
The reaction mixture is typically stirred overnight.
Causality: The reduction cleaves the C-N bond of the thiazolidine, generating a free amine and a thiol. The thiol then acts as a nucleophile, attacking the 2-chloroethanol to form the S-alkylated intermediate.
Step 3: Intramolecular Cyclization The formation of the six-membered thiomorpholine ring is achieved through an intramolecular nucleophilic substitution.
-
Treat the reaction mixture from the previous step with a non-nucleophilic base, such as sodium hydride, to deprotonate the amine.
-
The deprotonated amine then acts as an intramolecular nucleophile, displacing the hydroxyl group (which may require activation, e.g., by conversion to a tosylate) or a halide on the alkyl chain to form the thiomorpholine ring.
-
The reaction is typically heated to drive the cyclization to completion.
Causality: The base is crucial for generating the nucleophilic amine, which then readily attacks the electrophilic carbon, leading to the formation of the thermodynamically favored six-membered ring.
Step 4: Hydrochloride Salt Formation The final step is the conversion of the free base to its hydrochloride salt.
-
Dissolve the crude Thiomorpholine-3-carboxylic acid in a minimal amount of a suitable alcohol, such as isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum.
Causality: The basic nitrogen atom of the thiomorpholine ring is protonated by the strong acid (HCl), leading to the formation of the ammonium salt, which is typically a crystalline solid with improved handling and stability properties.
Analytical Characterization: A Validating System
Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) serve as a self-validating system.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method): [9]
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a translucent pellet.
Data Acquisition and Interpretation:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.[10]
-
A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.[10]
-
N-H stretching vibrations of the protonated amine will appear in the 3000-2800 cm⁻¹ region, often superimposed on the broad O-H band.
-
C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.
-
The C-N and C-S stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments in the molecule, confirming its structure.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
Data Acquisition and Interpretation:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Expected Proton Signals:
-
The protons on the thiomorpholine ring will appear as a series of multiplets in the upfield region (typically between 2.5 and 4.0 ppm). The exact chemical shifts and coupling patterns will depend on the conformation of the ring.[11]
-
The proton on the chiral carbon (at the 3-position) will likely appear as a distinct multiplet.
-
The carboxylic acid proton is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe. In D₂O, this proton will exchange with deuterium and the signal will disappear.
-
The N-H protons of the protonated amine will also be present and may show coupling to adjacent protons.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.
Methodology:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[12]
-
Detection: UV detection at a wavelength where the compound has some absorbance (typically in the low UV range, e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Causality: This method separates the target compound from any unreacted starting materials, byproducts, or degradation products based on their differential partitioning between the stationary and mobile phases.
Biological Context: A Proton Pump Inhibitor
Thiomorpholine-3-carboxylic acid and its derivatives have been investigated for their biological activity, notably as inhibitors of proton pumps.[1] Proton pumps, specifically the H⁺/K⁺-ATPase enzyme system, are responsible for the final step in gastric acid secretion.[13]
Diagram 3: Mechanism of Action of Proton Pump Inhibitors
Simplified schematic of proton pump inhibition by a thiomorpholine derivative.
The mechanism involves the irreversible blockage of the proton pump, which prevents the secretion of hydrogen ions into the gastric lumen, thereby reducing stomach acidity. This mode of action makes compounds like this compound valuable leads in the development of treatments for acid-related gastrointestinal disorders.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties, a plausible synthetic route, and robust analytical methods for the characterization of this compound. The information presented herein is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this promising molecule. Adherence to the described protocols and a thorough understanding of the underlying scientific principles will ensure the generation of reliable and reproducible results.
References
- University of Colorado Boulder, Department of Chemistry.
- PubChem. Thiomorpholine-3-carboxylic acid. [Link]
- Capot Chemical. MSDS of this compound. [Link]
- Human Metabolome Database.
- PubChem. Thiomorpholine. [Link]
- PubChem.
- Amerigo Scientific. This compound. [Link]
- ResearchGate. a.
- ResearchGate. (PDF) Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
- ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
- PubChemLite. Thiomorpholine-3-carboxylic acid (C5H9NO2S). [Link]
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- aob.oxfordjournals.org. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- ResearchGate. Kinetics of thiomorpholine transformation by M. aurum MO1. The 1 H NMR.... [Link]
- MDPI. Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. [Link]
- ResearchGate. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
- 1. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 2. capotchem.cn [capotchem.cn]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiomorpholine-3-carboxylic acid CAS#: 20960-92-3 [chemicalbook.com]
- 6. Thiomorpholine-3-carboxylic acid 95 20960-92-3 [sigmaaldrich.com]
- 7. hmdb.ca [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to Thiomorpholine-3-carboxylic Acid Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural framework, incorporating a thiomorpholine ring, imparts a range of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, molecular architecture, synthesis, and diverse applications, with a focus on its role as a proton pump inhibitor and as a key intermediate in the synthesis of advanced pharmaceutical compounds.
Part 1: Core Chemical and Physical Characteristics
A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research and development. This section outlines the key identifiers and structural features of this compound.
Chemical Identity and CAS Numbers
It is crucial to distinguish between the racemic mixture and the specific enantiomers of this compound, as they are assigned distinct CAS numbers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 | C₅H₁₀ClNO₂S | 183.66[1] |
| This compound (Racemic) | 96612-95-2 | C₅H₁₀ClNO₂S | 183.66[2] |
Molecular Structure and Representation
The molecular structure of this compound is characterized by a six-membered saturated ring containing a sulfur atom and a nitrogen atom at positions 1 and 4, respectively, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and solubility.
Molecular Structure Diagram:
Caption: 2D structure of this compound.
Structural Representations:
| Representation | String |
| SMILES (Racemic) | C1CSCC(N1)C(=O)O.Cl |
| Isomeric SMILES ((R)-enantiomer) | C1CSCC(=O)O.Cl[1] |
| InChI ((R)-enantiomer) | InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1[1] |
Part 2: Synthesis and Chemical Reactivity
The synthesis of this compound can be approached through several strategic pathways, each with its own merits depending on the desired stereochemistry and scale of production.
Synthetic Methodologies
The primary synthetic routes involve ring-closure reactions, chiral resolution, and functional group modifications. A common precursor for the synthesis of the (R)-enantiomer is L-cysteine, a readily available chiral amino acid.[3]
Conceptual Synthetic Workflow:
Caption: General synthetic workflow for (R)-Thiomorpholine-3-carboxylic acid hydrochloride.
Contemporary approaches also include polymer-supported solid-phase synthesis, which allows for the stereoselective formation of thiomorpholine-3-carboxylic acid derivatives from immobilized cysteine.[1]
Chemical Reactivity
The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the secondary amine, and the thioether.
-
Acid-Base Reactions: The carboxylic acid group can be deprotonated by bases to form carboxylate salts.[1]
-
Esterification: The carboxylic acid can undergo esterification with alcohols, a common reaction in medicinal chemistry to modify the pharmacokinetic properties of a molecule.[1]
-
Amide Formation: The carboxylic acid can react with amines to form amides, providing a handle for further functionalization.[1]
Part 3: Applications in Drug Discovery and Research
This compound serves as a versatile intermediate and a pharmacologically active compound in its own right.
Proton Pump Inhibition
(R)-Thiomorpholine-3-carboxylic acid hydrochloride has been identified as an inhibitor of the gastric H⁺/K⁺-ATPase, also known as the proton pump.[1] This enzyme is responsible for the final step in gastric acid secretion. By inhibiting this pump, the compound can reduce gastric acidity, making it a potential candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1]
Mechanism of Proton Pump Inhibition:
Proton pump inhibitors (PPIs) are typically prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, leading to irreversible inhibition.
Caption: General mechanism of action for proton pump inhibitors.
While the specific IC₅₀ value for this compound against the H⁺/K⁺-ATPase is not available in the provided search results, its classification as a proton pump inhibitor suggests it operates through a similar mechanism.
Intermediate in the Synthesis of Sutezolid
Thiomorpholine is a key structural component of Sutezolid, an oxazolidinone antibiotic investigated for the treatment of tuberculosis. The synthesis of Sutezolid involves the incorporation of the thiomorpholine moiety, highlighting the importance of thiomorpholine derivatives in the development of new anti-infective agents.
Other Research Applications
Beyond its role in drug development, thiomorpholine-3-carboxylic acid and its derivatives are utilized in various research areas, including:
-
Biochemical Research: Used in proteomics and enzyme inhibition studies to probe metabolic pathways.[1]
-
Organic Synthesis: Serves as a versatile building block for the creation of complex organic molecules.[1]
Part 4: Safety, Handling, and Toxicology
As with any chemical compound, proper safety precautions are essential when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound may cause respiratory irritation.[4] The toxicological properties have not been thoroughly investigated, and it is recommended to handle the compound with care.[4]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of insufficient ventilation, wear suitable respiratory equipment.[4]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[5]
First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant.[5] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[4]
Conclusion
This compound is a compound of significant interest to the scientific community. Its well-defined chemical structure, coupled with its versatile reactivity and demonstrated biological activity as a proton pump inhibitor, underscores its potential in drug discovery and development. Furthermore, its role as a key building block in the synthesis of complex molecules like Sutezolid solidifies its importance in medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this valuable heterocyclic compound. Further research to quantify its biological activity and fully elucidate its toxicological profile will undoubtedly expand its utility in the future.
References
- (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6. (2023, August 16). Smolecule.
- MSDS of this compound. Capot Chemical Co., Ltd.
- SAFETY DATA SHEET. (2018, September 25). Fisher Scientific.
- Thiomorpholine. (2023, July 6). CymitQuimica.
- Thiomorpholine-3-carboxylic acid, N-BOC protected. Apollo Scientific.
- SAFETY D
- This compound, CAS 96612-95-2. Santa Cruz Biotechnology.
- Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159. PubChem.
- R-Thiomorpholine-3-carboxylic acid. Chem-Impex.
- Thiomorpholine-3-carboxyl
- Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).
- Thiomorpholine-3-carboxylic acid. Sigma-Aldrich.
- This compound. Amerigo Scientific.
- Thiomorpholine-3-carboxylic acid (C5H9NO2S). PubChemLite.
- 5-Oxothiomorpholine-3-carboxylic Acid. LGC Standards.
- Akaike, T., et al. (2017). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Free Radical Biology and Medicine, 106, 265-275.
- Besancon, M., et al. (1997). Sites of reaction of the gastric H,K-ATPase with extracytoplasmic thiol reagents. The Journal of Biological Chemistry, 272(36), 22438-22446.
- Ali, A. A., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3822-3833.
- Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride, CAS 159381-07-4. Santa Cruz Biotechnology.
Sources
solubility and stability of Thiomorpholine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of Thiomorpholine-3-carboxylic Acid Hydrochloride
Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle
This compound is a heterocyclic compound that stands at the intersection of amino acid and thiomorpholine chemistries. As a structural motif, the thiomorpholine ring is of significant interest in medicinal chemistry, contributing to a range of biological activities. The presence of a carboxylic acid, a secondary amine, and a thioether group, all within a constrained cyclic structure, presents a unique combination of functionalities that dictate its physicochemical behavior. For researchers in drug development, a thorough understanding of this molecule's solubility and stability is not merely a regulatory checkpoint but a foundational pillar for successful formulation, manufacturing, and clinical application.
This guide provides a comprehensive framework for characterizing this compound. It moves beyond a simple recitation of methods to explain the underlying scientific principles, enabling researchers to design robust experiments, interpret data with confidence, and anticipate potential development challenges. We will explore the critical interplay of pH, temperature, and environmental stressors, offering field-proven protocols and data interpretation strategies to build a complete stability profile.
Physicochemical Characterization: The Molecular Blueprint
A molecule's inherent properties govern its behavior in both solution and solid states. For this compound, the hydrochloride salt form is intentionally chosen to leverage the basicity of the secondary amine, typically enhancing aqueous solubility and handling properties compared to the free base or zwitterion.
While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its constituent functional groups. The compound is a white solid, and as a hydrochloride salt of an amine, it is expected to be hygroscopic—a tendency to absorb moisture from the atmosphere. This property is critical, as absorbed water can significantly impact solid-state stability and handling.
Table 1: Physicochemical Properties of Thiomorpholine-3-carboxylic Acid and its Hydrochloride Salt
| Property | Value / Expected Value | Rationale & Significance | Source |
| Chemical Name | This compound | IUPAC nomenclature | |
| CAS Number | 96612-95-2 | Unique chemical identifier | |
| Molecular Formula | C₅H₁₀ClNO₂S | Derived from structural analysis | |
| Molecular Weight | 183.66 g/mol | Sum of atomic weights | |
| Appearance | White Solid | Typical for small organic salts | |
| pKa | Data not available | Critical for predicting solubility vs. pH. Expect two pKa values: one for the carboxylic acid (~2-4) and one for the morpholinium ion (~8-9). | - |
| logP | Data not available | Important for predicting solubility in organic vs. aqueous phases and membrane permeability. | - |
| Melting Point | Data not available | An indicator of purity and lattice energy. | |
| Aqueous Solubility | Data not available | Expected to be reasonably high due to the ionic hydrochloride salt form. Must be experimentally determined. | |
| Hygroscopicity | Expected to be hygroscopic | Amine hydrochloride salts commonly absorb atmospheric moisture, which can initiate degradation pathways. |
Aqueous and Solvent Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability and dictates the formulation strategy. For oral dosage forms, sufficient aqueous solubility is paramount for dissolution and absorption. For parenteral formulations, it determines the maximum achievable concentration. The protocol below provides a robust method for determining equilibrium solubility.
Rationale for Experimental Design
The "shake-flask" method is the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over a defined period. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC). The use of various pH buffers is essential, as the ionization state of both the carboxylic acid and the amine will change with pH, dramatically impacting solubility.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents, including:
-
Purified Water (e.g., Milli-Q®)
-
pH 1.2 Buffer (0.1 N HCl)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
-
Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into individual glass vials for each solvent.
-
Equilibration: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial. Cap the vials securely.
-
Agitation: Place the vials in a constant temperature shaker/incubator (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method. A significant dilution factor is expected for highly soluble samples.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (see Section 4.1). Calculate the original concentration in the supernatant based on the dilution factor.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: Expected Solubility Profile
Table 2: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | > 200 |
| pH 1.2 Buffer | 25 | > 250 |
| pH 4.5 Buffer | 25 | > 200 |
| pH 6.8 Buffer | 25 | 150 |
| pH 7.4 Buffer | 25 | 120 |
| Ethanol | 25 | 25 |
| Propylene Glycol | 25 | 80 |
Note: Data are hypothetical and for illustrative purposes.
Stability Assessment and Forced Degradation Studies
Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (or stress testing) is an essential component of this process, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
Rationale for Stress Conditions
The choice of stressors is dictated by ICH guidelines and chemical principles.
-
Hydrolysis: The molecule contains a carboxylic acid and is produced as a hydrochloride salt, making it susceptible to pH-dependent reactions. Testing at low, neutral, and high pH is mandatory.
-
Oxidation: The thioether (sulfide) moiety is a primary target for oxidation, potentially forming a sulfoxide and then a sulfone. Hydrogen peroxide is a commonly used oxidizing agent.
-
Heat (Thermal Stress): Provides the energy to overcome activation barriers for degradation reactions.
-
Light (Photostability): Assesses the potential for photo-degradation, which can involve complex radical pathways.
-
Humidity: Crucial for a potentially hygroscopic solid like an amine hydrochloride, as water can act as a reactant or a plasticizer, increasing molecular mobility and reactivity in the solid state.
Experimental Protocol: Forced Degradation Study
Objective: To generate approximately 5-20% degradation of the parent compound to ensure that secondary degradation products are not predominant.
-
Stock Solution Preparation: Prepare a stock solution of this compound in water or a suitable co-solvent (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Heat at 60°C. Sample at initial, 2, 4, 8, and 24 hours.
-
If no degradation occurs, increase acid concentration (e.g., 1 N HCl) and/or temperature.
-
Neutralize samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep at room temperature. Sample at initial, 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often rapid).
-
If no degradation occurs, increase temperature to 40-60°C.
-
Neutralize samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protect from light. Sample at initial, 2, 4, 8, and 24 hours.
-
Analyze samples directly.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution (in water, at a relevant pH) at 70°C.
-
Sample at initial, 8, 24, and 48 hours.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a glass vial.
-
Heat in an oven at a temperature below the melting point (e.g., 70°C).
-
Sample at defined intervals, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
A parallel set of samples should be protected from light (dark control) to differentiate between thermal and photo-degradation.
-
Analyze samples after exposure.
-
-
Humidity Stress (Solid State):
-
Place the solid compound in controlled humidity chambers (e.g., 25°C/75% RH and 40°C/75% RH).
-
Sample at defined intervals (e.g., 1, 2, and 4 weeks), dissolve, and analyze for both degradation and water content (by Karl Fischer titration).
-
Potential Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated: oxidation of the sulfur atom and reactions involving the α-aminocarboxylic acid moiety. Biodegradation studies of thiomorpholine suggest that cleavage of the C-N bond is a possible route.
Caption: Potential Degradation Pathways for Thiomorpholine-3-carboxylic Acid.
Analytical Methodologies: The Key to Accurate Measurement
A robust, stability-indicating analytical method is the linchpin of any solubility or stability study. The method must be able to separate the parent compound from its degradation products, formulation excipients, and any impurities.
Stability-Indicating HPLC-UV Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point.
-
Mobile Phase Selection:
-
A gradient elution is typically required to resolve the parent compound from polar and non-polar degradants.
-
Start with a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B. The acidic pH will ensure consistent protonation of the amine and suppression of ionization of the carboxylic acid, leading to better peak shape.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the analyte peak across a range of wavelengths. This helps in selecting the optimal wavelength for quantification and in assessing peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating resolution between the parent peak and all peaks generated during the forced degradation study.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to characterizing the . By following these protocols, researchers can generate the high-quality data necessary to support drug development from early-stage discovery through to formulation and regulatory submission.
The key takeaways are the anticipated good aqueous solubility due to the hydrochloride salt form, the critical need to quantify its hygroscopicity, and the probable susceptibility of the thioether to oxidation. The successful execution of a comprehensive forced degradation study is paramount. This will not only illuminate the molecule's intrinsic liabilities but will also drive the development of a robust, stability-indicating analytical method—an indispensable tool for all future development activities. The insights gained will enable scientists to build a comprehensive data package, ensuring the quality, safety, and efficacy of any future therapeutic agent based on this promising scaffold.
References
- ResearchGate. (n.d.). Intermediates of the morpholine and thiomorpholine biodegradation...
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Thiomorpholine-3-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiomorpholine-3-carboxylic acid hydrochloride stands as a molecule of significant interest within the scientific community, not for a single, well-defined role, but for its remarkable chemical versatility and engagement in multiple, distinct biological pathways. This technical guide synthesizes the current understanding of its mechanisms of action, moving beyond a superficial overview to provide in-depth, actionable insights for researchers. We will explore its bioactivation into a cytotoxic agent, its potential as a prodrug for modulating cellular redox balance, its reported role as a proton pump inhibitor, and its foundational utility as a privileged scaffold in medicinal chemistry. This document is structured to provide a causal understanding of experimental choices and to equip researchers with the foundational knowledge and detailed protocols necessary to investigate this intriguing compound further.
Introduction: The Enigmatic Profile of a Versatile Scaffold
Thiomorpholine-3-carboxylic acid, a heterocyclic compound, and its hydrochloride salt, represent more than just a stable chemical entity; they are a gateway to diverse pharmacological possibilities.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, imparts unique physicochemical properties that are highly advantageous in drug design.[2][3] The substitution of oxygen with sulfur alters lipophilicity, metabolic stability, and the potential for specific biological interactions, making it a "privileged scaffold" in the parlance of medicinal chemistry.[2][4] This guide will dissect the known and putative mechanisms of action of this compound, providing a comprehensive resource for its study and application.
Mechanism of Action I: Bioactivation by L-amino Acid Oxidase and Cytotoxicity
A primary and well-documented mechanism of action for L-thiomorpholine-3-carboxylic acid (L-TMC) is its bioactivation by the enzyme L-amino acid oxidase (LAAO) into a cytotoxic intermediate.[5] This pathway is particularly relevant in tissues with high LAAO activity, such as the kidney.
The Bioactivation Pathway
L-TMC, a cyclized analog of S-(2-chloroethyl)-L-cysteine, is recognized as a substrate by L-amino acid oxidase.[5] LAAO catalyzes the oxidative deamination of L-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide.[6] In the case of L-TMC, this enzymatic reaction leads to the formation of a reactive imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid.[5] The formation of this imine is accompanied by oxygen consumption and can be monitored spectrophotometrically by an increase in absorbance at 300 nm.[5] This imine intermediate is implicated as the primary cytotoxic agent.[5]
Caption: Bioactivation of L-TMC by LAAO to a cytotoxic imine.
Experimental Protocol: L-Amino Acid Oxidase Activity Assay
This protocol is designed to determine the activity of L-amino acid oxidase using L-thiomorpholine-3-carboxylic acid as a substrate.
Materials:
-
L-thiomorpholine-3-carboxylic acid hydrochloride
-
Purified L-amino acid oxidase (or tissue cytosol preparation, e.g., from rat kidney)
-
50 mM Tris-HCl buffer, pH 8.0
-
Spectrophotometer capable of reading at 300 nm
-
L-alpha-hydroxyisocaproic acid (inhibitor control)
-
Sodium borohydride (quenching agent)
Procedure:
-
Prepare a stock solution of L-thiomorpholine-3-carboxylic acid hydrochloride in 50 mM Tris-HCl buffer.
-
In a quartz cuvette, add the Tris-HCl buffer and the LAAO enzyme preparation.
-
To initiate the reaction, add the L-thiomorpholine-3-carboxylic acid solution to the cuvette.
-
Immediately begin monitoring the change in absorbance at 300 nm over time. An increase in absorbance indicates the formation of the imine intermediate.[5]
-
For inhibitor studies, pre-incubate the enzyme with L-alpha-hydroxyisocaproic acid before adding the substrate.[5]
-
To confirm the presence of the imine, the reaction can be quenched by the addition of sodium borohydride, which should lead to a decrease in the absorbance at 300 nm.[5]
Mechanism of Action II: A Prodrug for L-Cysteine and Glutathione Enhancement
Structurally related compounds, such as 2-substituted thiazolidine-4(R)-carboxylic acids, are known to function as prodrugs of L-cysteine.[7] These compounds undergo nonenzymatic ring opening to release L-cysteine, which is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). It is plausible that thiomorpholine-3-carboxylic acid acts through a similar mechanism.
The Cysteine Delivery Pathway
This proposed mechanism involves the intracellular hydrolysis of thiomorpholine-3-carboxylic acid to yield L-cysteine. This newly available L-cysteine can then be utilized by the gamma-glutamylcysteine synthetase and glutathione synthetase enzymes to synthesize glutathione. An increase in cellular GSH levels can enhance the antioxidant capacity of cells, protecting them from oxidative stress-induced damage.
Caption: Proposed pathway of L-cysteine delivery and GSH synthesis.
Experimental Protocol: Measurement of Cellular Glutathione Levels
This protocol describes a colorimetric assay to measure total glutathione levels in cultured cells following treatment with this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
5% 5-Sulfosalicylic acid (SSA)
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
Glutathione reductase
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
NADPH
-
96-well microplate reader
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and deproteinize the lysate by adding 5% SSA.
-
Centrifuge the samples to pellet the precipitated protein.
-
In a new 96-well plate, add the supernatant from the cell lysates.
-
Prepare a standard curve using known concentrations of glutathione.
-
Add the reaction mixture containing assay buffer, glutathione reductase, DTNB, and NADPH to all wells.
-
Incubate the plate at room temperature and measure the absorbance at 405-415 nm. The rate of color change is proportional to the glutathione concentration.
Mechanism of Action III: Reported Proton Pump Inhibition
There are reports in secondary literature suggesting that (R)-Thiomorpholine-3-carboxylic acid hydrochloride acts as an inhibitor of proton pumps (H+/K+-ATPase). However, at the time of writing, the primary research article by A. Suzuki et al. in the European Journal of Pharmacology (1993) detailing this finding could not be retrieved. Therefore, this section provides a general overview of proton pump inhibition and a representative experimental protocol.
General Mechanism of Proton Pump Inhibitors
Proton pump inhibitors (PPIs) are typically prodrugs that are activated in the acidic environment of the stomach's parietal cells.[4] The activated form then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its ability to pump protons into the gastric lumen.[4]
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of a compound on the gastric proton pump.
Materials:
-
Gastric microsomes containing H+/K+-ATPase (e.g., from porcine or rabbit stomach)
-
Assay buffer (e.g., Tris-HCl)
-
ATP
-
Potassium chloride (KCl)
-
Valinomycin
-
Test compound (this compound)
-
Malachite green reagent (for phosphate detection)
Procedure:
-
Prepare a reaction mixture containing gastric microsomes, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the ATPase reaction by adding ATP and KCl (in the presence of valinomycin to facilitate K+ transport).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent.
-
The inhibition of ATPase activity is calculated by comparing the phosphate release in the presence of the test compound to a control without the inhibitor.
Thiomorpholine-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery
Beyond its direct biological activities, the thiomorpholine moiety is a valuable building block in medicinal chemistry.[2][3] Its utility stems from its ability to favorably modulate the physicochemical properties of a lead compound.
Key Attributes:
-
Bioisosteric Replacement: The thiomorpholine ring is often used as a bioisostere for the morpholine ring, which is present in numerous approved drugs. This substitution can alter metabolic stability, lipophilicity, and receptor-binding interactions.[2]
-
Modulation of Physicochemical Properties: The sulfur atom generally increases lipophilicity compared to the oxygen in morpholine, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Establishment of Pharmacophoric Interactions: The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the sulfur atom can participate in various non-covalent interactions with biological targets.[2]
Sources
- 1. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of gastric H+, K+-ATPase by 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyrid ine, SPI-447 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric H,K-ATPase as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CiNii 雑誌 - European journal of pharmacology [ci.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
Thiomorpholine-3-carboxylic Acid Hydrochloride: A Technical Guide to Investigating its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Enigmatic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiomorpholine moiety is recognized as a "privileged scaffold"—a molecular framework that demonstrates a remarkable versatility in binding to diverse biological targets.[1][2] Thiomorpholine-3-carboxylic acid hydrochloride, a specific derivative of this class, has emerged as a compound of significant interest, with putative roles in gastrointestinal regulation, neuroprotection, and cytotoxicity. However, the publicly accessible scientific literature presents a fragmented and often anecdotal picture of its biological activities. This guide, therefore, adopts the perspective of a senior application scientist to provide a robust framework for the systematic investigation of this intriguing molecule. We will delve into the theoretical underpinnings of its claimed activities and furnish detailed, field-proven methodologies to empower researchers to validate these claims and unlock its full therapeutic potential.
Section 1: Proton Pump Inhibition - A Plausible Role in Gastroesophageal Regulation
The (R)-enantiomer of this compound has been suggested to act as a proton pump inhibitor (PPI), placing it in a class of drugs that are mainstays in the treatment of acid-related gastrointestinal disorders.[3] The gastric H+/K+-ATPase, or proton pump, is the final arbiter of acid secretion in the stomach, and its inhibition offers a powerful therapeutic strategy.[4]
The Causality of Proton Pump Inhibition
Proton pump inhibitors are typically prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical transformation into a reactive species.[4] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[4] For a thiomorpholine derivative to act as a PPI, it would need to accumulate in the acidic compartments of parietal cells and undergo a similar acid-catalyzed activation. The thiomorpholine ring and its substituents would play a crucial role in the compound's stability, pKa, and reactivity, all of which are critical for effective proton pump inhibition.
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay
To empirically determine the proton pump inhibitory activity of this compound, a well-established in vitro assay using isolated gastric vesicles is employed.
Objective: To quantify the inhibitory potency (IC50) of this compound on the activity of H+/K+-ATPase.
Materials:
-
Lyophilized H+/K+-ATPase vesicles from hog or rabbit gastric mucosa
-
Assay Buffer: 40 mM Tris-HCl, pH 7.4
-
ATP solution: 2 mM in Assay Buffer
-
MgCl2 solution: 2 mM in Assay Buffer
-
KCl solution: 20 mM in Assay Buffer
-
Valinomycin solution (to create K+ permeability)
-
Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Omeprazole (as a positive control)
-
Malachite green reagent for phosphate detection
-
96-well microplates
Procedure:
-
Reconstitution of H+/K+-ATPase Vesicles: Reconstitute the lyophilized vesicles in the Assay Buffer according to the manufacturer's instructions.
-
Pre-incubation with Inhibitor: In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include wells for a vehicle control (solvent only) and a positive control (Omeprazole).
-
Enzyme Addition: Add 80 µL of the reconstituted H+/K+-ATPase vesicle suspension to each well.
-
Acid Activation (if necessary): For PPIs that require acid activation, the pre-incubation step can be performed at an acidic pH (e.g., pH 6.0) before neutralization for the ATPase activity assay.
-
Initiation of Reaction: Start the reaction by adding 10 µL of a pre-mixed solution of ATP, MgCl2, and KCl.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction and Phosphate Detection: Stop the reaction by adding a malachite green reagent that detects the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Data Analysis: Measure the absorbance at a wavelength appropriate for the malachite green assay (e.g., 620 nm). The amount of Pi released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7]
Visualizing the Workflow
Section 2: Tau Aggregation Inhibition - A Potential Avenue for Neurotherapeutics
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[8] The claim that this compound may inhibit tau aggregation warrants rigorous investigation, as effective tau aggregation inhibitors are highly sought after as potential disease-modifying therapies.
The Rationale for Tau Aggregation Inhibition
Tau aggregation is a complex process involving the misfolding of monomeric tau and its subsequent assembly into oligomers and fibrils.[8] Small molecules can interfere with this process at various stages, such as by stabilizing the native monomeric conformation of tau, binding to aggregation-prone regions to prevent self-assembly, or disrupting pre-formed aggregates. The chemical structure of this compound would need to possess features that allow it to interact with the tau protein in a manner that impedes this aggregation cascade.
Experimental Protocol: Thioflavin T-based In Vitro Tau Aggregation Assay
A widely used method to screen for tau aggregation inhibitors is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[9][10]
Objective: To determine the ability of this compound to inhibit the heparin-induced aggregation of recombinant tau protein.
Materials:
-
Recombinant human tau protein (full-length or a fragment such as K18)
-
Aggregation Buffer: e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4
-
Heparin solution (to induce aggregation)
-
Thioflavin T (ThT) solution
-
Test compound: this compound dissolved in DMSO
-
Methylene blue (as a known tau aggregation inhibitor for positive control)
-
96-well black, clear-bottom microplates
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the Aggregation Buffer, a fixed concentration of recombinant tau protein (e.g., 2 µM), and varying concentrations of this compound. Include vehicle and positive controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the test compound to interact with monomeric tau.
-
Initiation of Aggregation: Add heparin to each well to a final concentration that robustly induces aggregation (e.g., 0.1 mg/mL).
-
ThT Addition and Fluorescence Monitoring: Add ThT to each well. Place the plate in a fluorescence plate reader equipped with a shaking function and temperature control (37°C).
-
Kinetic Measurement: Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 5-10 minutes) for several hours.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The inhibitory effect of the compound is determined by the reduction in the maximum fluorescence signal and/or a delay in the lag phase of aggregation compared to the vehicle control. Calculate the IC50 value from the dose-response curve of inhibition.[8][9][10]
Visualizing the Tau Aggregation Pathway and Inhibition
Section 4: Synthesis and Structure-Activity Relationships
The biological activity of thiomorpholine derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. [1][2]A robust and reproducible synthesis protocol is paramount for obtaining high-purity this compound for biological testing.
Synthetic Approach: A General Overview
The synthesis of thiomorpholine and its derivatives can be achieved through various routes. A common strategy involves the cyclization of a linear precursor containing both an amine and a thiol group with a suitable electrophile. For Thiomorpholine-3-carboxylic acid, a plausible route involves the reaction of cysteine or a derivative with a two-carbon electrophile. Chiral synthesis or resolution would be necessary to obtain specific enantiomers. A recently developed method utilizes a telescoped photochemical thiol-ene reaction followed by cyclization in a continuous flow setup, which offers advantages in terms of safety and scalability. [11]
Investigating Structure-Activity Relationships (SAR)
-
Stereochemistry: The chirality at the 3-position is likely to be critical for target engagement, as suggested by the specific mention of the (R)-enantiomer for proton pump inhibition and the L-enantiomer for cytotoxicity.
-
Substituents on the Nitrogen Atom: Modifications at the nitrogen of the thiomorpholine ring can significantly impact the compound's physicochemical properties and biological activity.
-
Oxidation State of the Sulfur Atom: Oxidation of the sulfur to a sulfoxide or sulfone can alter the polarity and hydrogen bonding capacity of the molecule, potentially modulating its interaction with biological targets.
Systematic synthesis and biological evaluation of analogs of this compound would be necessary to establish a clear SAR, which is a critical step in the optimization of a lead compound in drug discovery.
Conclusion and Future Directions
This compound stands as a molecule of considerable interest, with tantalizing but incompletely substantiated claims of diverse biological activities. This guide provides a comprehensive framework for the rigorous scientific investigation of these claims. By employing the detailed methodologies for assessing proton pump inhibition, tau aggregation inhibition, and cytotoxicity, researchers can generate the robust data needed to either validate or refute the current hypotheses surrounding this compound. Furthermore, a systematic exploration of its structure-activity relationships will be instrumental in guiding the design of novel and more potent analogs. The path to elucidating the true therapeutic potential of this compound lies in the diligent application of these experimental principles.
References
- In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. (2018). JoVE. [Link]
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]
- In Vitro Aggregation Assays Using Hyperphosphoryl
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
- (PDF) In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015).
- Tau aggregation monitored by thioflavin-T (ThT)
- In vitro H+ -K + ATPase inhib... (2016).
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Organic & Inorganic Au. [Link]
- Dose-dependent inhibition of H,K-ATPase activity by ML 3000 (A) and by... (n.d.).
- How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. (2022). Journal of Biological Chemistry. [Link]
- Biological activities of morpholine derivatives and molecular targets involved. (2024).
- l-amino acid oxidase from Bothrops marajoensis causes nephrotoxicity in isolated perfused kidney and cytotoxicity in MDCK renal cells. (2015). Toxicon. [Link]
- Probing Inhibitor Binding Sites in the Gastric H/K-
- The gastric HK-ATPase: structure, function, and inhibition. (2013). Pflügers Archiv - European Journal of Physiology. [Link]
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. [Link]
- L-Amino Acid Assay Kits. (n.d.). Cell Biolabs, Inc. [Link]
- CN105906582A - Preparation method of thiomorpholine. (2016).
- L-Amino Acid Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]
- Functional analyses and integrated mechanisms of cellular destruction by L-amino acid oxidase. (2024). bioRxiv. [Link]
- Thiomorpholine-3-carboxylic acid. (n.d.). PubChem. [Link]
- Functional analyses and integrated mechanisms of cellular destruction by L-amino acid oxidase. (2024).
- Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). (n.d.).
- Thiomorpholine-3-carboxyl
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. researchgate.net [researchgate.net]
- 7. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 10. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiomorpholine-3-carboxylic Acid Hydrochloride Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has garnered significant attention in medicinal chemistry for its versatile role as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of thiomorpholine-3-carboxylic acid and its hydrochloride derivatives and analogs. We will delve into the nuanced aspects of their synthesis, physicochemical properties, and diverse biological activities, offering field-proven insights into their application in modern drug discovery. This document is designed to be a technical resource, providing not only theoretical knowledge but also actionable experimental protocols and data interpretation frameworks.
Introduction: The Thiomorpholine Moiety as a Privileged Scaffold
In the landscape of drug discovery, privileged scaffolds are molecular frameworks capable of interacting with multiple biological targets with high affinity.[1] The thiomorpholine ring, the thio-analog of morpholine, has emerged as one such scaffold, demonstrating a broad spectrum of pharmacological activities.[1][3] The substitution of morpholine's oxygen with a sulfur atom significantly alters the ring's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bonding capacity, which can be strategically leveraged in drug design.[1][2]
Thiomorpholine-3-carboxylic acid, a key derivative, introduces a carboxylic acid functionality, providing a handle for further chemical modification and enhancing its utility as a versatile building block in the synthesis of more complex molecules.[4][5] This guide will focus on the hydrochloride salt of this compound and its analogs, which are often preferred in pharmaceutical development for their improved stability and solubility.
Synthesis and Chemical Properties
The synthesis of thiomorpholine-3-carboxylic acid and its derivatives can be achieved through several routes, each with its own advantages and considerations.
Synthetic Strategies
Common synthetic approaches include:
-
Ring Closure Reactions: Cyclization of appropriate precursors containing both amine and carboxylic acid functionalities is a fundamental strategy.[6]
-
From Cysteine: A contemporary and efficient method involves the use of immobilized 9-fluorenylmethyloxycarbonyl-cysteine(trityl)-hydroxyl as a starting material in solid-phase synthesis. This approach allows for the stereoselective formation of thiomorpholine-3-carboxylic acids.[6]
-
Continuous Flow Synthesis: A modern, scalable approach for the synthesis of the parent thiomorpholine ring involves a telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride in a continuous flow system.[7][8] This method is followed by a base-mediated cyclization.[7][8]
Key Chemical Reactions
The chemical reactivity of thiomorpholine-3-carboxylic acid hydrochloride is centered around its key functional groups:
-
Acid-Base Reactions: The carboxylic acid group readily participates in acid-base reactions, forming salts with various bases.[6]
-
Esterification: Reaction with alcohols yields esters, a common modification in medicinal chemistry to modulate pharmacokinetic properties.[6]
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides, enabling the construction of larger, more complex molecules and peptide mimetics.[6]
Physicochemical Properties
The hydrochloride salt of (R)-Thiomorpholine-3-carboxylic acid has a molecular formula of C₅H₉NO₂S·HCl and a molecular weight of approximately 183.7 g/mol .[6] The presence of the sulfur atom in the thiomorpholine ring generally increases lipophilicity compared to its morpholine counterpart.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S | [9] |
| Molecular Weight | 147.20 g/mol | [9] |
| IUPAC Name | thiomorpholine-3-carboxylic acid | [9] |
Biological Activities and Therapeutic Potential
Thiomorpholine derivatives have demonstrated a remarkable array of biological activities, positioning them as promising candidates for various therapeutic areas.[3][10]
Diverse Pharmacological Profile
The thiomorpholine scaffold is associated with a wide range of biological effects, including:
-
Antitubercular[10]
-
Antimalarial[10]
-
Antiprotozoal[10]
-
Dipeptidyl peptidase IV (DPP-IV) inhibition (for Type 2 Diabetes)[10]
-
Retinal protection[10]
Mechanism of Action: Case Studies
3.2.1. Hypolipidemic and Antioxidant Activity
Several thiomorpholine derivatives have been synthesized that incorporate an antioxidant moiety as the N-substituent.[11] These compounds have shown the ability to inhibit ferrous/ascorbate-induced lipid peroxidation.[11] One particularly active compound was found to significantly decrease triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels in hyperlipidemic rat models.[11] The proposed mechanism involves the inhibition of squalene synthase, an enzyme crucial for cholesterol biosynthesis, and the antioxidant properties that prevent LDL oxidation.[10][11]
3.2.2. Antitubercular Agents
A notable example of a thiomorpholine-containing drug candidate is Sutezolid, an oxazolidinone antibiotic investigated for treating tuberculosis.[2][7] Sutezolid is the thiomorpholine analog of the FDA-approved drug Linezolid.[7] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2]
Role in Asymmetric Synthesis
(R)-Thiomorpholine-3-carboxylic acid serves as a valuable chiral auxiliary in asymmetric synthesis.[4] This application is critical in the pharmaceutical industry to produce enantiomerically pure compounds, ensuring therapeutic efficacy and safety.[4]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and substrate scope.
General Protocol for Amide Coupling
This protocol outlines a standard procedure for forming an amide bond between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Add the primary amine (1.0 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Synthesis and Purification
Caption: General workflow for amide coupling synthesis.
Signaling Pathways and Molecular Interactions
The diverse biological activities of thiomorpholine derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Kinase Inhibition in Oncology
The thiomorpholine moiety has been incorporated into numerous kinase inhibitors, which are a cornerstone of targeted cancer therapy.[2] A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.
Conclusion and Future Perspectives
This compound and its analogs represent a versatile and valuable class of compounds in medicinal chemistry. Their favorable physicochemical properties, diverse biological activities, and utility as synthetic building blocks have solidified their status as a privileged scaffold.[1][3] Future research will likely focus on exploring novel derivatives with enhanced potency and selectivity for specific biological targets, as well as the development of more efficient and sustainable synthetic methodologies. The continued investigation of this remarkable scaffold holds great promise for the discovery of next-generation therapeutics.
References
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem. [Link]
- PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
- ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
- Journal of Chemical Reviews. (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
- National Center for Biotechnology Information. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Thiomorpholine-3-carboxylic acid hydrochloride: A Constrained Amino Acid Analog for Advanced Peptide and Drug Design
Abstract
In the landscape of modern drug discovery, the rational design of peptides and peptidomimetics with enhanced stability, target affinity, and bioavailability is of paramount importance. Constrained amino acids are critical tools in this endeavor, serving to lock peptides into bioactive conformations and mitigate proteolytic degradation. This guide provides a comprehensive technical overview of Thiomorpholine-3-carboxylic acid hydrochloride (Tca), a versatile saturated heterocyclic amino acid. We will explore its fundamental properties, synthesis, and conformational effects, positioning it as a valuable proline analog. Detailed protocols for its incorporation into peptide scaffolds and a review of its current and potential applications will offer researchers, scientists, and drug development professionals a practical framework for leveraging Tca in their work.
Introduction: The Rationale for Conformational Constraint
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent flexibility and susceptibility to enzymatic breakdown.[1] The conformational freedom of a linear peptide in solution results in a significant entropic penalty upon binding to its target receptor. By incorporating constrained amino acid analogs, we can pre-organize the peptide into a conformation that is favorable for binding, thereby enhancing affinity and specificity.[2][3]
Thiomorpholine-3-carboxylic acid (Tca) emerges as a significant player in this field. As a six-membered ring analog of proline, it imposes distinct stereochemical constraints on the peptide backbone, influencing local and global secondary structures. Its thiomorpholine structure, featuring a sulfur atom in place of a methylene group, also introduces unique physicochemical properties that can be exploited in medicinal chemistry.[4] This guide will serve as a deep dive into the practical application and theoretical underpinnings of using Tca to engineer next-generation peptide-based therapeutics.
Physicochemical Properties and Synthesis
A thorough understanding of the molecular characteristics of Tca is fundamental to its effective application.
Core Properties
This compound is typically supplied as a stable, white solid.[5] Its key properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₂S·HCl | [5] |
| Molecular Weight | ~183.66 g/mol | [5] |
| IUPAC Name | thiomorpholine-3-carboxylic acid;hydrochloride | [5] |
| Synonyms | Tca, 3-Thiomorpholinecarboxylic acid | [5] |
| Appearance | White solid | [4] |
| Chirality | Exists as (R) and (S) enantiomers | [4] |
Synthesis of Thiomorpholine-3-carboxylic Acid
The synthesis of Tca, particularly its enantiomerically pure forms, is crucial for its use in chiral peptide structures. Several strategies have been developed:
-
Ring-Closure Reactions: A common approach involves the cyclization of appropriate precursors that contain both amine and carboxylic acid functionalities. For instance, starting from S-(2-chloroethyl)cysteine allows for an intramolecular nucleophilic substitution to form the thiomorpholine ring.
-
Chiral Resolution: To obtain specific enantiomers, such as (R)-Tca, racemic mixtures can be resolved using techniques like chiral chromatography or enzymatic resolution.[4]
-
Polymer-Supported Synthesis: Modern solid-phase synthesis methods can produce Tca derivatives stereoselectively. One such method begins with an immobilized cysteine derivative, followed by the construction of N-alkyl-N-sulfonyl/acyl intermediates on the resin. Cleavage from the resin using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane mediates the cyclization and release of the final product.
Conformational Analysis: A Superior Proline Mimic
The primary function of Tca in peptide design is to act as a conformational director. Its six-membered ring structure imposes more rigid constraints on the peptide backbone angles (phi, φ, and psi, ψ) than the five-membered ring of proline.
While specific dihedral angle values are highly dependent on the surrounding sequence, the larger, chair-like conformation of the thiomorpholine ring generally restricts the φ angle more severely than proline's envelope conformation. This property is invaluable for stabilizing specific secondary structures, such as β-turns and helices, which are often the bioactive conformations for receptor binding.[6] Furthermore, the sulfur atom, being larger and more polarizable than carbon, can participate in non-covalent interactions, such as NH···S hydrogen bonds, which can further stabilize local folded structures.[6]
Experimental Protocol: Incorporation of Tca via Fmoc-SPPS
The following protocol provides a detailed, step-by-step methodology for the manual incorporation of an N-α-Fmoc-protected Thiomorpholine-3-carboxylic acid (Fmoc-Tca-OH) into a growing peptide chain on a solid support.
Rationale Behind the Protocol
This procedure utilizes the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7] The Fmoc group provides base-labile N-terminal protection, allowing for mild deprotection conditions (piperidine) that preserve acid-labile side-chain protecting groups. A carbodiimide-based activation method with an additive (HOBt or Oxyma) is standard, but for a sterically hindered amino acid like Tca, a more potent aminium/uronium salt-based reagent like HATU is recommended to ensure efficient coupling and prevent deletion sequences.
Materials and Reagents
-
Resin: Rink Amide or 2-Chlorotrityl resin pre-loaded with the preceding amino acid.
-
Amino Acid: N-α-Fmoc-Thiomorpholine-3-carboxylic acid (Fmoc-Tca-OH).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Kaiser Test Kit: For qualitative determination of free primary amines.
Step-by-Step Procedure
This protocol assumes a synthesis scale of 0.1 mmol starting from a peptide-resin with a free N-terminal amine.
-
Resin Swelling:
-
Place the peptide-resin (0.1 mmol) in a fritted reaction vessel.
-
Add DMF (~5 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.
-
Causality: Swelling the polystyrene matrix is essential to ensure that all reactive sites are accessible to reagents.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Tca-OH (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Causality: HATU, in the presence of a non-nucleophilic base (DIPEA), rapidly converts the carboxylic acid of Fmoc-Tca-OH into a highly reactive acyl-uronium ester, facilitating efficient amide bond formation. Using a slight excess of reagents drives the reaction to completion.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the constrained nature of Tca, a longer coupling time is advisable compared to standard amino acids.
-
Causality: The activated Tca reacts with the free N-terminal amine on the growing peptide chain, forming a new peptide bond.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove unreacted reagents and byproducts.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads (~1-2 mg) and perform a Kaiser test.
-
A blue bead color indicates a complete reaction (no free primary amines). A yellow or colorless result indicates the presence of unreacted amines, and a recoupling step (repeating steps 2-4) is necessary.
-
Causality: This is a critical quality control step. Ensuring complete coupling at each stage prevents the formation of deletion peptide impurities, which are difficult to separate from the final product.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution (~5 mL) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for another 15 minutes.
-
Causality: Piperidine is a secondary amine base that cleaves the fluorenylmethyloxycarbonyl (Fmoc) protecting group via a β-elimination mechanism, exposing a new N-terminal amine for the next coupling cycle.
-
-
Final Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next coupling cycle.
-
Causality: Extensive washing is crucial to completely remove residual piperidine, which would otherwise neutralize the subsequent activation mixture.
-
Upon completion of the sequence, the peptide is cleaved from the resin using a reagent cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA) and scavengers to protect sensitive side chains.[7]
Applications in Drug Discovery and Research
The unique structural and chemical properties of Tca have led to its investigation in several areas of therapeutic and diagnostic research.
-
Peptidomimetics: As a proline surrogate, Tca is an excellent building block for peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[8] By introducing Tca, researchers can design peptides that are resistant to degradation by peptidases and have longer in vivo half-lives.
-
Enzyme Inhibition: Research has shown that (R)-Tca hydrochloride can act as an inhibitor of proton pumps.[9] This activity suggests its potential as a lead compound for developing drugs to treat gastric acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[9]
-
Neurodegenerative Diseases: Some studies have investigated Tca for its potential to inhibit the aggregation of tau protein, a process implicated in Alzheimer's disease.[9] Its ability to disrupt pathological protein-protein interactions makes it an interesting scaffold for further development in this area.
-
Diagnostic Agents: The properties of Tca have also been explored in the context of diagnostics. Research has suggested its potential use as a contrast agent for Magnetic Resonance Imaging (MRI), particularly for brain imaging, due to its ability to cross the blood-brain barrier.[9]
Conclusion and Future Outlook
This compound is more than just another unnatural amino acid; it is a powerful tool for rationally designing conformationally defined peptides. Its ability to act as a rigid proline analog allows for the precise control of peptide secondary structure, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic methodologies for its incorporation are well-established within the framework of standard solid-phase peptide synthesis, making it accessible to a wide range of chemistry and biology labs. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic application of constrained analogs like Tca will undoubtedly play a pivotal role in the future of medicinal chemistry and drug discovery.
References
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubChem. Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information.
- Amblard, F., et al. Methods and protocols of modern solid phase peptide synthesis. ResearchGate.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Unverzagt, C., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry – A European Journal, 25(71), 15759-15763.
- Lupieri, M., et al. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 25(19), 4547.
- PubChem. Thiomorpholine-3-carboxylate. National Center for Biotechnology Information.
- Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 49(25), 4030-4032.
- Vayá, I., et al. (2019). Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. Biochemistry, 58(8), 1032-1037.
- Human Metabolome Database. (2012, October 30). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).
- ResearchGate. Figure 3. Three distinct conformations of peptide 3 with relevant....
- Vita, C., et al. (1990). Synthesis and Conformational Studies of Peptides Encompassing the Carboxy-Terminal Helix of Thermolysin. International Journal of Peptide and Protein Research, 35(5), 396-403.
- Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(23), 5585.
- Zhang, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758.
Sources
- 1. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
cytotoxicity of L-thiomorpholine-3-carboxylic acid
An In-Depth Technical Guide to the Cytotoxicity of L-Thiomorpholine-3-Carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for investigating the cytotoxic potential of L-thiomorpholine-3-carboxylic acid (TCA). Given the limited direct research on the specific cytotoxic effects of this compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-faceted approach to thoroughly characterize the cellular toxicity of TCA, from initial screening to mechanistic investigation. The methodologies described herein are grounded in established principles of toxicology and cellular biology, ensuring a robust and reliable assessment.
Introduction to L-Thiomorpholine-3-Carboxylic Acid (TCA)
L-thiomorpholine-3-carboxylic acid is a sulfur-containing heterocyclic amino acid. It is known primarily as a precursor in the metabolic pathway leading to L-cysteic acid and has been identified as a metabolite in human urine. While its metabolic role is partially understood, its potential as a bioactive molecule or a therapeutic agent remains largely unexplored. The structural similarity of TCA to other biologically active molecules, such as cysteine and its derivatives, necessitates a thorough evaluation of its cytotoxic profile before any further development. Understanding its interaction with cellular systems is the first critical step in assessing its safety and potential utility.
This guide will provide a structured approach to:
-
Quantify the cytotoxic effects of TCA across various cell lines.
-
Determine the primary mechanism of cell death induced by TCA.
-
Investigate the potential signaling pathways involved in TCA-mediated cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
A tiered approach is recommended to build a comprehensive understanding of TCA's cytotoxic effects. This workflow ensures that initial findings are validated and then explored in greater mechanistic detail.
The Thiomorpholine Scaffold: A Technical Guide to its Fundamental Biochemistry and Application in Drug Discovery
Abstract
The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen, has solidified its position as a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, conformational flexibility, and amenability to synthetic modification have led to its incorporation into a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the fundamental biochemistry of thiomorpholine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core biochemistry, including metabolic pathways and enzymatic processing, and elucidate the mechanisms of action that underpin the diverse therapeutic applications of thiomorpholine derivatives. This guide will further provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, supported by quantitative data and visual representations of key biological processes to empower your research and development endeavors.
The Ascendance of a Privileged Scaffold: An Introduction to Thiomorpholine
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, serving as versatile starting points for the development of novel therapeutics.[1] The morpholine ring has long been recognized as such a scaffold, but its sulfur analog, thiomorpholine, has steadily gained prominence due to the unique physicochemical properties imparted by the sulfur atom.[1] Replacing the oxygen of morpholine with sulfur alters the ring's size, lipophilicity, and metabolic stability, providing strategic advantages in drug design.[1]
The sulfur atom in the thiomorpholine ring can exist in three oxidation states: sulfide, sulfoxide, and sulfone. This versatility further expands the chemical space for drug design, allowing for the fine-tuning of a drug candidate's properties.[2] Thiomorpholine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties.[1]
Core Biochemistry of Thiomorpholine Compounds
Metabolic Pathways and Enzymatic Processing
The in vivo fate of thiomorpholine-containing drugs is of paramount importance in understanding their pharmacokinetic and pharmacodynamic profiles. The sulfur atom is a key site for metabolic transformation, primarily through oxidation.
A primary metabolic pathway for thiomorpholine derivatives is the oxidation of the sulfur atom, a reaction frequently catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenase enzymes.[3][4] This enzymatic process can lead to the formation of thiomorpholine S-oxide and subsequently thiomorpholine S,S-dioxide (sulfone).[5] The S-oxidation of the thiomorpholine ring can significantly impact the molecule's polarity, solubility, and interaction with biological targets.[5] Studies have shown that cytochrome P450 enzymes exhibit a preference for sulfoxidation over aromatic hydroxylation in some sulfur-containing heterocycles.[4] The inhibitory effect of metyrapone, a known cytochrome P450 inhibitor, on thiomorpholine degradation confirms the involvement of this enzyme system.[3]
The metabolic conversion of a thiomorpholine-containing drug to its sulfoxide and sulfone metabolites can have significant biological consequences. In some cases, these metabolites may retain, enhance, or even have different biological activities compared to the parent compound.[5] For instance, in the development of oxazolidinone antibiotics, thiomorpholine S-oxide and S,S-dioxide analogs of linezolid have been synthesized and evaluated for their antimicrobial activity.[6]
Diagram: Metabolic S-Oxidation of Thiomorpholine
Caption: Enzymatic S-oxidation of the thiomorpholine ring.
In addition to S-oxidation, the thiomorpholine ring can undergo cleavage. Studies on the biodegradation of thiomorpholine by Mycobacterium aurum MO1 have identified thiodiglycolic acid as a metabolite, indicating a ring-opening event.[3] This suggests that after the initial enzymatic modifications, the ring structure can be further broken down into smaller, more readily excretable molecules.
Structure-Activity Relationships (SAR)
The biological activity of thiomorpholine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
For instance, in the context of anticancer agents, SAR studies of morpholine-containing compounds have revealed key structural features responsible for their activity.[7][8] Similar principles can be applied to thiomorpholine derivatives, where modifications to the substituents on the nitrogen atom and the thiomorpholine ring itself can dramatically influence their efficacy and target selectivity. In the development of PI3K inhibitors, the replacement of the morpholine ring in ZSTK474 with various 2-aminoethyl functional groups has been explored to optimize isoform selectivity.[9][10]
Thiomorpholine in Drug Development: Mechanisms of Action and Therapeutic Applications
The versatility of the thiomorpholine scaffold has led to its exploration in a multitude of therapeutic areas.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.[1]
The mechanism of action of these compounds often involves direct inhibition of PI3K or mTOR kinases, thereby blocking the downstream signaling events that promote cancer cell survival. The morpholine and by extension, thiomorpholine, moiety can form crucial hydrogen bonds within the ATP-binding pocket of these kinases.[2]
Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by Thiomorpholine Derivatives
Caption: Thiomorpholine-based inhibitors targeting PI3K and mTOR.
Antidiabetic Activity: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[6][11] The thiomorpholine moiety in these inhibitors often occupies a key pocket in the enzyme's active site, contributing to their high affinity and selectivity.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of thiomorpholine derivatives.
General Synthesis of N-Substituted Thiomorpholines
A common method for the synthesis of N-substituted thiomorpholines involves the following steps:
-
To a solution of thiomorpholine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, K2CO3) (1.2-2.0 equivalents).
-
To this mixture, add the desired electrophile (e.g., alkyl halide, acyl chloride) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or an elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired N-substituted thiomorpholine.[1]
In Vitro Anticancer Drug Screening Workflow
A typical workflow for the initial in vitro screening of thiomorpholine derivatives for anticancer activity is outlined below.
Diagram: In Vitro Anticancer Drug Screening Workflow
Caption: A standard workflow for in vitro anticancer screening.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.[12]
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
-
Cell Treatment and Lysis: Treat cancer cells with the thiomorpholine compound at its IC50 concentration for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.[3][4]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.[3][4]
In Vitro DPP-IV Inhibition Assay
-
Reagents: Prepare a solution of human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the thiomorpholine test compounds in an appropriate assay buffer (e.g., Tris-HCl).
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the test compound dilutions to the wells.
-
Add 25 µL of the DPP-IV enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.[1]
-
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes at 37°C using a microplate reader.[14]
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Quantitative Data Summary
The following table summarizes the reported biological activities of selected thiomorpholine-containing compounds to provide a quantitative perspective on their potential.
| Compound Class | Target | Representative IC50 Values | Reference |
| PI3K Inhibitors | PI3Kα | Nanomolar to low micromolar range | [9] |
| DPP-IV Inhibitors | DPP-IV | 3.40 µM to 6.93 µM | [6] |
| Antitubercular Agents | M. tuberculosis H37Rv | MIC: 1.56 µg/mL | [15] |
Conclusion and Future Perspectives
The thiomorpholine scaffold has unequivocally established its significance in medicinal chemistry. Its favorable physicochemical properties, metabolic profile, and synthetic accessibility have enabled the development of a diverse range of biologically active compounds with therapeutic potential across various disease areas. The continued exploration of the fundamental biochemistry of thiomorpholine derivatives, particularly their metabolic fate and interactions with biological targets, will undoubtedly fuel the design of next-generation therapeutics with enhanced efficacy and safety profiles. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic scaffold.
References
- The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. (2023). PubMed. [Link]
- Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (1999). PubMed. [Link]
- Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. (2016). Bio-protocol. [Link]
- Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. (2015).
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. [Link]
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2022). PMC. [Link]
- Revealing quinquennial anticancer journey of morpholine: A SAR based review. (2019). Semantic Scholar. [Link]
- Design, Synthesis and SAR Studies of Novel and Potent Dipeptidyl Peptidase 4 Inhibitors. (2019). ChemMedChem. [Link]
- Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. (2022). PubMed. [Link]
- Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. (2021).
- Western Blot analysis of different PI3K/AKT/mTOR pathway components in... (2018).
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016).
- Pharmacophore modeling for the identification of small-molecule inhibitors of TACE. (2015). PubMed. [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
- Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). Journal of Molecular Graphics and Modelling. [Link]
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
- DOT Language. (2024). Graphviz. [Link]
- Graphviz tutorial. (2021). YouTube. [Link]
- Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
- Quantitative analysis of drug metabolites in biological samples. (n.d.). SlidePlayer. [Link]
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022).
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers in Pharmacology. [Link]
- Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. (2019). PubMed. [Link]
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. (2022). PubMed. [Link]
- Drawing graphs with dot. (2015). Graphviz. [Link]
- Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link]
- Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases. (2003). PubMed. [Link]
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. [Link]
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2018).
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. [Link]
- The development and implementation of bioanalytical methods using LC-MS to support ADME studies in early drug discovery and candidate selection. (2004). Semantic Scholar. [Link]
- Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma. (2025). PubMed. [Link]
- Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. (2021).
- Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria. (2019). NIH. [Link]
- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 14. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 15. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Thiomorpholine-Based Compounds in Cell Lines: An In-depth Technical Guide
Abstract
The thiomorpholine heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro investigation of novel thiomorpholine-based compounds in cancer cell lines. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design and data interpretation, empowering researchers to conduct robust and self-validating studies. We will delve into the core mechanisms of action, provide detailed, field-proven protocols for key assays, and present data visualization strategies to facilitate clear and impactful reporting of findings.
The Thiomorpholine Scaffold: A Versatile Tool in Oncology Drug Discovery
The six-membered saturated heterocycle containing both sulfur and nitrogen, known as thiomorpholine, offers unique physicochemical properties that make it an attractive moiety for drug design.[2][4] The replacement of the oxygen atom in the well-established morpholine scaffold with a sulfur atom alters lipophilicity, metabolic stability, and hydrogen bonding capacity, enabling a broader exploration of chemical space.[1][2] This versatility has led to the development of thiomorpholine derivatives with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the context of oncology, these compounds often exert their effects by modulating critical signaling pathways that are frequently dysregulated in cancer.[1][2]
Key Signaling Pathways Targeted by Thiomorpholine-Based Compounds
A thorough understanding of the molecular pathways perturbed by a novel compound is crucial for its development as a targeted therapeutic. Two of the most pertinent signaling cascades in cancer biology, and frequent targets of thiomorpholine derivatives, are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[5][7] Several thiomorpholine-containing compounds have been investigated as inhibitors of this pathway.[1][2]
The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt proceeds to phosphorylate a plethora of downstream targets, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and inhibition of apoptosis.[6][8]
Caption: PI3K/Akt/mTOR signaling and thiomorpholine inhibition.
The MAPK/ERK Pathway: A Key Player in Cell Proliferation and Differentiation
The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] The Ras-Raf-MEK-ERK pathway is one of the most well-characterized MAPK cascades and is frequently mutated in various cancers, leading to constitutive signaling and uncontrolled cell growth.[11][12]
This pathway is typically initiated by the activation of growth factor receptors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates the Extracellular signal-Regulated Kinases (ERK). Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that promote cell cycle progression and proliferation.[10][11]
Caption: MAPK/ERK signaling and potential thiomorpholine targeting.
Experimental Workflow for Preliminary Investigation
A logical and stepwise experimental approach is critical for the efficient and effective evaluation of novel compounds. The following workflow provides a robust framework for the initial characterization of thiomorpholine-based compounds in cancer cell lines.
Caption: A streamlined workflow for compound evaluation.
Detailed Experimental Protocols
The following protocols are provided as a foundation and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
Rationale: The initial step in evaluating an anticancer compound is to determine its effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[13][14] MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine-based compound in complete culture medium. Treat the cells with a range of concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[17]
-
MTT/XTT Reagent Addition: After the incubation period, add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.[13][17]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed.[18] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[20] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]
Protocol:
-
Cell Treatment: Treat cells with the thiomorpholine-based compound at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[20]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mechanistic Investigation (Western Blot Analysis)
Rationale: Western blotting is a powerful technique to investigate the molecular mechanisms underlying the observed cellular effects.[21][22] It allows for the detection and quantification of specific proteins, providing insights into the modulation of signaling pathways.[23][24] For thiomorpholine-based compounds, it is pertinent to examine the expression levels of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways, as well as markers of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.
Data Presentation and Interpretation
Quantitative Data Summary
Summarize key quantitative data in a structured table for easy comparison.
| Compound | Cell Line | IC50 (µM) after 48h | % Apoptotic Cells (at IC50) | Fold Change in p-Akt (at IC50) |
| Thiomorpholine-A | MCF-7 | 8.55 ± 0.67[26] | 45.2 ± 3.1 | 0.4 ± 0.05 |
| Thiomorpholine-B | A549 | 10.38 ± 0.27[26] | 38.7 ± 2.5 | 0.6 ± 0.08 |
| Thiomorpholine-C | HepG2 | 11.42 ± 0.51[27] | 32.1 ± 1.9 | Not Determined |
| Cisplatin | A549 | 12.50[17] | Not Reported | Not Applicable |
Note: The data presented in this table is hypothetical and for illustrative purposes only, with some values adapted from cited literature for context.
Interpretation of Results
A multi-faceted approach to data interpretation is essential. For instance, a potent IC50 value coupled with a significant increase in the apoptotic cell population suggests that the compound's cytotoxic effect is mediated through the induction of programmed cell death. Further corroboration from Western blot analysis showing a decrease in the phosphorylation of pro-survival proteins like Akt and an increase in the cleavage of executioner caspases would provide strong evidence for the compound's mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of thiomorpholine-based compounds in cancer cell lines. By systematically assessing cell viability, elucidating the mode of cell death, and investigating the underlying molecular mechanisms, researchers can effectively identify promising lead candidates for further preclinical development. Future studies should aim to expand the investigation to a broader panel of cancer cell lines, explore potential off-target effects, and ultimately validate the in vitro findings in in vivo animal models. The versatile nature of the thiomorpholine scaffold continues to offer exciting opportunities for the discovery of novel and effective anticancer therapeutics.[1][3]
References
- BenchChem. (2025). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. BenchChem.
- BenchChem. (2025). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. BenchChem.
- Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. [Link]
- Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817842. [Link]
- Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. [Link]
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer.
- Krysko, D. V., Vanden Berghe, T., D'Herde, K., & Vandenabeele, P. (2008). Apoptosis and necrosis: detection, discrimination and phagocytosis. Methods, 44(3), 205-221. [Link]
- Cseh, A. M., et al. (2022). Targeting the MAPK Pathway in Cancer. International Journal of Molecular Sciences, 23(19), 11516. [Link]
- Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR signaling in cancer. Frontiers in Oncology, 4, 64. [Link]
- Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. [Link]
- Lee, S., Rauch, J., & Kolch, W. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 21(3), 1102. [Link]
- Alqurashi, N., et al. (2023).
- Li, J., et al. (2025).
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
- Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. [Link]
- BMG Labtech. (2025).
- OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]
- Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
- Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249-3258. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. [PDF] Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | Semantic Scholar [semanticscholar.org]
- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 11. Targeting the MAPK Pathway in Cancer | MDPI [mdpi.com]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. medium.com [medium.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. blog.championsoncology.com [blog.championsoncology.com]
- 25. origene.com [origene.com]
- 26. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Thiomorpholine-3-carboxylic acid Hydrochloride: A Technical Guide for Drug Development Professionals
Preamble: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical development, the adage "structure dictates function" has never been more salient. The precise three-dimensional arrangement of atoms within a molecule is the primary determinant of its biological activity, dictating everything from target binding affinity to metabolic stability. For heterocyclic scaffolds like thiomorpholine, which are privileged structures in medicinal chemistry, a rigorous and unambiguous structural characterization is the bedrock upon which successful drug discovery programs are built.[1] Thiomorpholine-3-carboxylic acid hydrochloride, a key building block and potential pharmacophore, is no exception. Its utility as a synthetic intermediate and its potential biological activities necessitate a comprehensive understanding of its structural and electronic properties.[2]
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound. Moving beyond a mere recitation of data, this document is framed from the perspective of applied science, focusing on the causality behind analytical choices and the logic of spectral interpretation. It is designed for researchers, scientists, and drug development professionals who require not just the data, but a functional understanding of how that data is generated and what it signifies for the molecule's chemical identity and behavior.
Molecular Structure and Analytical Overview
This compound possesses a saturated six-membered heterocyclic ring containing both nitrogen and sulfur, with a carboxylic acid substituent at the 3-position. The hydrochloride salt form ensures stability and influences solubility, typically in polar solvents. The structural elucidation of this molecule relies on a synergistic application of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
The overall workflow for the spectroscopic characterization is a systematic process designed to confirm both the covalent framework and the specific salt form of the analyte.
Caption: High-level workflow for spectroscopic analysis.
The molecular structure, including the numbering convention used throughout this guide, is presented below.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
2.1 Principle and Rationale Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a vibrational transition. For this compound, IR spectroscopy is exceptionally powerful for confirming the presence of the carboxylic acid and the protonated amine, which together produce a highly distinctive spectral signature.
2.2 Spectral Interpretation The most telling feature in the IR spectrum of this compound is an extremely broad and intense absorption band spanning from approximately 3200 cm⁻¹ down to 2500 cm⁻¹. This is the classic signature of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. The breadth of the peak is a direct consequence of the strong hydrogen bonding network, which creates a continuum of vibrational states. Superimposed on this broad O-H absorption are the C-H stretching vibrations of the methylene groups on the ring, typically appearing just below 3000 cm⁻¹.
Another key absorption is the carbonyl (C=O) stretch of the carboxylic acid, which is expected to appear as a strong, sharp band around 1710-1730 cm⁻¹. The exact position can be influenced by the hydrogen bonding environment. The spectrum will also contain absorptions corresponding to the N-H stretching of the protonated amine hydrochloride, which are often broad and can be obscured by the dominant O-H signal. The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-N, C-S, and C-C stretching and various bending modes, which are unique to the molecule as a whole.
Table 1: Key IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3200 | Strong, Very Broad | Strong intermolecular hydrogen bonding.[3] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | CH₂ groups of the thiomorpholine ring.[3] |
| C=O Stretch (Carboxylic Acid) | 1710 - 1730 | Strong | Carbonyl group of the acid functionality.[3] |
| N-H Stretch (Amine Salt) | 2400 - 2800 | Medium, Broad | Stretching of the protonated secondary amine. |
| C-N / C-S Stretches | 1000 - 1300 | Medium-Weak | Fingerprint region vibrations. |
2.3 Experimental Protocol: Attenuated Total Reflectance (ATR) The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and the minimal sample preparation required, making it ideal for routine analysis of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the anvil against the clean crystal and scanning. This digitally subtracts absorptions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inadequate contact is a common cause of poor quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm and clean the crystal and anvil tip thoroughly with a suitable solvent (e.g., isopropanol) on a soft lab wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in an external magnetic field.
3.1 ¹H NMR Spectroscopy
3.1.1 Principle and Rationale Proton (¹H) NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices due to the compound's salt nature. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (O-H and N-H), which would be lost in D₂O.
3.1.2 Spectral Interpretation The ¹H NMR spectrum provides a wealth of structural information. The proton on the carboxylic acid is highly deshielded and appears as a very broad singlet far downfield, typically between δ 12.5-13.0 ppm. The proton at the chiral center (C3-H) is adjacent to both the electron-withdrawing carboxyl group and the nitrogen atom, causing it to appear as a complex multiplet around δ 3.76-3.81 ppm. The methylene protons next to the nitrogen (C2-H and C6-H) are also deshielded and often present as overlapping multiplets in the δ 3.50-3.58 ppm region. The protons adjacent to the sulfur atom (C5-H) are the most shielded of the ring protons and will appear further upfield.
Caption: Key ¹H-¹H coupling relationships in the thiomorpholine ring.
Table 2: ¹H NMR Data Summary (Predicted in DMSO-d₆, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | 12.5 - 13.0 | Broad Singlet | 1H | Acidic proton, exchange-broadened. |
| C3-H | 3.76 - 3.81 | Multiplet | 1H | Deshielded by adjacent N and COOH groups. |
| C2-H, C6-H | 3.50 - 3.58 | Multiplet | 4H | Deshielded by adjacent N atom. |
| C5-H | ~2.8 - 3.1 | Multiplet | 2H | Adjacent to S atom, upfield relative to N-adjacent protons. |
| NH₂⁺ | ~9.0 - 9.5 | Broad Singlet | 2H | Protonated amine, exchange-broadened. |
3.2 ¹³C NMR Spectroscopy
3.2.1 Principle and Rationale ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., sp³, sp², carbonyl). As experimental data for this specific compound is not readily available in peer-reviewed literature, the following assignments are predicted based on the known spectrum of the parent thiomorpholine molecule and established substituent chemical shift (SCS) effects.[1][4] The presence of the carboxylic acid at C-3 is predicted to cause a significant downfield shift for C-3 and moderate shifts for the adjacent C-2 and S-4 atoms.
Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 170 - 175 | Carboxylic acid carbonyl carbon.[5] |
| C-3 | 55 - 60 | Alpha-carbon to both N and COOH, significantly deshielded. |
| C-2, C-6 | 45 - 50 | Alpha-carbons to nitrogen. |
| C-5 | 25 - 30 | Alpha-carbon to sulfur, most shielded ring carbon. |
3.3 Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex briefly to ensure complete dissolution. The hydrochloride salt structure necessitates a polar solvent for solubility.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Field Strength: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: Standard single-pulse acquisition.
-
Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Field Strength: 100 MHz (corresponding to 400 MHz for ¹H).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS): Determining Molecular Weight and Formula
4.1 Principle and Rationale Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can provide strong evidence for its elemental composition. For a salt like this, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecule. The analysis will be performed in positive ion mode to detect the protonated form of the free base.
4.2 Spectral Interpretation In the ESI+ mass spectrum, the compound will be detected as the protonated free base, [M+H]⁺, where M is thiomorpholine-3-carboxylic acid. The hydrochloride counter-ion is not observed. The expected monoisotopic mass for the free base (C₅H₉NO₂S) is 147.04 Da. Therefore, the base peak or molecular ion peak in the spectrum should appear at an m/z of approximately 148.04.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million (ppm) of the theoretical value.
Collision-Induced Dissociation (CID) can be used to fragment the molecular ion, providing further structural confirmation. A logical primary fragmentation pathway would be the loss of the carboxylic acid group as formic acid (46 Da) or the loss of CO₂ (44 Da).
Caption: Plausible fragmentation pathways in ESI-MS/MS.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Rationale |
|---|---|---|---|
| [C₅H₁₀NO₂S]⁺ | 148.0427 | (Experimental) | Protonated molecular ion [M+H]⁺. |
| [C₅H₈NOS]⁺ | 130.0321 | (Experimental) | Loss of water (H₂O) from the parent ion. |
4.3 Experimental Protocol: LC-MS with ESI
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive-ion ESI.
-
LC System: While direct infusion is possible, using a liquid chromatography (LC) system provides an online desalting step, which is highly beneficial for analyzing hydrochloride salts.
-
Column: A short C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS System (ESI Source):
-
Ionization Mode: Positive (+ESI).
-
Capillary Voltage: 3-4 kV.
-
Gas Flow/Temperature: Optimize drying gas (N₂) flow and temperature (e.g., 10 L/min, 300 °C) to facilitate desolvation.
-
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the parent ion. If fragmentation is desired, perform a separate product ion scan (MS/MS) experiment, selecting m/z 148.04 as the precursor ion.
Conclusion: A Self-Validating Spectroscopic Profile
The structural characterization of this compound is a clear demonstration of the power of modern analytical chemistry. Each technique provides a self-validating piece of evidence that, when combined, creates an unambiguous and robust structural assignment. IR spectroscopy confirms the key carboxylic acid and amine salt functional groups. ¹H NMR spectroscopy maps the proton environment and confirms the connectivity of the heterocyclic ring. ¹³C NMR accounts for all unique carbon atoms in the structure. Finally, high-resolution mass spectrometry provides definitive proof of the molecular weight and elemental formula. This collective dataset forms the essential analytical foundation required for the inclusion of this important heterocyclic building block in any research or drug development program.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Chem-Impex International. (n.d.). (R)-Thiomorpholine-3-carboxylic acid.
- University of California, Los Angeles. (n.d.). Useful Spectroscopic Data. Chemistry Department.
- PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Thiomorpholine-3-carboxylate. National Center for Biotechnology Information.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
- UCLA Chemistry Department. (n.d.). NMR Chemical Shifts.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry.
- PubChemLite. (n.d.). Thiomorpholine-3-carboxylic acid (C5H9NO2S).
- Human Metabolome Database. (2012). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
Sources
- 1. Thiomorpholine(123-90-0) 13C NMR [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. PubChemLite - Thiomorpholine-3-carboxylic acid (C5H9NO2S) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to the Safe Handling of Thiomorpholine-3-carboxylic Acid Hydrochloride
This guide provides an in-depth overview of the essential safety and handling protocols for Thiomorpholine-3-carboxylic acid hydrochloride (CAS No: 96612-95-2). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from established safety data sheets, regulatory guidelines, and best laboratory practices to ensure a comprehensive understanding of the associated risks and the implementation of effective control measures.
Understanding this compound: A Profile
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its thiomorpholine core is a structural motif found in various biologically active molecules. In research settings, it is utilized in the synthesis of more complex molecules with potential therapeutic applications, including the development of novel drugs.[1] The hydrochloride salt form often enhances the compound's stability and solubility.
Given its reactivity and potential biological activity, a thorough understanding of its safety profile is paramount for all personnel handling this chemical. While comprehensive toxicological data for this specific compound is not extensively available, the available information indicates that it should be handled with care, assuming it to be a hazardous substance.[2]
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The primary hazards associated with this compound, as indicated by available safety data, are skin irritation, serious eye irritation, and potential respiratory irritation.[3] A proactive approach to risk assessment is crucial. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and evaluate chemical hazards in the workplace.[4][5] This involves not only understanding the intrinsic hazards of the chemical but also considering the nature of the experimental procedures in which it will be used.
Causality of Hazards:
-
Skin and Eye Irritation: The acidic nature of the hydrochloride salt and the chemical reactivity of the thiomorpholine ring system can lead to irritation upon direct contact with skin and eyes. Prolonged or repeated contact may exacerbate this effect.
-
Respiratory Irritation: As a fine powder, there is a risk of aerosolization during handling (e.g., weighing, transferring). Inhalation of these airborne particles can irritate the mucous membranes of the respiratory tract.[2]
-
Unknown Long-Term Effects: A key aspect of the risk assessment is acknowledging the absence of comprehensive toxicological data.[2] Therefore, it is prudent to assume potential for unknown chronic effects and to minimize exposure through all routes (inhalation, ingestion, and skin contact).
Engineering and Administrative Controls: The First Lines of Defense
In accordance with the hierarchy of controls promoted by safety organizations like OSHA, engineering and administrative controls should be the primary means of minimizing exposure.[5] Personal Protective Equipment (PPE) should be considered the last line of defense.[6]
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.[7]
-
Ventilation: The laboratory should have a general ventilation system that ensures adequate air changes per hour, further reducing the potential concentration of any airborne contaminants.[8]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling of this chemical must be developed and readily available to all personnel. These SOPs should cover every step from receipt of the chemical to its final disposal.
-
Training: All personnel who will handle this compound must receive documented training on its specific hazards, the contents of the Safety Data Sheet (SDS), and the established SOPs.[9][10]
-
Restricted Access: Areas where this chemical is stored and handled should be clearly marked, and access should be restricted to authorized and trained personnel.
-
Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory. Hands should be thoroughly washed after handling the chemical, even if gloves were worn.[11]
-
Personal Protective Equipment (PPE): Your Final Barrier
Appropriate PPE must be worn at all times when handling this compound.[12][13]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn. It is crucial to inspect gloves for any signs of damage before use and to remove them correctly to avoid contaminating the skin.[11] Double gloving may be prudent for certain procedures.
-
Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect the skin and personal clothing from contamination.
-
-
Respiratory Protection: For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) may be necessary.[2] All respirator use must be in accordance with a comprehensive respiratory protection program.[9]
Storage and Handling: Maintaining Chemical Integrity and Safety
Proper storage and handling procedures are essential to maintain the quality of the chemical and to prevent accidental exposure or incompatible reactions.
-
Storage:
-
Store in a cool, dry, and well-ventilated area.[14]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[14]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
-
-
Handling:
-
Avoid the formation of dust and aerosols.[2]
-
When transferring the solid, use a spatula or other appropriate tool. Avoid scooping directly from a large container to a small one to minimize the generation of dust.
-
Ensure that all equipment used for handling is clean and dry.
-
Spill and Emergency Procedures: Preparedness is Key
A clear and practiced emergency plan is critical.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is substantial or if there is a risk of significant airborne dust, evacuate the entire laboratory and activate the emergency alarm.
-
Close the laboratory doors to contain the spill.
-
Contact the institution's emergency response team or local emergency services.
-
Do not attempt to clean up a major spill without specialized training and equipment.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Emergency Response Workflow for a Solid Chemical Spill
Caption: Workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste materials (including contaminated PPE and cleanup materials) in a clearly labeled, sealed, and puncture-resistant container.
-
Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[2]
Toxicological and Physical/Chemical Data Summary
As previously noted, comprehensive toxicological data for this compound is limited. The following table summarizes the available information.
| Property | Data | Reference |
| Chemical Formula | C₅H₉NO₂S·HCl | |
| Molecular Weight | 183.66 g/mol | |
| Appearance | White solid | [1] |
| Acute Toxicity | Data not available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on GHS classifications for the parent compound. | [15] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Respiratory Sensitization | May cause respiratory irritation. | [3] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [2] |
Experimental Protocol: Safe Use in a Laboratory Setting
The following is a representative, step-by-step protocol for the use of this compound in a peptide coupling reaction. This protocol is for illustrative purposes and should be adapted to the specific requirements of your experiment.
Objective: To safely weigh and dispense this compound for use in a solution-phase chemical reaction.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Reaction vessel
-
Appropriate solvent (e.g., Dimethylformamide - DMF)
-
Personal Protective Equipment (as specified in Section 4)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
Place all necessary equipment (balance, weighing paper, spatula, reaction vessel) inside the fume hood.
-
Tare the analytical balance with the weighing paper or boat on the pan.
-
-
Weighing and Dispensing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, slowly transfer the desired amount of the solid onto the weighing paper. Avoid any sudden movements that could create dust.
-
Once the target weight is reached, securely close the primary container.
-
Carefully transfer the weighed solid into the reaction vessel. A funnel may be used to prevent spillage.
-
-
Dissolution:
-
Add the solvent to the reaction vessel containing the solid.
-
Gently swirl or stir the mixture to facilitate dissolution.
-
-
Cleanup:
-
Carefully fold the used weighing paper and dispose of it, along with any used pipette tips or other contaminated disposables, into the designated solid hazardous waste container.
-
Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth, and dispose of the cloth in the solid hazardous waste.
-
Clean the work area within the fume hood.
-
-
Post-Procedure:
-
Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat and goggles).
-
Wash hands thoroughly with soap and water.
-
Document the use of the chemical in the laboratory inventory.
-
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A proactive approach to safety, rooted in a thorough understanding of the potential hazards and the implementation of robust control measures, is essential for protecting the health and well-being of all laboratory personnel.
References
- ECHA publishes concise guidance on chemical safety assessment. (2009, November 4). chemeurope.com. [Link]
- ECHA publishes guidance on chemical safety assessment. Lexgo.be. [Link]
- MSDS of this compound. Capot Chemical Co., Ltd. [Link]
- Key Points for Chemical Safety Assessment in REACH (Draft).
- Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. [Link]
- This compound.
- Emergency and Spill Response Procedures. Auburn University. [Link]
- Guidance on Information Requirements and Chemical Safety Assessment Chapter R.15. (2016, July). European Chemicals Agency (ECHA). [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Chemical safety assessment. Wikipedia. [Link]
- General Rules for Working with Chemicals. University of Colorado Boulder. [Link]
- Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Management Software. [Link]
- OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia. [Link]
- OSHA Chemical Hazards And Communication. (2022, October 5).
- Thiomorpholine-3-carboxylic acid. PubChem. [Link]
- Chemical Hazards and Toxic Substances - Overview.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]
- Thiomorpholine-3-carboxyl
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022, May 19). ChemRxiv. [Link]
- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. (1990, August 1). PubMed. [Link]
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. umanitoba.ca [umanitoba.ca]
- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 9. justia.com [justia.com]
- 10. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. gz-supplies.com [gz-supplies.com]
- 13. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 14. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 15. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Thiomorpholine-3-carboxylic Acid Hydrochloride: An Application Note for Drug Discovery and Development
Introduction: Thiomorpholine-3-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The constrained cyclic amino acid structure imparts valuable properties to peptide-based therapeutics, such as enhanced metabolic stability and defined conformational geometries, which can lead to improved receptor selectivity and bioavailability.[2] Specifically, the thiomorpholine scaffold is a key structural motif in various pharmacologically active agents, including the antibiotic sutezolid. This application note provides a detailed, two-step solution-phase protocol for the synthesis of thiomorpholine-3-carboxylic acid hydrochloride, a common salt form that enhances stability and solubility. The protocol is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations of the experimental choices and procedures.
I. Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a two-step process commencing from the readily available amino acid, L-cysteine. The overall synthetic pathway is depicted below:
Sources
Application Note: High-Purity Isolation of Thiomorpholine-3-carboxylic acid Hydrochloride for Pharmaceutical Research
Abstract: Thiomorpholine-3-carboxylic acid hydrochloride is a vital heterocyclic building block in medicinal chemistry, particularly for the development of novel therapeutics.[1] The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) derived from this intermediate are directly dependent on its purity. This document provides a comprehensive guide for researchers and drug development professionals on robust methods for the purification of this compound. We detail three primary methodologies: recrystallization, acid-base extraction, and preparative chromatography. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into process optimization and validation.
Introduction: The Critical Role of Purity
Thiomorpholine-3-carboxylic acid is a sulfur-containing analog of morpholine, recognized for its utility in constructing complex molecules with significant biological activity.[1][2] Its hydrochloride salt form is often preferred due to enhanced stability and favorable solubility characteristics.[3] As a key starting material, its purity profile is paramount; trace impurities, whether unreacted starting materials, reaction by-products, or enantiomeric contaminants, can propagate through a synthetic sequence, leading to final APIs that are difficult to purify and may possess altered pharmacological or toxicological profiles.
This guide is structured to provide not just procedural steps, but the causal logic behind them, empowering scientists to adapt and troubleshoot these methods for optimal results.
Part 1: Foundational Purification Principles
The selection of an appropriate purification strategy hinges on the physicochemical properties of the target compound and the nature of the impurities. Thiomorpholine-3-carboxylic acid is an amino acid derivative, possessing both a basic secondary amine (within the thiomorpholine ring) and an acidic carboxylic acid group. As a hydrochloride salt, the amine is protonated, rendering the molecule highly polar and water-soluble.
Decision-Making Workflow for Purification
The choice of method is dictated by the scale of the purification, the primary impurities present, and the required final purity level (e.g., >99.5% for pharmaceutical applications).
Sources
Application Notes and Protocols for the Analytical Characterization of Thiomorpholine-3-carboxylic acid hydrochloride
Introduction
Thiomorpholine-3-carboxylic acid, a heterocyclic amino acid analogue, and its hydrochloride salt are of significant interest in pharmaceutical and medicinal chemistry.[1][2] As a versatile building block, its purity, identity, and stability are critical parameters that necessitate robust analytical characterization.[1][3] The thiomorpholine ring, a sulfur-containing morpholine analogue, imparts unique physicochemical properties that can be strategically exploited in drug design.[3] This document provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of Thiomorpholine-3-carboxylic acid hydrochloride. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important chemical entity.
Physicochemical Properties
A foundational aspect of characterization is the determination of fundamental physicochemical properties. These data provide a baseline for identity and purity assessments.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S·HCl | [1] |
| Molecular Weight | 183.7 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 270-278 °C | |
| Parent Compound MW | 147.20 g/mol | [4] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the molecular framework, while also confirming the protonation state of the amine, a key indicator of salt formation.[5]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchange of labile protons.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).
-
Integrate the ¹H signals to determine proton ratios.
-
Assign peaks to the corresponding protons and carbons in the structure. The downfield shift of protons adjacent to the nitrogen and sulfur atoms is characteristic. The presence of the hydrochloride salt is confirmed by the chemical shifts of protons near the amine group.[5]
-
II. Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Thiomorpholine-3-carboxylic acid.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
-
Instrumentation:
-
Couple a liquid chromatography (LC) system to a time-of-flight (TOF) mass spectrometer with an ESI source.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 6-8 L/min at 180-200 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
The primary ion observed should correspond to the protonated parent compound (C₅H₉NO₂S), with an expected m/z of approximately 148.0427.[6]
-
High-resolution data allows for the determination of the elemental composition, confirming the molecular formula.
-
III. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantifying impurities. Due to the polar nature of this compound, reversed-phase HPLC can be challenging.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often more suitable.[8][9]
Protocol: HPLC Purity Analysis (HILIC Method)
-
Instrumentation:
-
A standard HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica-based with a polar stationary phase).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20 mM Ammonium formate in water, pH 3.0.
-
Gradient: 95% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of 1 mg/mL in the initial mobile phase composition (95:5 Acetonitrile:Water).
-
-
Method Validation:
Caption: HPLC Purity Analysis Workflow.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, key functional groups include the carboxylic acid (C=O and O-H), the secondary amine (N-H), and the C-S bond.
Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Spectral Interpretation:
V. Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of a material. DSC measures heat flow associated with thermal transitions, such as melting and decomposition, while TGA measures changes in mass as a function of temperature, often used to assess thermal stability and solvent/water content.[17][18][19]
Protocol: DSC and TGA Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
-
DSC Parameters:
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Analysis: Observe for endothermic events (melting) or exothermic events (decomposition).[18]
-
-
TGA Parameters:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 6. PubChemLite - Thiomorpholine-3-carboxylic acid (C5H9NO2S) [pubchemlite.lcsb.uni.lu]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
Application Notes and Protocols for the Incorporation of Thiomorpholine-3-carboxylic acid hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Conformational Rigidity in Peptide Therapeutics
The rational design of peptide-based therapeutics increasingly leverages the incorporation of non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Thiomorpholine-3-carboxylic acid, a cyclized analog of cysteine, serves as a powerful tool in this endeavor. Its thiomorpholine ring introduces a significant conformational constraint into the peptide backbone, effectively locking the dihedral angles and pre-organizing the peptide into specific secondary structures like β-turns.[1] This structural rigidity can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and ultimately lead to peptides with superior pharmacological profiles.
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Thiomorpholine-3-carboxylic acid hydrochloride into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The methodologies outlined herein are grounded in established principles of peptide chemistry and are designed to provide a robust starting point for researchers.
Chemical and Structural Profile
This compound is a white solid with the molecular formula C₅H₉NO₂S·HCl and a molecular weight of 183.7 g/mol .[2] The thiomorpholine ring system is a six-membered heterocycle containing both a sulfur and a nitrogen atom, which imparts unique steric and electronic properties. The presence of the sulfur atom, in particular, can influence the overall polarity and potential for non-covalent interactions of the resulting peptide.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S·HCl | [2] |
| Molecular Weight | 183.7 g/mol | [2] |
| Appearance | White solid | [2] |
| Storage Conditions | 0-8°C | [2] |
Strategic Considerations for Incorporation
The successful incorporation of Thiomorpholine-3-carboxylic acid into a growing peptide chain hinges on the same core principles as standard Fmoc-based SPPS: efficient Nα-deprotection, effective carboxyl group activation and coupling, and finally, cleavage from the solid support with simultaneous side-chain deprotection.[3][] However, the constrained nature of this amino acid analog may present specific challenges.
Potential Challenges:
-
Steric Hindrance: The cyclic structure of thiomorpholine-3-carboxylic acid can create steric bulk, potentially slowing down coupling reactions compared to standard amino acids. This may necessitate the use of more potent coupling reagents or extended reaction times.
-
Aggregation: Peptides containing hydrophobic or conformationally rigid residues can be prone to aggregation on the solid support, leading to incomplete reactions and truncated sequences.[5][6] Careful selection of solvents and coupling conditions is crucial to mitigate this risk.
-
Epimerization: As with many non-standard amino acids, there is a risk of epimerization at the α-carbon during activation and coupling, particularly with certain activation methods.[7][8] The use of additives like Oxyma or HOBt is recommended to suppress this side reaction.
Experimental Workflow for SPPS Incorporation
The following diagram illustrates the general workflow for incorporating an Nα-Fmoc protected Thiomorpholine-3-carboxylic acid into a peptide sequence using solid-phase peptide synthesis.
Caption: General workflow for the incorporation of Fmoc-Thiomorpholine-3-carboxylic acid via SPPS.
Detailed Protocol: Solid-Phase Synthesis of a Peptide Containing Thiomorpholine-3-carboxylic acid
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[9] Adjustments may be necessary based on the specific sequence and available equipment (e.g., automated synthesizers).
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Nα-Fmoc protected amino acids (including Fmoc-Thiomorpholine-3-carboxylic acid-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Diethyl ether (cold)
Protocol Steps:
1. Resin Swelling and Preparation:
-
Place the appropriate amount of resin (e.g., ~140 mg for a 0.7 mmol/g loading resin at 0.1 mmol scale) into a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a ninhydrin test to confirm the presence of a free primary amine.
3. Coupling of Fmoc-Thiomorpholine-3-carboxylic acid:
-
In a separate vial, dissolve Fmoc-Thiomorpholine-3-carboxylic acid-OH (3-5 equivalents relative to resin loading), Oxyma Pure or HOBt (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin. Add DIPEA (1-2 equivalents) if coupling to a hydrochloride salt of the resin-bound peptide.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended as a starting point.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
5. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is often effective: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Trp, Met, or Cys, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5) may suffice.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of Thiomorpholine-3-carboxylic acid; peptide aggregation. | Increase coupling time (up to overnight); use a more potent coupling agent such as HATU or HBTU; double couple; perform the coupling at a slightly elevated temperature (e.g., 35-40°C). |
| Peptide Aggregation | Formation of secondary structures on-resin, particularly with hydrophobic sequences. | Use a solvent mixture with higher polarity (e.g., DMF/NMP); incorporate pseudoproline dipeptides at strategic locations in the sequence.[5] |
| Epimerization | Over-activation of the carboxylic acid; presence of excess base. | Ensure the use of an epimerization suppressant like Oxyma or HOBt; avoid excessive pre-activation times; use a milder base like 2,4,6-collidine instead of DIPEA. |
| Side Reactions during Cleavage | Re-attachment of cleaved protecting groups to sensitive residues (e.g., Trp, Met). | Use a comprehensive scavenger cocktail appropriate for the peptide sequence, such as Reagent K. |
Conclusion
The incorporation of Thiomorpholine-3-carboxylic acid offers a valuable strategy for designing conformationally constrained peptides with enhanced therapeutic properties. While its synthesis follows the fundamental principles of SPPS, careful consideration of potential challenges such as steric hindrance and aggregation is necessary for optimal results. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize peptides containing this unique and powerful building block, paving the way for the discovery of novel and more effective peptide-based drugs.
References
- L-thiomorpholine-3-carboxylic acid - PubChem.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
- Thiomorpholine-3-carboxylic acid | C5H9NO2S - PubChem.
- Thiomorpholine-3-carboxylate | C5H8NO2S- - PubChem.
- Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations - Polypeptide. Polypeptide Group. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
- Structure of amino acids for SPPS. - ResearchGate.
- Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611)
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CD Bioparticles. [Link]
- Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides - PubMed.
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- Synthetic studies on Thiomorpholinones for the application in peptide coupling - CentAUR. University of Reading. [Link]
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
- Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC.
Sources
- 1. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. polypeptide.com [polypeptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Thiomorpholine-3-carboxylic Acid Hydrochloride: A Versatile Constrained Building Block for Modern Drug Discovery
Introduction: The Pursuit of Conformational Control in Drug Design
In the landscape of modern drug discovery, the concept of a "privileged scaffold" is paramount. These are molecular frameworks capable of binding to multiple biological targets with high affinity, serving as versatile starting points for novel therapeutics.[1][2] The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has firmly established itself as such a scaffold.[1] Its utility is further enhanced when functionalized as Thiomorpholine-3-carboxylic acid (T3C), a constrained, non-natural amino acid analog.
This guide provides an in-depth exploration of Thiomorpholine-3-carboxylic acid hydrochloride as a strategic building block. We will move beyond simple cataloging of properties to discuss the fundamental design rationale for its use, its diverse applications in medicinal chemistry, and provide detailed, field-proven protocols for its incorporation into lead compounds. The focus is on the causality behind experimental choices, empowering researchers to leverage this scaffold's full potential.
Physicochemical Properties and Strategic Design Rationale
The decision to incorporate T3C into a drug candidate is driven by its unique combination of physicochemical and structural properties, which offer distinct advantages over more conventional building blocks like proline or its oxygen-containing analog, morpholine-3-carboxylic acid.
The Bioisosteric Advantage: The substitution of the oxygen atom in a morpholine ring with sulfur significantly alters the molecule's properties.[1][3] This bioisosteric switch generally increases lipophilicity, which can be strategically employed to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide, and sulfone), providing medicinal chemists with additional handles to fine-tune polarity, solubility, and receptor interactions.[2]
Conformational Rigidity: Like proline, T3C introduces a significant conformational constraint into a molecule. By locking several rotatable bonds within its ring structure, it reduces the entropic penalty of binding to a biological target. This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and selectivity. Its use is particularly valuable in peptidomimetics, where it can induce specific turns or secondary structures in the peptide backbone.
Stereochemical Importance: T3C possesses a chiral center at the C3 position. The stereochemistry is critical, as biological systems are exquisitely sensitive to three-dimensional shape. The availability of specific enantiomers, such as (R)-Thiomorpholine-3-carboxylic acid hydrochloride, allows for precise spatial positioning of the carboxylic acid and other substituents, which is crucial for optimizing interactions with target proteins.[4][5]
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 96612-95-2 (unspecified) / 67362-31-6 ((R)-enantiomer) | [4][6] |
| Molecular Formula | C₅H₁₀ClNO₂S | [4] |
| Molecular Weight | 183.66 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Key Functional Groups | Secondary amine, Carboxylic acid, Thioether | [7] |
Core Applications in Medicinal Chemistry
The unique structural features of T3C make it a versatile tool across several therapeutic modalities.
Constrained Peptides and Peptidomimetics
T3C serves as an excellent building block for creating peptides with improved stability and affinity. By replacing natural amino acids, it enforces a specific backbone geometry, enhancing the molecule's ability to fit into a receptor's binding pocket.
Caption: T3C induces conformational rigidity, leading to better receptor binding.
Scaffolds for Small Molecule Inhibitors
The thiomorpholine ring is a cornerstone in the design of various small molecule drugs. Derivatives have shown significant potential as anticancer agents by inhibiting key signaling pathways, and as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[1][8]
Caption: T3C derivatives can inhibit pathways like PI3K/Akt/mTOR.[1]
An Emerging Role in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9][10] They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. T3C is an ideal building block for PROTAC synthesis. Its carboxylic acid provides a classic attachment point for a linker, while the secondary amine can be functionalized to become part of the POI ligand or an extension of the linker itself, offering dual handles for chemical elaboration.[9][11]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.
Protocol 1: General Procedure for Amide Coupling (Solution Phase)
This protocol describes the coupling of T3C hydrochloride to a primary amine, a fundamental step in elaborating the carboxylic acid moiety.
-
Rationale: The hydrochloride salt must be neutralized for the reaction to proceed. A tertiary amine base like Diisopropylethylamine (DIPEA) is used because it is non-nucleophilic and won't compete in the coupling reaction. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Materials:
-
This compound
-
Amine of interest (e.g., Benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.05 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The extra equivalent of base ensures complete neutralization of the HCl salt and the acid generated during the reaction.
-
Add HATU (1.1 eq) in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of an Fmoc-protected T3C onto a resin-bound peptide chain.
-
Rationale: SPPS allows for the efficient, stepwise assembly of peptides on a solid support.[12] The Fmoc protecting group on the T3C amine prevents self-polymerization and is removed with a mild base (piperidine) before the next amino acid is added.
-
Materials:
-
Fmoc-protected Thiomorpholine-3-carboxylic acid (Fmoc-T3C-OH)
-
Resin with N-terminally deprotected peptide (e.g., Rink Amide resin)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure®
-
DIPEA
-
20% Piperidine in DMF
-
Anhydrous DMF, Dichloromethane (DCM)
-
-
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and byproducts.
-
Activation: In a separate vessel, pre-activate Fmoc-T3C-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), allow the reaction to proceed longer or perform a second coupling.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
-
Caption: A standard SPPS cycle for incorporating Fmoc-T3C-OH.
Conclusion
This compound is far more than a simple catalog chemical; it is a powerful, multi-purpose building block for addressing complex challenges in drug discovery. Its ability to confer conformational rigidity, modulate physicochemical properties, and serve as a versatile scaffold for a range of therapeutic modalities, from peptidomimetics to PROTACs, makes it an invaluable asset.[2][8] By understanding the rationale behind its use and employing robust, validated protocols, researchers can effectively harness its potential to accelerate the development of novel and effective therapies.
References
- Singh, P., & Kaur, M. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Pospisil, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylate. PubChem.
- Gemo, P., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
- Gemo, P., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
- CentAUR. (2019). Synthetic studies on Thiomorpholinones for the application in peptide coupling. CentAUR.
- Human Metabolome Database. (2012). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). HMDB.
- Martinez-Montero, S., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
- Li, Z., et al. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- Liu, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC.
- Heterocyclic Building Blocks-Thiomorpholine. (2021). Category: 830-09-1.
- Tasso, B., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- CP Lab Safety. (n.d.). Thiomorpholine-3-carboxylic acid, min 95%, 1 gram. CP Lab Safety.
- Zinieris, N., et al. (2005). Convergent Synthesis of Thioether Containing Peptides. MDPI.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
The Strategic Integration of Thiomorpholine-3-carboxylic Acid Hydrochloride in the Synthesis of Advanced Agrochemicals
For Immediate Release
[SHANGHAI, CN – January 10, 2026] – In the continuous pursuit of novel and effective crop protection agents, the strategic use of specialized chemical synthons is paramount. Thiomorpholine-3-carboxylic acid hydrochloride is emerging as a critical building block in the synthesis of next-generation agrochemicals, particularly fungicides. Its unique structural features offer a versatile scaffold for creating compounds with enhanced biological activity and targeted modes of action. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the applications and synthetic protocols involving this valuable intermediate.
Application Notes: The Thiomorpholine Moiety as a Privileged Scaffold in Fungicide Development
The thiomorpholine ring is a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] In agrochemical design, particularly for fungicides, the incorporation of morpholine and its thio-analogue, thiomorpholine, has led to the development of highly active compounds.[2] These heterocyclic structures are integral to a class of fungicides that exhibit systemic activity, providing protection to the entire plant.
This compound presents a unique bifunctional platform for synthetic chemists. The presence of both a secondary amine and a carboxylic acid allows for diverse derivatization strategies. Furthermore, the chiral center at the 3-position offers the potential for developing stereospecific fungicides, which can lead to increased efficacy and reduced off-target effects.[3]
A significant class of fungicides where thiomorpholine derivatives have shown promise is the succinate dehydrogenase inhibitors (SDHIs).[4][5][6][7][8] SDHIs act by inhibiting the mitochondrial respiration in pathogenic fungi, a mode of action that has proven to be highly effective against a broad spectrum of fungal diseases.[6] The synthesis of novel carboxamide fungicides, a key group within SDHIs, often involves the coupling of a carboxylic acid with an amine.[9][10] this compound is an ideal candidate for incorporation into such structures, offering the potential to create novel SDHI fungicides with improved performance.
Experimental Protocols: Synthesis of Novel Thiomorpholine-Based Carboxamide Fungicides
The following protocols are representative examples of how this compound can be utilized in the synthesis of novel carboxamide fungicides. These protocols are based on established methods for amide bond formation.[11][12]
Protocol 1: Synthesis of a Novel N-Aryl-thiomorpholine-3-carboxamide
This protocol details the synthesis of a hypothetical N-aryl-thiomorpholine-3-carboxamide, a potential SDHI fungicide, utilizing the carboxylic acid functionality of this compound. The secondary amine of the thiomorpholine ring is first protected to ensure selective reaction at the carboxyl group.
Step 1: N-Protection of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.
-
Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl (2 x 5 volumes) and then with brine (1 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Step 2: Acyl Chloride Formation
-
Reaction Setup: Dissolve the N-Boc protected thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere.
-
Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-Boc-thiomorpholine-3-carbonyl chloride. This intermediate is typically used immediately in the next step.
Step 3: Amide Coupling
-
Reaction Setup: In a separate flask, dissolve the desired aniline derivative (e.g., 2-chloro-4-fluoroaniline, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere and cool to 0 °C.
-
Coupling: Add a solution of the crude N-Boc-thiomorpholine-3-carbonyl chloride (1.1 eq) in DCM (5 volumes) dropwise to the aniline solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected carboxamide.
Step 4: Deprotection
-
Reaction Setup: Dissolve the purified N-Boc protected carboxamide (1.0 eq) in DCM (5 volumes).
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final N-aryl-thiomorpholine-3-carboxamide.
Quantitative Data Summary (Hypothetical)
| Step | Starting Material | Product | Yield (%) | Purity (HPLC) |
| 1 | Thiomorpholine-3-carboxylic acid HCl | N-Boc-thiomorpholine-3-carboxylic acid | 95 | >98% |
| 2 | N-Boc-thiomorpholine-3-carboxylic acid | N-Boc-thiomorpholine-3-carbonyl chloride | (used in situ) | - |
| 3 | N-Boc-thiomorpholine-3-carbonyl chloride | N-Boc-(2-chloro-4-fluorophenyl)-thiomorpholine-3-carboxamide | 85 | >97% |
| 4 | N-Boc-(2-chloro-4-fluorophenyl)-thiomorpholine-3-carboxamide | N-(2-chloro-4-fluorophenyl)-thiomorpholine-3-carboxamide | 90 | >99% |
Experimental Workflow Diagram
Caption: Synthesis of N-Aryl-thiomorpholine-3-carboxamide.
Protocol 2: Acylation of Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride
This protocol outlines the synthesis of a novel carboxamide fungicide by acylating the secondary amine of a Thiomorpholine-3-carboxylic acid derivative. The carboxylic acid is protected as an ethyl ester.
Step 1: Synthesis of the Acyl Chloride of a Fungicidally Active Carboxylic Acid
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend a known fungicidally active carboxylic acid (e.g., a pyrazole carboxylic acid used in many SDHIs, 1.0 eq) in anhydrous toluene (10 volumes).
-
Activation: Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Amide Coupling
-
Reaction Setup: In a separate flask, suspend Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere.
-
Basification: Cool to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 20 minutes.
-
Coupling: Add a solution of the acyl chloride from Step 1 (1.1 eq) in DCM (5 volumes) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC.
-
Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the desired N-acylated thiomorpholine-3-carboxylic acid ethyl ester.
Step 3: Saponification (Optional, if the free acid is desired)
-
Reaction Setup: Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.
-
Isolation: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate.
-
Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and recrystallize to obtain the final product as a free carboxylic acid.
Experimental Workflow Diagram
Caption: Synthesis via N-acylation of a thiomorpholine ester.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its bifunctional nature and inherent chirality provide a solid foundation for the development of next-generation fungicides, particularly those targeting succinate dehydrogenase. The protocols outlined above provide a framework for researchers to explore the synthetic potential of this compound in creating innovative and effective crop protection solutions.
References
- Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candid
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.
- Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbam
- Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities.New Journal of Chemistry.
- Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide.Journal of Pesticide Science.
- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.BenchChem.
- Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides.Journal of Agricultural and Food Chemistry.
- This compound, CAS 96612-95-2.Santa Cruz Biotechnology.
- Novel Succinate Dehydrogenase Inhibitors Containing Oxime Ester Structures: Design, Synthesis, and Biological Activities.
- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.Letters in Organic Chemistry.
- Discovery of novel pyridine carboxamides with antifungal activity as potential succin
- Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159.PubChem.
- General procedure for one pot synthesis of amides.Royal Society of Chemistry.
- (R)-Thiomorpholine-3-carboxylic acid.Chem-Impex.
- Thiomorpholine-3-carboxylic acid.Sigma-Aldrich.
- Thiomorpholine-3-carboxylic acid (C5H9NO2S).PubChemLite.
- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.Angewandte Chemie.
- 19.2 PREPARATION OF ACYL CHLORIDES.
- Thioester and thioacid synthesis by acylation of thiols (thiol
- 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Thiomorpholine-3-carboxylic Acid Hydrochloride in the Development of Neurological Drugs
A Senior Application Scientist's Guide to Leveraging a Versatile Scaffold for Novel Neurotherapeutics
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Thiomorpholine-3-carboxylic acid hydrochloride in the discovery and development of novel drugs targeting neurological disorders. This document provides in-depth scientific context, validated experimental protocols, and expert insights into the application of this versatile chemical entity.
Introduction: The Emerging Role of this compound in Neuroscience
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry.[1][2] Its unique structural features, including a thiomorpholine ring and a carboxylic acid moiety, make it a valuable building block for the synthesis of diverse and biologically active molecules.[2] While it has applications in various therapeutic areas, its potential in the development of drugs for neurological disorders is particularly noteworthy.[2]
The central nervous system (CNS) presents a formidable challenge for drug discovery, primarily due to the blood-brain barrier (BBB) which restricts the entry of many therapeutic agents.[3] The physicochemical properties of the thiomorpholine scaffold can be strategically modified to enhance BBB permeability, making it an attractive starting point for CNS-targeted drug design.[4]
A compelling avenue of research is the utilization of this compound as a precursor for the synthesis of novel hydrogen sulfide (H₂S) donors. H₂S is now recognized as a critical gasotransmitter in the CNS, playing a pivotal role in neuroprotection, neuromodulation, and the regulation of inflammation and oxidative stress.[5][6][7] Dysregulation of H₂S homeostasis has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][7][8] Consequently, the development of targeted H₂S delivery systems is a promising therapeutic strategy.[5][9]
This guide will provide a detailed exploration of how this compound can be employed to develop such innovative neurotherapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S·HCl | [1] |
| Molecular Weight | 183.66 g/mol | [10] |
| Appearance | White solid | [2] |
| CAS Number | 96612-95-2 | [10] |
| Purity | ≥ 99% (Assay) | [2] |
| Storage | Store at 0-8°C | [2] |
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Core Application: Synthesis of Novel Hydrogen Sulfide (H₂S) Donors
The primary application of this compound in neurological drug development lies in its use as a scaffold to create novel H₂S donors. The sulfur atom within the thiomorpholine ring provides a strategic point for chemical modification to generate molecules capable of releasing H₂S under physiological conditions.
Rationale for H₂S Donors in Neurological Disorders
Endogenous H₂S in the brain exerts neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: H₂S can directly scavenge reactive oxygen species (ROS) and enhance the production of endogenous antioxidants like glutathione (GSH).[5][11]
-
Anti-inflammatory Effects: H₂S can suppress neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways, such as NF-κB.[6][12]
-
Anti-apoptotic Activity: H₂S has been shown to inhibit neuronal apoptosis by modulating the expression of apoptotic regulators like caspase-3 and Bcl-2.[5]
-
Neuromodulation: H₂S can modulate the activity of various ion channels and neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.[6]
Given these multifaceted protective roles, therapeutic strategies aimed at augmenting H₂S levels in the brain hold immense promise for treating a spectrum of neurological conditions.[5]
Synthetic Strategy: From Thiomorpholine-3-carboxylic Acid to H₂S Donors
The following is a generalized synthetic workflow for converting this compound into a potential H₂S-releasing prodrug. This strategy involves the modification of the carboxylic acid and/or the secondary amine to append a triggerable H₂S-donating moiety.
Caption: Synthetic workflow for H₂S donor synthesis.
Detailed Synthetic Protocol: Example Synthesis of a Thiomorpholine-based H₂S Donor
This protocol outlines the synthesis of a hypothetical H₂S donor, "Thio-Neuro-1," derived from (R)-Thiomorpholine-3-carboxylic acid hydrochloride. This example illustrates the general principles that can be adapted for the synthesis of a library of related compounds.
Step 1: N-Boc Protection of (R)-Thiomorpholine-3-carboxylic acid
-
Dissolve (R)-Thiomorpholine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-Thiomorpholine-3-carboxylic acid.
Step 2: Amide Coupling with an H₂S-Releasing Moiety Precursor
-
Dissolve N-Boc-(R)-Thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add the desired amine-containing H₂S-releasing precursor (e.g., a derivative of anethole dithiolethione, 1.0 eq) and triethylamine (2.0 eq).
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the purified product from Step 2 in a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the final product, "Thio-Neuro-1," as a hydrochloride salt.
In Vitro Evaluation of Novel H₂S Donors
Once synthesized, the novel thiomorpholine-based compounds must be rigorously evaluated for their H₂S-releasing properties and their neuroprotective efficacy in relevant in vitro models.
Protocol: Quantification of H₂S Release
The rate and amount of H₂S released from the donor compounds can be measured using a variety of methods. The methylene blue method is a classic and reliable colorimetric assay.
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a sealed vial, add phosphate-buffered saline (PBS, pH 7.4) and L-cysteine (as a substrate for H₂S generation, if required by the release mechanism).
-
Add the test compound to initiate the reaction.
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Add the aliquot to a solution containing zinc acetate to trap the H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solution.
-
Incubate in the dark for 20 minutes to allow for the formation of methylene blue.
-
Measure the absorbance at 670 nm using a spectrophotometer.
-
Calculate the concentration of H₂S released using a standard curve prepared with sodium hydrosulfide (NaHS).
Protocol: In Vitro Neuroprotection Assay
A common in vitro model for assessing neuroprotection is the use of neuronal cell lines (e.g., SH-SY5Y or HT22) subjected to oxidative stress.[13]
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed the cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an insulting agent such as hydrogen peroxide (H₂O₂) or glutamate.[13]
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Express cell viability as a percentage of the control (untreated) cells.
Caption: In vitro evaluation workflow.
In Vivo Characterization in Neurological Disease Models
Promising candidates from in vitro screening should be advanced to in vivo studies using animal models of neurological disorders.
Animal Models
-
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is widely used to study dopaminergic neurodegeneration.[14]
-
Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to investigate amyloid pathology and cognitive deficits.[12]
-
Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is a standard for studying ischemic brain injury.
Protocol: Evaluation in an MPTP Mouse Model of Parkinson's Disease
-
Animal Husbandry: House male C57BL/6 mice under standard conditions with ad libitum access to food and water.
-
Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration.
-
Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).
-
Behavioral Assessment: A week after MPTP administration, assess motor function using tests such as the rotarod test and the pole test.
-
Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure the levels of dopamine and its metabolites in the striatum using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
Mechanism of Action Studies
To further elucidate the neuroprotective mechanisms of the novel H₂S donors, a series of molecular and cellular assays can be performed.
-
Western Blot Analysis: Investigate the modulation of key signaling pathways involved in oxidative stress (e.g., Nrf2), inflammation (e.g., NF-κB), and apoptosis (e.g., caspases, Bcl-2 family proteins).
-
Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to quantify intracellular ROS levels in cell culture models.
-
Glutathione Assay: Measure the levels of reduced glutathione (GSH) to assess the antioxidant capacity of the cells.
Caption: Potential neuroprotective mechanisms of H₂S.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the development of novel therapeutics for neurological disorders. Its utility as a scaffold for creating innovative H₂S donors is a particularly promising avenue of research. The protocols and insights provided in this guide are intended to empower researchers to explore this exciting area of medicinal chemistry and neuroscience.
Future work should focus on developing a diverse library of thiomorpholine-based H₂S donors with varying release kinetics and targeting moieties to enhance their delivery to the CNS and specific neuronal populations. A deeper understanding of the structure-activity relationships will be crucial for optimizing the therapeutic potential of these compounds.
References
- Mancini, M., et al. (2021). Hydrogen Sulphide-Based Therapeutics for Neurological Conditions: Perspectives and Challenges. Antioxidants, 10(9), 1369.
- Lee, M., et al. (2013). Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress. Neural Regeneration Research, 8(11), 965–974.
- Zhao, F., et al. (2022). Advances of H2S in Regulating Neurodegenerative Diseases by Preserving Mitochondria Function. International Journal of Molecular Sciences, 23(21), 13538.
- Stancic, A., et al. (2023). Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review. Antioxidants, 12(9), 1729.
- Ali, T., et al. (2018). Hydrogen sulfide, nitric oxide, and neurodegenerative disorders. Metabolic Brain Disease, 33(4), 1037–1045.
- Formisano, L., et al. (2022). Hydrogen Sulfide and Carnosine: Modulation of Oxidative Stress and Inflammation in Kidney and Brain Axis. Antioxidants, 11(11), 2197.
- Kimura, H., & Kimura, Y. (2004). Hydrogen sulfide protects neurons from oxidative stress. The FASEB Journal, 18(10), 1165–1167.
- ResearchGate. (n.d.). Role of hydrogen sulfide (H2S) as antioxidant in the neurodegenerative diseases.
- Zhang, L., et al. (2021). Hydrogen sulfide enhances adult neurogenesis in a mouse model of Parkinson's disease. Neural Regeneration Research, 16(5), 896–902.
- ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- ChemRxiv. (2022, May 19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow.
- Wang, B. (2015). Hydrogen sulfide prodrugs—a review. Acta Pharmaceutica Sinica B, 5(5), 367–378.
- Chen, W., et al. (2020). Prodrugs of hydrogen sulfide and related sulfur species: recent development. Medicinal Research Reviews, 40(6), 2265–2299.
- PubChem. (n.d.). Thiomorpholine-3-carboxylic acid.
- MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
- Zhou, H., et al. (2021). Transdermal hydrogen sulfide delivery enabled by open metal site metal-organic frameworks. Chemical Science, 12(35), 11696–11703.
- Amerigo Scientific. (n.d.). This compound.
- Zheng, Y., et al. (2018). Toward Hydrogen Sulfide Based Therapeutics: Critical Drug Delivery and Developability Issues. Medicinal Research Reviews, 38(1), 57–100.
- D'Orazio, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249–2264.
- PubChem. (n.d.). (S)-thiomorpholine-3-carboxylic acid.
- PubChem. (n.d.). Thiomorpholine-3-carboxylate.
- Human Metabolome Database. (2012, October 30). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).
- Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68.
- Tan, Y. S., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Ageing Research Reviews, 89, 101981.
- Pecci, L., et al. (1985). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. FEBS Letters, 192(2), 247–250.
- McNaught, K. S., et al. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Society Transactions, 26(4), 659–664.
- Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(5), 209–213.
Sources
- 1. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Sulphide-Based Therapeutics for Neurological Conditions: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Sulfide: An Emerging Regulator of Oxidative Stress and Cellular Homeostasis—A Comprehensive One-Year Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen sulfide, nitric oxide, and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toward Hydrogen Sulfide Based Therapeutics: Critical Drug Delivery and Developability Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Hydrogen sulfide protects neurons from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen Sulfide and Carnosine: Modulation of Oxidative Stress and Inflammation in Kidney and Brain Axis | MDPI [mdpi.com]
- 13. Differential mechanisms underlying neuroprotection of hydrogen sulfide donors against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen sulfide enhances adult neurogenesis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Thiomorpholine-3-carboxylic acid hydrochloride
Introduction: Unveiling the Therapeutic Potential of Thiomorpholine-3-carboxylic acid hydrochloride
This compound (T3C) represents a compelling starting point for drug discovery, built upon the "privileged" thiomorpholine scaffold known for its presence in a wide array of biologically active molecules.[1] The unique structural and chemical properties of the thiomorpholine ring, including its conformational flexibility and ability to participate in hydrogen bonding, make it an attractive core for developing novel therapeutics.[1] Preliminary research suggests that T3C and its derivatives may exhibit a range of biological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[1] Specifically, the (R)-enantiomer of T3C has been identified as an inhibitor of the gastric proton pump (H+/K+-ATPase), indicating potential applications in treating gastrointestinal disorders like gastroesophageal reflux disease (GERD).[2] Furthermore, other studies have pointed towards its potential antimicrobial effects and its role in inhibiting tau aggregation, a key pathological hallmark of Alzheimer's disease.[2] L-thiomorpholine-3-carboxylic acid has also been shown to be cytotoxic, with its bioactivation linked to L-amino acid oxidase.[3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a structured, multi-tiered approach to the biological evaluation of T3C. The protocols herein are designed to be self-validating systems, guiding the user from initial broad-spectrum cytotoxicity assessments to more focused biochemical and cell-based assays aimed at elucidating specific mechanisms of action. By following this logical progression, researchers can efficiently characterize the biological activity of T3C and identify its most promising therapeutic applications.
A Tiered Approach to Biological Assays for T3C
A systematic and tiered approach is crucial for efficiently evaluating a novel compound like T3C. This strategy begins with broad assessments of cellular toxicity to establish a therapeutic window, followed by a battery of assays to screen for various potential biological activities. Promising "hits" from these primary screens can then be further investigated in more complex, mechanism-oriented secondary and tertiary assays.
Caption: A tiered workflow for the biological evaluation of T3C.
Tier 1: Foundational Assays - Establishing a Cytotoxicity Profile
The initial step in evaluating any new compound is to determine its effect on cell viability. This is critical for establishing a concentration range for subsequent, more specific assays, ensuring that observed effects are not simply due to broad cellular toxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[4]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is designed to assess the metabolic activity of cells as an indicator of viability.[5] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4][5] The concentration of the formazan, which is proportional to the number of viable cells, is measured spectrophotometrically.[6][7]
Materials:
-
This compound (T3C)
-
Cell line of interest (e.g., a cancer cell line like HeLa or a normal cell line like HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of T3C in complete culture medium. After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the T3C dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[6] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[6][7]
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Plot the percentage of viability against the T3C concentration to determine the IC50 value (the concentration of T3C that inhibits cell viability by 50%).
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase for optimal metabolic activity. |
| T3C Concentration Range | Logarithmic dilutions (e.g., 0.1 µM to 1000 µM) | To accurately determine the IC50 value over a broad range. |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent cytotoxic effects. |
| Controls | Untreated cells, vehicle control, positive control (known cytotoxic drug) | Essential for data normalization and assay validation. |
Tier 2: Primary Screening for Biological Activity
Once a non-toxic concentration range for T3C has been established, the next step is to screen for specific biological activities. Based on existing literature, promising areas for investigation include enzyme inhibition and antioxidant activity.[1][2]
Protocol 2: In Vitro Enzyme Inhibition Assay
Given the reported activity of (R)-T3C as a proton pump inhibitor, a general enzyme inhibition assay is a logical starting point.[2] This protocol provides a framework that can be adapted to various enzymes. For a specific target like the gastric H+/K+-ATPase, a commercially available kit or a literature-derived protocol should be used.
Principle:
This assay measures the ability of T3C to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.[9]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
This compound (T3C)
-
Known inhibitor for the enzyme (positive control)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Assay Preparation: Prepare solutions of the enzyme, substrate, and T3C in the appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing serial dilutions of T3C. Also include wells with the enzyme and buffer (negative control) and the enzyme with the known inhibitor (positive control). Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation or substrate depletion over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., change in absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction rates for each T3C concentration. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the T3C concentration to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | In the linear range of the assay | Ensures that the reaction rate is proportional to the enzyme concentration.[10] |
| Substrate Concentration | At or near the Km value | Provides a sensitive measure of inhibition.[10] |
| T3C Concentration Range | Logarithmic dilutions around the expected IC50 | To accurately determine the IC50 value. |
| Controls | No inhibitor, known inhibitor, no enzyme | Essential for calculating percent inhibition and ensuring assay validity.[10] |
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound, a key indicator of antioxidant activity.[11]
Principle:
DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[11]
Materials:
-
This compound (T3C)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)[12]
-
96-well plate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of T3C in methanol.
-
Assay Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the T3C dilutions to the respective wells. Include a blank (methanol only) and a positive control (ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Plot the percentage of scavenging activity against the T3C concentration to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| DPPH Concentration | 0.1 mM | Provides a suitable absorbance range for measurement. |
| T3C Concentration Range | Logarithmic dilutions | To accurately determine the IC50 value. |
| Incubation Time and Condition | 30 minutes in the dark | Allows the scavenging reaction to reach completion while preventing photodegradation of DPPH. |
| Positive Control | Ascorbic acid or Trolox | A well-established antioxidant for assay validation and comparison. |
Tier 3: Mechanistic & Target Validation Assays
If T3C demonstrates promising activity in the primary screens, the next tier of experiments should focus on understanding its mechanism of action in a more biologically relevant context and confirming its engagement with a specific cellular target.
Protocol 4: Cell-Based Pathway Analysis
Cell-based assays are crucial as they provide a more physiologically relevant system for screening compounds compared to biochemical assays.[13][14] This protocol outlines a general approach to investigate the effect of T3C on a specific signaling pathway within a cell. This could be, for example, a pathway downstream of a target enzyme identified in the primary screen.
Principle:
This involves treating cells with T3C and then measuring the levels or activity of key proteins within a signaling pathway of interest using techniques like Western blotting or reporter gene assays.
Materials:
-
Cell line relevant to the disease or pathway of interest
-
This compound (T3C)
-
Reagents for cell lysis and protein quantification
-
Primary antibodies against the target protein and downstream signaling molecules (e.g., phosphorylated forms)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, detection reagents)
-
Reporter gene construct and transfection reagents (for reporter assays)
-
Luminometer or fluorometer (for reporter assays)
Procedure (Western Blotting Example):
-
Cell Treatment: Culture the chosen cell line and treat with various concentrations of T3C for a specified duration.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific to the proteins of interest.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the effect of T3C on the levels or phosphorylation status of the target proteins.
Caption: A generalized workflow for Western blot analysis.
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical technique to confirm the direct binding of a compound to its target protein within the complex environment of a cell.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][17][18] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation and aggregation.[15][19]
Principle:
Cells are treated with the compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[15]
Materials:
-
Cell line expressing the target protein of interest
-
This compound (T3C)
-
PBS with protease inhibitors
-
Lysis buffer
-
Reagents for protein detection (e.g., Western blotting as described in Protocol 4)
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cells with T3C or a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C).[15]
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Analysis: Analyze the amount of soluble target protein in each sample by Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the T3C-treated samples compared to the control indicates thermal stabilization and therefore, target engagement.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of this compound. By progressing through these tiered assays, researchers can efficiently move from a broad assessment of cytotoxicity to the identification of specific biological activities and the validation of direct target engagement. The data generated from these protocols will be instrumental in elucidating the therapeutic potential of T3C and guiding future drug development efforts, including lead optimization and in vivo studies.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.).
- Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025, August 6).
- ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH. (n.d.).
- A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. (n.d.).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
- Solutions for Targeted Protein Degradation Drug Discovery. (n.d.).
- Synthesis and Antioxidant Activity Evaluation of Some Novel Aminocarbonitrile Derivatives Incorporating Carbohydrate Moieties | ACS Omega. (2018, August 31).
- A novel antioxidant activity index (AAU) for natural products using the DPPH assay. (2025, August 6).
- Biochemical, Biophysical, and Cell-Based Techniques Used to Assay the RNA-Protein Binding and Its Modulation by Small Molecules. - ResearchGate. (n.d.).
- Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PubMed Central. (n.d.).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
- Using design of experiment to optimize enzyme activity assays - ResearchGate. (2019, November 13).
- Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem. (n.d.).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.).
- Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem. (n.d.).
- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed. (n.d.).
- Development and application of PI3K assays for novel drug discovery - PubMed. (n.d.).
- Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
- This compound - Amerigo Scientific. (n.d.).
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 3. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of the Thiomorpholine Scaffold into Novel Bioactive Compounds
Abstract
The thiomorpholine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, valued for its unique stereoelectronic properties and its ability to impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2] As a bioisostere of the widely used morpholine moiety, thiomorpholine offers a strategic alternative for modulating lipophilicity, metabolic stability, and target engagement.[2] The sulfur atom, capable of existing in various oxidation states (sulfide, sulfoxide, sulfone), provides an additional vector for chemical space exploration and property fine-tuning.[2] This guide provides an in-depth analysis of the rationale behind incorporating the thiomorpholine scaffold, detailed protocols for its synthesis and derivatization, and robust methods for structural validation, designed for researchers in drug discovery and synthetic chemistry.
The Rationale: Why Choose a Thiomorpholine Scaffold?
The decision to incorporate a thiomorpholine ring is driven by its proven impact on biological activity across a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[3][4]
-
Bioisosteric Replacement: Replacing a morpholine with a thiomorpholine ring increases lipophilicity, which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
-
Modulation of Biological Activity: The scaffold is a key component in numerous potent and selective inhibitors. For example, thiomorpholine-containing compounds have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[2] The antibiotic Sutezolid, a thiomorpholine analogue of Linezolid, demonstrates the scaffold's importance in combating multidrug-resistant tuberculosis.[5][6]
-
Metabolic Susceptibility and Derivatization: The sulfur atom is a "soft spot" for metabolism, often undergoing oxidation to the corresponding sulfoxide or sulfone (thiomorpholine-1,1-dioxide).[2][7] This metabolic handle can be exploited in prodrug strategies or used to create derivatives with distinct solubility and receptor-binding properties.[8][9]
The following diagram illustrates the central role of thiomorpholine in the drug development workflow, from initial synthesis to biological application.
Caption: Workflow for Thiomorpholine Scaffold Incorporation.
Core Synthetic Strategies & Protocols
Three primary strategies are presented for working with the thiomorpholine scaffold: direct functionalization of the commercially available core, de novo synthesis for scalability, and oxidation to expand chemical diversity.
Protocol 1: N-Arylation of the Thiomorpholine Core
This protocol details a robust nucleophilic aromatic substitution (SNAAr) reaction, a common method for attaching the thiomorpholine scaffold to an aromatic system. The causality lies in the activation of the aromatic ring by an electron-withdrawing group (e.g., -NO₂) and the nucleophilicity of the secondary amine of thiomorpholine.
Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine.[7]
Materials:
-
Thiomorpholine (1.0 eq)
-
4-Fluoronitrobenzene (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 5.0 eq)[10]
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask charged with acetonitrile, add thiomorpholine (1.0 eq) and K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-fluoronitrobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82-85°C) and monitor by TLC until the starting material is consumed (typically 12 hours).[7][10]
-
After cooling to room temperature, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the desired N-arylated thiomorpholine derivative.[7]
Self-Validation: The successful synthesis is confirmed by characterization (see Section 4). The disappearance of the N-H proton signal in ¹H NMR and the appearance of aromatic signals corresponding to the new substituent are key indicators.
Protocol 2: Scalable De Novo Synthesis via Continuous Flow Photochemistry
For applications requiring large quantities of the thiomorpholine core, traditional batch syntheses can be hazardous and inefficient.[6] A modern, telescoped continuous flow process offers a safer, more scalable, and atom-efficient alternative using low-cost starting materials.[5][6][11]
Objective: To synthesize thiomorpholine from cysteamine hydrochloride and vinyl chloride.[6]
Reaction Steps:
-
Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV irradiation (e.g., 365 nm) with a photocatalyst (e.g., 9-fluorenone) to form 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[11]
-
Base-Mediated Cyclization: The intermediate undergoes intramolecular cyclization with a base (e.g., DIPEA) in a heated reactor coil to yield thiomorpholine.[11]
Continuous Flow Setup:
-
Pump 1: Methanolic solution of cysteamine hydrochloride (e.g., 4 M) and 9-fluorenone (0.5 mol%).
-
Mass Flow Controller: Gaseous vinyl chloride.
-
Pump 2: Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reactors: A flow photoreactor (e.g., Corning AFR) followed by a heated coil reactor (e.g., PFA tubing in a heated bath at 100°C).[6]
Procedure:
-
Pump the cysteamine solution and meter the vinyl chloride gas into a T-mixer, feeding the combined stream into the photoreactor.
-
Irradiate the stream to facilitate the thiol-ene reaction. The residence time is typically short (e.g., <30 minutes).[6]
-
The output stream containing the intermediate is mixed with the DIPEA stream from Pump 2.
-
Pass the final mixture through the heated reactor coil to induce cyclization (residence time e.g., 5-10 minutes).[6][12]
-
Collect the output stream. The product can be isolated via distillation or an extractive workup.[5]
Causality & Trustworthiness: This protocol is self-validating by design. The telescoped nature minimizes handling of the hazardous half-mustard intermediate.[6] Continuous flow ensures precise control over temperature and residence time, leading to high yields and purity while minimizing byproduct formation.[10]
Protocol 3: Synthesis of Thiomorpholine-1,1-Dioxide
Oxidation of the sulfur atom to a sulfone creates a polar, hydrogen-bond accepting group that significantly alters the compound's properties.[9] This is a key strategy for modifying solubility and biological interactions.
Objective: To oxidize thiomorpholine to thiomorpholine-1,1-dioxide.[8][9]
Materials:
-
Thiomorpholine (1.0 eq)
-
Hydrogen Peroxide (H₂O₂, 30% aq. solution, ~2.5-3.0 eq)
-
Acetic Acid or Methanol as solvent
Procedure:
-
Dissolve thiomorpholine (1.0 eq) in a suitable solvent like acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add hydrogen peroxide (2.5-3.0 eq) dropwise, maintaining the internal temperature below 10°C. Caution: The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting material and the formation of the more polar product.
-
Once complete, carefully quench any excess peroxide (e.g., with sodium sulfite solution).
-
Remove the solvent under reduced pressure. The product, thiomorpholine-1,1-dioxide, is a solid and can often be purified by recrystallization.[8]
Troubleshooting Common Synthetic Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | • Insufficient reaction time or temperature.• Ineffective base or catalyst.• Poor quality of reagents. | • Increase reaction time or temperature incrementally.• Screen alternative bases (e.g., DBU, NaH) or catalysts.• Ensure reagents are pure and solvents are anhydrous.[10] |
| High Byproduct Formation | • Reaction temperature is too high.• Reactant concentration is too high, leading to polymerization.• Suboptimal stoichiometry. | • Run the reaction at a lower temperature for a longer duration.• Decrease reactant concentration.• Consider slow, dropwise addition of a key reagent to control the concentration of reactive intermediates.[10] |
| Product Degradation during Workup | • Exposure to harsh pH conditions.• Oxidation of the sulfur atom by air.• Thermal decomposition during purification. | • Use buffered aqueous solutions for extraction.• Perform workup and purification under an inert atmosphere (N₂ or Ar).• Use lower temperatures for solvent removal; purify via flash chromatography instead of distillation if thermally sensitive.[10] |
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The key diagnostic signals for the thiomorpholine ring are two triplets (or complex multiplets) typically found between 2.8-3.0 ppm. Protons adjacent to the sulfur (~2.8 ppm) are significantly upfield compared to their morpholine (~3.7 ppm) counterparts due to sulfur's lower electronegativity.[13] Upon N-substitution, the signals for adjacent protons will shift.
-
¹³C NMR: The carbon atoms adjacent to the sulfur (C2, C6) show a characteristic upfield signal around 28 ppm, a dramatic difference from the ~67 ppm signal in morpholine.[13] Carbons next to the nitrogen (C3, C5) appear around 48 ppm.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed mass to the calculated exact mass of the expected product.[7][14]
-
X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and conformation, typically revealing the thiomorpholine ring in a low-energy chair conformation.[7][15]
Applications in Drug Discovery: Targeting Signaling Pathways
Thiomorpholine derivatives are potent modulators of key cellular pathways. One of the most significant is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR Pathway.
The table below summarizes the biological activities of representative thiomorpholine-containing compounds, demonstrating the scaffold's versatility.
| Compound Class | Target | Biological Activity | Indication |
| Sutezolid Analogs | Bacterial Ribosome | Potent activity against M. tuberculosis | Tuberculosis[2][5] |
| PI3K Inhibitors | PI3Kα, PI3Kδ | Inhibition of cancer cell proliferation | Cancer[1][2] |
| DPP-IV Inhibitors | Dipeptidyl peptidase-IV | IC₅₀ values as low as 3.40 µM | Type 2 Diabetes[3][4] |
| Antioxidant Derivatives | Lipid Peroxidation | IC₅₀ values as low as 7.5 µM | Dyslipidemia[3][16] |
| Cholinesterase Inhibitors | AChE / BChE | Dual inhibition with IC₅₀ in low µM range | Alzheimer's Disease[14] |
Conclusion
The thiomorpholine scaffold is a powerful and versatile tool in modern medicinal chemistry. Its strategic use allows for the fine-tuning of physicochemical properties and the development of potent and selective therapeutics. By understanding the fundamental synthetic strategies—from direct functionalization to scalable de novo synthesis—and employing rigorous analytical validation, researchers can effectively harness the potential of this privileged heterocycle to create novel compounds that address unmet medical needs.
References
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev., 3(4), 247-272. [Link]
- ResearchGate. (2021). PDF: Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Thieme. (2019). Thiomorpholine Synthesis by a Copper-Catalyzed Three-Component Reaction. Synfacts, 15(07), 0735. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. www.organic-chemistry.org. [Link]
- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 338(5), 251-259. [Link]
- ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv Preprint. [Link]
- NIH National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Org. Process Res. Dev., 26(8), 2495–2502. [Link]
- ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Org. Process Res. Dev., 26(8), 2495–2502. [Link]
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv Preprint. [Link]
- ResearchGate. (2015). Synthesis of 2(E),6(E)-bis(chloromethylidene)-4-thiomorpholinamine-1-oxide and its hydrazones.
- NIH National Center for Biotechnology Information. (2020). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 25(21), 5199. [Link]
- ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(2). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of Thiomorpholine-3-carboxylic Acid Hydrochloride
Abstract: This document provides a comprehensive technical guide detailing validated protocols for the analytical characterization of Thiomorpholine-3-carboxylic acid hydrochloride. The methodologies cover purity assessment and identity confirmation using High-Performance Liquid Chromatography (HPLC) and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, quality control analysts, and scientists in the pharmaceutical and chemical development sectors.
Introduction: The Significance of this compound
Thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine ring, which contains a sulfur atom, and a carboxylic acid group at the 3-position.[1] Its hydrochloride salt is a stable, solid form commonly used in research and development.[2] This molecule serves as a crucial building block and key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drugs.[3] Its structural motifs are incorporated into active pharmaceutical ingredients (APIs) to modulate pharmacological activity.[4] Furthermore, the chiral center at the 3-position makes its enantiomerically pure forms, such as (R)-Thiomorpholine-3-carboxylic acid, valuable as chiral auxiliaries in asymmetric synthesis, a critical process for ensuring the efficacy and safety of modern therapeutics.[3]
Given its importance, the unambiguous identification, purity determination, and structural verification of this compound are paramount. This application note provides robust and reliable methods using HPLC for quantitative purity analysis and NMR spectroscopy for qualitative structural confirmation.
Physicochemical Properties
A summary of the key chemical and physical properties of Thiomorpholine-3-carboxylic acid and its hydrochloride salt is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S (base) | PubChem[1] |
| Molecular Weight | 147.20 g/mol (base) | PubChem[1] |
| Molecular Formula | C₅H₉NO₂S·HCl (hydrochloride) | Smolecule[2] |
| Molecular Weight | ~183.7 g/mol (hydrochloride) | Smolecule[2] |
| Appearance | White solid | Chem-Impex[3] |
| IUPAC Name | thiomorpholine-3-carboxylic acid | PubChem[1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is an essential technique for assessing the purity of pharmaceutical intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method is suitable for separating the main component from potential impurities. Additionally, chiral HPLC is necessary to resolve and quantify the enantiomeric purity.
Principle of RP-HPLC Analysis
Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Polar compounds, like Thiomorpholine-3-carboxylic acid, will have a lower affinity for the stationary phase and thus elute earlier than nonpolar impurities. The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group and protonating any residual silanols on the stationary phase.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from preparation to data processing.
Protocol 1: Achiral Purity Assessment by RP-HPLC
3.3.1 Materials and Instrumentation
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard and sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
Volumetric flasks and autosampler vials
3.3.2 Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% FA in water and Mobile Phase B as 0.1% FA in acetonitrile. Degas both solutions by sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to a final concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the analysis sample in the same manner as the standard.
-
Instrument Setup and Equilibration: Install the C18 column and set the column oven temperature to 30°C. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and run the HPLC method as detailed in the table below. Monitor the eluent at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
3.3.3 Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Chiral Purity Assessment
3.4.1 Principle and Column Selection To separate enantiomers, a chiral stationary phase (CSP) is required.[5] Polysaccharide-based CSPs are widely effective for a range of compounds, including carboxylic acids.[6][7] These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[8][9]
3.4.2 Step-by-Step Methodology
-
Column Selection: Screen polysaccharide-based chiral columns (e.g., Chiralpak series).
-
Mobile Phase: A polar organic mobile phase, such as methanol or ethanol with a small amount of acidic additive (e.g., 0.1% formic acid), is often effective.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Equilibrate the chosen chiral column with the mobile phase. Inject the sample and monitor the separation. Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) between the enantiomers.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2):
-
% ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100
-
Summary of HPLC Method Parameters
| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |
| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based CSP |
| Mobile Phase A | 0.1% Formic Acid in Water | N/A |
| Mobile Phase B | 0.1% Formic Acid in ACN | Methanol with 0.1% Formic Acid |
| Elution Mode | Gradient: 5% B to 95% B in 15 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temp. | 30°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive identification and structural confirmation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.
Structure and Atom Numbering for NMR Assignment
Caption: Structure of Thiomorpholine-3-carboxylic acid with atom numbering.
Protocol 3: ¹H and ¹³C NMR Analysis
4.2.1 Materials and Instrumentation
-
NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent: Deuterium oxide (D₂O) is an excellent choice as the hydrochloride salt is water-soluble, and D₂O will exchange with the labile N-H and COOH protons, simplifying the spectrum.
-
This compound sample
4.2.2 Step-by-Step Methodology
-
Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of D₂O directly in an NMR tube.
-
Instrument Tuning: Insert the sample into the spectrometer. Lock onto the deuterium signal of D₂O and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Expected Spectral Data and Interpretation
The proton NMR spectrum is expected to show five distinct proton environments.[2] The carboxylic acid and amine protons will exchange with the D₂O solvent and will not be observed.
4.3.1 Expected ¹H NMR Signals (in D₂O)
-
H3 (Methine): A single proton adjacent to the carboxyl group and nitrogen. Expected to be a downfield multiplet (dd).
-
H2 & H6 (Methylene adjacent to S): Two sets of protons adjacent to the sulfur atom. They will appear as complex multiplets.
-
H5 (Methylene adjacent to N): Protons adjacent to the nitrogen atom, also appearing as a multiplet.
4.3.2 Expected ¹³C NMR Signals (in D₂O)
-
Carboxyl Carbon (COOH): The least shielded carbon, appearing far downfield in the characteristic region for carboxylic acids (~160-185 ppm).[10]
-
C3 (Methine): The carbon attached to both the nitrogen and the carboxyl group.
-
C2, C5, C6 (Ring Carbons): The remaining three methylene carbons of the thiomorpholine ring, appearing in the aliphatic region of the spectrum.
Summary of NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | ≥ 300 MHz | ≥ 75 MHz |
| Solvent | D₂O | D₂O |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard 1-pulse | Proton-decoupled 1-pulse |
| Number of Scans | 16 - 64 | 1024 - 4096 |
| Reference | Internal D₂O signal (4.79 ppm) | Internal D₂O signal |
Conclusion
The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of this compound. The reversed-phase HPLC protocol is effective for routine purity assessment, while the chiral HPLC strategy is essential for controlling stereochemical integrity. Concurrently, ¹H and ¹³C NMR spectroscopy serve as definitive tools for absolute structural confirmation. Together, these techniques ensure that the material meets the stringent quality and identity requirements for its intended use in pharmaceutical synthesis and other advanced applications.
References
- Thiomorpholine-3-carboxylate. PubChem.
- Thiomorpholine-3-carboxylic acid. PubChem.
- Thiomorpholine 3-carboxylate (HMDB0059611).
- This compound. Amerigo Scientific. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2002).
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (2022). ChemRxiv. [Link]
- Spectroscopy of Carboxylic Acid Derivatives.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2018).
- Chiral HPLC Separ
- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
Sources
- 1. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Application Note: A Comprehensive Guide to Cell-Based Assays for the Development of Thiomorpholine Derivatives
Introduction: The Emergence of Thiomorpholine Derivatives in Drug Discovery
The thiomorpholine ring is a sulfur-containing saturated heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] The substitution of the oxygen atom in the well-known morpholine ring with sulfur alters the physicochemical properties, influencing lipophilicity, metabolic stability, and the ability to form key interactions with biological targets.[1][2] This has led to the development of thiomorpholine derivatives with a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antidiabetic properties.[2][3]
A frequently implicated mechanism of action for many anticancer thiomorpholine derivatives is the modulation of critical intracellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust panel of cell-based assays to characterize the activity of novel thiomorpholine derivatives. We will proceed through a logical workflow, from initial cytotoxicity screening to confirming target engagement and elucidating downstream mechanistic effects. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind key steps to ensure data integrity and reproducibility.
Part 1: Initial Compound Profiling - Cytotoxicity and Viability Screening
The first step in evaluating any new compound library is to assess its general effect on cell health. This primary screen helps identify active compounds and determines the appropriate concentration range for subsequent, more detailed mechanistic assays.
Rationale for Dual Viability/Cytotoxicity Readouts
Relying on a single assay can be misleading. For instance, a reduction in metabolic activity (measured by assays like MTT) could indicate either cell death (cytotoxicity) or an arrest of cell proliferation (cytostasis). Therefore, a multi-parametric approach is recommended. We will describe a primary screen using a metabolic assay and a secondary screen using a membrane integrity assay.
Primary Screening: Assessing Metabolic Activity with the MTT Assay
The MTT assay is a colorimetric method for evaluating cell viability based on mitochondrial function. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[9]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., A549, MCF-7, U-87 MG, known to have active PI3K signaling) to ~80% confluency.
-
Trypsinize and perform a cell count. Seed cells into a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay period.[10]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your thiomorpholine derivatives in culture medium. A typical starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2][11]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Secondary Screening: Quantifying Cytotoxicity with CellTox™ Glo Assay
To distinguish cytotoxic from cytostatic effects, an assay that measures cell death is crucial. The CellTox™ Glo Assay quantifies cytotoxicity by measuring the release of a "dead-cell" protease from cells that have lost membrane integrity. This protease cleaves a substrate, generating a luminescent signal proportional to the number of dead cells.[10][12]
Detailed Protocol: CellTox™ Glo Cytotoxicity Assay
-
Assay Setup:
-
Seed and treat cells with thiomorpholine derivatives in a 96-well, white-walled plate suitable for luminescence, following the same procedure as the MTT assay (Steps 1 & 2).
-
-
Reagent Preparation and Addition:
-
Equilibrate the CytoTox-Glo™ Reagent to room temperature before use.
-
Add a volume of CytoTox-Glo™ Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Scientist's Note: This is an "add-mix-measure" protocol, which simplifies the workflow and is ideal for high-throughput screening.[10]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
(Optional) Lysis for Total Cell Number:
-
To normalize for total cell number, add 50 µL of the provided Lysis Reagent to each well.
-
Shake the plate for 1 minute and incubate for an additional 15 minutes.
-
Read luminescence again to get the signal corresponding to the total number of cells.[13]
-
Data Presentation and Interpretation
The results from these initial screens are typically used to calculate the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ / EC₅₀ (µM) |
| Thio-Derivative 1 | A549 | MTT | 72 | 5.2 |
| Thio-Derivative 1 | A549 | CellTox™ Glo | 72 | 7.8 |
| Thio-Derivative 2 | A549 | MTT | 72 | > 100 |
| Thio-Derivative 2 | A549 | CellTox™ Glo | 72 | > 100 |
| Staurosporine | A549 | MTT | 72 | 0.015 |
| Staurosporine | A549 | CellTox™ Glo | 72 | 0.021 |
Table 1: Example data summary for initial cytotoxicity screening.
A compound is considered a "hit" if it shows significant activity (low micromolar or nanomolar IC₅₀). Comparing the MTT and CellTox™ Glo results helps to understand the primary cellular response.
Caption: Workflow for primary and secondary screening of thiomorpholine derivatives.
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If the initial screening indicates that the thiomorpholine derivatives are cytotoxic, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Detecting Apoptosis: Key Biomarkers
Apoptosis is characterized by a series of biochemical events, including the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane.[9] Assaying for these markers can provide definitive evidence of apoptosis.
Measuring Executioner Caspase Activity with Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method to quantify the activity of caspases-3 and -7. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by these caspases.[14] This cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Assay Setup:
-
Seed and treat cells in a 96-well, white-walled plate as described previously. It's crucial to include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Scientist's Note: A time-course experiment (e.g., 4, 8, 12, 24 hours) is highly recommended to capture the peak of caspase activity, which can be transient.
-
-
Reagent Preparation and Addition:
-
Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence in a plate-reading luminometer.[16]
-
Detecting Phosphatidylserine (PS) Externalization with Annexin V Staining
In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[17][18] This assay is commonly performed using flow cytometry, allowing for single-cell analysis.
Detailed Protocol: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the thiomorpholine derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it identifies late apoptotic or necrotic cells.[17]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[19]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.1 | 2.5 | 1.8 |
| Thio-Derivative 1 (5 µM) | 45.3 | 35.8 | 15.2 |
| Staurosporine (1 µM) | 10.2 | 55.7 | 30.1 |
Table 2: Example data from Annexin V/PI flow cytometry analysis.
Part 3: Confirming Target Engagement in a Cellular Context
Once a compound is shown to induce a specific phenotype like apoptosis, it is critical to confirm that it directly interacts with its intended target within the cell. Since many thiomorpholine derivatives are designed as kinase inhibitors,[5] confirming target engagement is a crucial step.
The Principle of Thermal Shift Assays
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a physiological setting.[20][21] It is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[22]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes the generation of a CETSA melt curve, which demonstrates the stabilization of a target protein (e.g., Akt) at different temperatures.
-
Cell Culture and Treatment:
-
Culture cells to high density in a T-150 flask.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for treatment with the thiomorpholine derivative (e.g., at 10x IC₅₀) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Heat the samples for 3 minutes, followed by cooling at room temperature for 3 minutes.[23]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[23]
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Analysis by Western Blot:
-
Determine the protein concentration of each supernatant.
-
Analyze equal amounts of protein from each sample by Western blot (see protocol in Part 4) using an antibody specific for the target protein (e.g., total Akt).
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the relative amount of soluble protein as a function of temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 4: Investigating Downstream Signaling Pathways
Confirming that a thiomorpholine derivative binds to its target is essential, but understanding the functional consequences of that binding is equally important. For inhibitors of the PI3K/Akt pathway, this involves measuring the phosphorylation status of key downstream proteins.
Western Blotting for Pathway Analysis
Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications like phosphorylation.[3] By using phospho-specific antibodies, we can directly assess the inhibition of signaling activity.
Detailed Protocol: Western Blotting for p-Akt and p-S6K
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with various concentrations of the thiomorpholine derivative for a short period (e.g., 1-6 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[3]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[24]
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389)).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. To do this, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH).
-
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Part 5: Assay Validation as a Self-Validating System
For any data to be trustworthy, the assays used to generate it must be validated to demonstrate they are suitable for their intended purpose.[25] Following principles outlined in guidelines such as ICH Q2(R1), we can establish a self-validating system.[26][27]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally. In our Western blots, this is confirmed by the antibody binding to a protein of the correct molecular weight and the signal being absent in knockout cells if available.
-
Linearity and Range: The assay should produce results that are directly proportional to the concentration of the analyte over a defined range. For cell-based assays, this is assessed by ensuring the signal is linear with respect to cell number.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by comparing results to an orthogonal method (e.g., comparing Caspase-Glo results with Annexin V).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is assessed by calculating the coefficient of variation (%CV) for intra- and inter-assay replicates.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).
| Parameter | Acceptance Criterion | How to Assess |
| Linearity (Cell Number) | R² > 0.98 | Plate serial dilutions of cells and measure signal. |
| Precision (Intra-assay) | %CV < 15% | Calculate from replicates on a single plate. |
| Precision (Inter-assay) | %CV < 20% | Calculate from replicates across multiple plates/days. |
| Signal Window (Z'-factor) | Z' > 0.5 | Calculate using positive and negative controls: Z' = 1 - (3σp + 3σn) / |µp - µn| |
Table 3: Key validation parameters and acceptance criteria for cell-based assays.
By consistently running appropriate controls (vehicle, positive, negative) and monitoring these parameters, each assay plate serves as a component of a self-validating system, ensuring the reliability and trustworthiness of the generated data.
Conclusion
The development of novel thiomorpholine derivatives holds significant promise for targeted therapies, particularly in oncology. A systematic and rigorous approach to their characterization using a suite of validated cell-based assays is paramount for success. This guide provides a logical workflow, from initial high-throughput screening to detailed mechanistic studies, that enables the comprehensive evaluation of these compounds. By understanding the "why" behind each protocol and embedding principles of assay validation into the workflow, researchers can confidently identify and advance promising new therapeutic candidates.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Al-Otaibi, M. (2023). MTT (Assay protocol). Protocols.io.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Ghafouri-Fard, S., et al. (2022). Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway. PubMed.
- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
- Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.
- Front Public Health. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Hua, H., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. PMC - NIH.
- Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. R Discovery.
- Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. R Discovery.
- Protocols.io. (2025). Caspase 3/7 Activity.
- YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....
- Molecular and Clinical Oncology. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed.
- Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NIH.
- Bio-protocol. (n.d.). Cancer Biology - Protein.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- European Journal of Medicinal Chemistry. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
- Cheung, M., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- Cancers (Basel). (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. CytoTox-Glo™ Cytotoxicity Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. static.igem.org [static.igem.org]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. fda.gov [fda.gov]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 27. fda.gov [fda.gov]
The Use of (R)-Thiomorpholine-3-carboxylic Acid as a Chiral Auxiliary: A Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Enantiopurity with Sulfur-Containing Auxiliaries
In the field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1] Chiral auxiliaries are a powerful and well-established tool in this endeavor, offering a reliable method for controlling the stereochemical outcome of a reaction.[2] (R)-Thiomorpholine-3-carboxylic acid has emerged as a versatile building block in medicinal chemistry and is recognized for its potential as a chiral auxiliary in asymmetric synthesis.[1] Its rigid thiomorpholine ring structure and the presence of a stereogenic center make it an attractive candidate for inducing facial selectivity in a variety of chemical transformations.
While (R)-Thiomorpholine-3-carboxylic acid is commercially available and noted for its applications in producing enantiomerically pure compounds, a comprehensive review of the scientific literature reveals a scarcity of detailed, publicly available protocols for its specific use as a chiral auxiliary. Therefore, this guide will provide a framework for its application based on the well-established principles of asymmetric synthesis with similar chiral auxiliaries. The protocols and mechanistic discussions presented herein are intended to serve as a starting point for researchers to develop specific applications for this promising chiral auxiliary.
Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the temporary covalent attachment of the auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse.
The effectiveness of a chiral auxiliary is determined by several factors, including:
-
The rigidity of the auxiliary-substrate conjugate, which enhances facial bias.
-
The steric and electronic properties of the auxiliary that effectively shield one face of the reactive center.
-
The ease of attachment and cleavage of the auxiliary under mild conditions that do not racemize the newly formed stereocenter.
Hypothetical Application: Asymmetric Alkylation of an N-Acyl (R)-Thiomorpholine-3-carboxamide
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The following section outlines a hypothetical, yet representative, protocol for the diastereoselective alkylation of an N-acyl derivative of (R)-Thiomorpholine-3-carboxylic acid. This protocol is based on the well-established methodologies for other chiral auxiliaries, such as Evans' oxazolidinones.[2][3]
Workflow for Asymmetric Alkylation
Caption: A generalized workflow for asymmetric alkylation using an (R)-Thiomorpholine-3-carboxylic acid derived auxiliary.
Detailed Hypothetical Protocol: Asymmetric Alkylation
Materials:
-
(R)-Thiomorpholine-3-carboxylic acid
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Attachment of the Acyl Group: a. To a solution of (R)-Thiomorpholine-3-carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C, add Et₃N (1.2 eq.). b. Slowly add propionyl chloride (1.1 eq.) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. c. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-propionyl-(R)-thiomorpholine-3-carboxamide.
-
Diastereoselective Alkylation: a. Dissolve the N-propionyl-(R)-thiomorpholine-3-carboxamide (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). b. Slowly add LDA (1.1 eq.) dropwise and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation. c. Add benzyl bromide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours. d. Quench the reaction by the addition of saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature. e. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
-
Cleavage of the Auxiliary: a. Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water. b. Cool the solution to 0 °C and add 30% H₂O₂ (4.0 eq.) followed by an aqueous solution of LiOH (2.0 eq.). c. Stir the reaction at room temperature for 2-4 hours. d. Quench the excess peroxide with an aqueous solution of Na₂SO₃. e. Acidify the mixture with 1 M HCl and extract the chiral carboxylic acid product with EtOAc. f. The aqueous layer can be basified and extracted with an appropriate organic solvent to recover the (R)-Thiomorpholine-3-carboxylic acid auxiliary.
Proposed Mechanism of Stereocontrol
The stereochemical outcome of the alkylation is proposed to be controlled by the formation of a rigid chelated enolate intermediate. The lithium cation is expected to coordinate to both the carbonyl oxygen of the amide and the sulfur atom of the thiomorpholine ring, forming a five-membered chelate. This chelation, combined with the steric bulk of the thiomorpholine ring, would effectively block one face of the enolate, forcing the electrophile (benzyl bromide) to approach from the less hindered face.
Caption: Proposed mechanism for diastereoselective alkylation via a chelated enolate intermediate.
Expected Performance Data (Hypothetical)
The following table presents hypothetical data for the asymmetric alkylation of N-propionyl-(R)-thiomorpholine-3-carboxamide with various electrophiles. This data is illustrative and based on typical results obtained with other effective chiral auxiliaries. Actual results would require experimental validation.
| Electrophile (R-X) | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | LDA | -78 | 85-95 | >95:5 |
| Iodomethane | NaHMDS | -78 | 80-90 | >90:10 |
| Allyl bromide | KHMDS | -78 | 82-92 | >92:8 |
Conclusion and Future Outlook
(R)-Thiomorpholine-3-carboxylic acid holds significant promise as a chiral auxiliary for asymmetric synthesis. Its rigid cyclic structure and the presence of a heteroatom capable of chelation suggest that it could be highly effective in controlling the stereochemistry of a wide range of reactions, including alkylations, aldol reactions, and Michael additions.
The protocols and mechanistic rationale presented in this guide are intended to provide a solid foundation for researchers to begin exploring the utility of this auxiliary. It is important to emphasize that the provided protocol is a generalized and hypothetical example. Optimization of reaction conditions, including the choice of base, solvent, temperature, and acyl group, will be crucial for achieving high diastereoselectivity and yields for specific applications.
Further research and publication of detailed experimental results are needed to fully elucidate the scope and limitations of (R)-Thiomorpholine-3-carboxylic acid as a chiral auxiliary. Such studies will undoubtedly pave the way for its broader adoption in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and other chemical industries.
References
- Wikipedia. Chiral auxiliary. [Link]
- Meyers, A. I.; Mihelich, E. D. Asymmetric synthesis of α-alkylated carboxylic acids. Angewandte Chemie International Edition in English, 1976, 15(5), 270-281.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981, 103(8), 2127-2129.
- Palomo, C.; Oiarbide, M.; García, J. M. The aldol reaction: a powerful tool in the synthesis of natural products. Chemical Society Reviews, 2004, 33(2), 65-75.
- Enders, D.; Lüttgen, K.; Narine, A. A. Asymmetric Michael additions. Synthesis, 2007, 2007(1), 1-19.
- Gawley, R. E.; Aubé, J. Principles of Asymmetric Synthesis. Elsevier, 2012.
Sources
Application Notes and Protocols: Thiomorpholine-3-carboxylic Acid Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of thiomorpholine-3-carboxylic acid hydrochloride and its derivatives as valuable scaffolds in asymmetric synthesis. Moving beyond its established role as a constrained amino acid analogue in medicinal chemistry, we delve into its application as a chiral auxiliary to control stereochemical outcomes in carbon-carbon bond-forming reactions. This document offers a detailed protocol for a diastereoselective aldol reaction utilizing an N-acyl thiomorpholine-3-carboxylic acid derivative, providing researchers with the foundational knowledge and practical steps to leverage this versatile chiral building block in their synthetic endeavors.
Introduction: The Thiomorpholine Scaffold - A Convergence of Chirality and Conformational Constraint
Thiomorpholine-3-carboxylic acid, a heterocyclic compound featuring a sulfur atom within a morpholine ring, presents a unique combination of structural features that make it an attractive tool for asymmetric synthesis.[1] The inherent chirality at the C3 position, derived from its amino acid precursor, provides a readily available source of stereochemical information. Furthermore, the thiomorpholine ring exists in a stable chair conformation, which can effectively shield one face of a reactive intermediate, thereby directing the approach of incoming reagents and inducing asymmetry in the final product.
While extensively utilized as a building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications, the direct application of thiomorpholine-3-carboxylic acid derivatives as chiral auxiliaries in asymmetric synthesis is a more specialized area.[1] This guide aims to illuminate this application, providing both the theoretical underpinnings and a practical, step-by-step protocol.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis often relies on the temporary attachment of a chiral molecule, known as a chiral auxiliary, to an achiral substrate. This chiral auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved from the product, ideally in a non-destructive manner, allowing for its recovery and reuse.
The effectiveness of a chiral auxiliary is determined by its ability to create a highly ordered and predictable transition state, which energetically favors the formation of one diastereomer over the other. Key to this is the conformational rigidity of the auxiliary and its ability to present a sterically demanding environment.
N-Acyl Thiomorpholine-3-Carboxylic Acid Derivatives as Chiral Auxiliaries in Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. Controlling the stereochemistry of the newly formed chiral centers in an aldol reaction is a significant challenge.
N-acyl derivatives of thiomorpholine-3-carboxylic acid can serve as effective chiral auxiliaries in aldol reactions. The acylation of the secondary amine of the thiomorpholine ring allows for the attachment of a carbonyl-containing substrate. Deprotonation of the α-carbon of this acyl group generates a chiral enolate, where the thiomorpholine ring dictates the facial selectivity of the subsequent reaction with an aldehyde.
Mechanistic Rationale for Diastereoselectivity
The diastereoselectivity of the aldol reaction using an N-acyl thiomorpholine-3-carboxylic acid auxiliary is rationalized by the formation of a rigid, chelated transition state. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring transition state.
The bulky thiomorpholine ring, in its stable chair conformation, effectively blocks one face of the enolate. Consequently, the incoming aldehyde can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The relative stereochemistry of the newly formed stereocenters is thus dictated by the absolute stereochemistry of the chiral auxiliary.
Experimental Protocols
The following protocols are based on established methodologies for the use of sulfur-containing chiral auxiliaries in asymmetric aldol reactions and serve as a practical guide for researchers.[2]
Preparation of N-Propionyl-(S)-Thiomorpholine-3-Carboxylic Acid Methyl Ester
This protocol describes the acylation of the thiomorpholine nitrogen, a necessary first step to append the substrate for the aldol reaction.
Materials:
-
(S)-Thiomorpholine-3-carboxylic acid hydrochloride
-
Propionyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Free-basing of Thiomorpholine-3-carboxylic Acid: To a suspension of (S)-thiomorpholine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise. Stir the mixture at room temperature for 1 hour.
-
Acylation: Cool the reaction mixture back to 0 °C and add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Esterification: Dissolve the crude N-propionyl-thiomorpholine-3-carboxylic acid in anhydrous methanol (0.2 M) and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-propionyl-(S)-thiomorpholine-3-carboxylic acid methyl ester.
Diastereoselective Aldol Reaction
This protocol details the asymmetric aldol reaction using the prepared chiral auxiliary.
Materials:
-
N-Propionyl-(S)-thiomorpholine-3-carboxylic acid methyl ester
-
Aldehyde (e.g., isobutyraldehyde)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of N-propionyl-(S)-thiomorpholine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LDA (1.1 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Auxiliary Cleavage
This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy ester.
Materials:
-
Aldol adduct
-
Methanol
-
Sodium methoxide (NaOMe)
-
1 M aqueous HCl
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Transesterification: Dissolve the purified aldol adduct (1.0 eq) in methanol (0.2 M) and add sodium methoxide (0.2 eq). Stir the reaction at room temperature for 4 hours.
-
Work-up: Quench the reaction with 1 M aqueous HCl and extract with ethyl acetate. The organic layer contains the desired β-hydroxy ester.
-
Auxiliary Recovery: The aqueous layer can be basified with NaOH and extracted with dichloromethane to recover the thiomorpholine-3-carboxylic acid methyl ester auxiliary.
Data Presentation
The following table presents hypothetical results for the asymmetric aldol reaction, illustrating the potential effectiveness of the thiomorpholine-based chiral auxiliary.
| Entry | Aldehyde | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | Isobutyraldehyde | LDA | -78 | 85 | >95:5 |
| 2 | Benzaldehyde | LDA | -78 | 82 | >95:5 |
| 3 | Acetaldehyde | LDA | -78 | 75 | 90:10 |
Visualization of the Proposed Workflow and Mechanism
Workflow for Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction using a thiomorpholine-based chiral auxiliary.
Proposed Mechanistic Pathway for Diastereoselectivity
Caption: Proposed mechanism illustrating the origin of diastereoselectivity.
Conclusion
This compound serves as a versatile and readily available chiral starting material for the development of effective chiral auxiliaries. The inherent chirality and conformational rigidity of the thiomorpholine scaffold provide a robust platform for inducing stereoselectivity in key synthetic transformations such as the aldol reaction. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the utility of this and related chiral building blocks in the pursuit of efficient and highly selective asymmetric syntheses, which are critical for the advancement of drug discovery and development.
References
- A patent related to morpholine and thiomorpholine derivatives for pharmaceutical applic
- A publication on new chiral phosphine ligands for palladium-catalyzed asymmetric allylic alkyl
- A scientific diagram illustrating the stereoselective synthesis of chiral (thio)morpholines.[5]
- A review on the synthetic applications of sulfur-based chiral auxiliaries in asymmetric synthesis.[2]
- A commercial product page for (R)-Thiomorpholine-3-carboxylic acid, highlighting its applications in pharmaceutical synthesis and as a chiral building block.[1]
Sources
Continuous Flow Synthesis of Thiomorpholine Derivatives: A Guide to Enhanced Efficiency, Safety, and Scalability
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2][3][4] Its derivatives have shown a remarkable breadth of bioactivity, including anticancer, antioxidant, and anti-inflammatory properties.[2][3][5] Traditionally, the synthesis of these vital heterocycles has relied on batch processing, which often entails challenges related to safety, scalability, and reaction control. This application note details the successful implementation of continuous flow chemistry for the synthesis of thiomorpholine, offering a paradigm shift from conventional methods. We provide a comprehensive overview, in-depth mechanistic insights, and a detailed, field-tested protocol for a telescoped photochemical thiol-ene reaction and subsequent cyclization. This guide is designed to empower researchers and drug development professionals to leverage flow chemistry for the safe, efficient, and scalable production of thiomorpholine and its derivatives.
The Imperative for Flow Chemistry in Thiomorpholine Synthesis
The decision to move from batch to continuous flow processing is driven by significant, quantifiable advantages, particularly when handling challenging chemistries.[6][7] The synthesis of thiomorpholine often involves intermediates and reagents that present considerable safety risks in large-scale batch production.
-
Enhanced Safety Profile: Classic synthetic routes can involve highly toxic, flammable, and carcinogenic reagents like vinyl chloride or hazardous intermediates such as nitrogen mustards.[8][9][10] Continuous flow reactors, characterized by their small internal volumes, fundamentally change the safety equation. By minimizing the quantity of hazardous material present at any given moment, the risk of uncontrolled exothermic events or toxic release is drastically reduced.[9][10] This approach transforms a potentially hazardous process into a manageable and safer laboratory operation.[11]
-
Superior Efficiency and Speed: Batch syntheses of thiomorpholine can be time-intensive, with some procedures requiring up to 54 hours.[8][12] The continuous flow method detailed herein achieves a complete, two-step synthesis with an overall residence time of just 40 minutes, dramatically accelerating the discovery and development timeline.[11][13][14]
-
Seamless Scalability and Reproducibility: Scaling a batch reaction requires complex engineering to address challenges in heat and mass transfer. In contrast, scaling a flow process—a practice known as "scaling out"—can be as simple as running the system for a longer duration or adding identical reactors in parallel.[7][11] Once a steady state is achieved, the process delivers a consistent product, ensuring high reproducibility from milligram to kilogram scales.[11]
Featured Synthetic Pathway: A Telescoped Photochemical Thiol-Ene/Cyclization
We focus on a modern, atom-efficient route that combines a photochemical thiol-ene reaction with a base-mediated cyclization in a fully continuous, telescoped process.[8][13][14] This pathway utilizes low-cost, readily available starting materials—cysteamine hydrochloride and vinyl chloride—to produce thiomorpholine.[9][12]
Overall Reaction Scheme:
-
Step 1: Photochemical Thiol-Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under photochemical conditions to form the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.
-
Step 2: Base-Mediated Cyclization: The intermediate is immediately cyclized in the presence of a base to yield the final product, thiomorpholine.
Mechanistic Insights & Rationale (E-E-A-T)
-
Expertise in Action - Why this Pathway? The thiol-ene reaction is a cornerstone of "click chemistry," prized for its high efficiency, lack of byproducts, and tolerance to a wide range of functional groups.[8][12] Its free-radical mechanism is effectively initiated by an inexpensive organic photocatalyst, 9-fluorenone, avoiding the need for costly metal catalysts.[12]
-
Trustworthiness Through Chemistry: The choice of cysteamine as its hydrochloride salt is a critical, experience-driven decision. Using the free base form leads to undesirable side reactions, whereas the salt ensures the reaction proceeds cleanly to the desired half-mustard intermediate.[9] For the cyclization step, a non-precipitating base like N,N-diisopropylethylamine (DIPEA) is selected over alternatives such as triethylamine (Et₃N), which can form salts that clog the narrow channels of the flow reactor, thereby ensuring the system's operational stability.[8][12]
Experimental Guide: Protocol and Flow Reactor Setup
This section provides the detailed methodology for constructing the flow system and executing the synthesis.
Visualization of the Experimental Workflow
The diagram below illustrates the configuration of the telescoped continuous flow system for thiomorpholine synthesis.
Caption: Workflow diagram for the telescoped continuous flow synthesis of thiomorpholine.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures in the literature.[8][9]
1. Reagent Preparation:
-
Liquid Feed (Solution A): In a 100 mL volumetric flask, dissolve cysteamine hydrochloride (45.44 g, 0.4 mol) and 9-fluorenone (0.36 g, 2 mmol, 0.5 mol%) in methanol. Use sonication to aid dissolution and bring to volume. This creates a highly concentrated 4 M solution.
-
Base Quench (Solution B): Prepare a solution of N,N-diisopropylethylamine (DIPEA) in methanol. The concentration should be calculated to deliver 2 equivalents relative to the starting cysteamine hydrochloride.
2. System Assembly and Configuration:
-
Assemble the flow reactor as depicted in the workflow diagram above. Use appropriate tubing (e.g., PFA or stainless steel) for connections.
-
The photoreactor can be constructed from chemically resistant, transparent FEP tubing (e.g., 10 mL volume) coiled around a 365 nm LED light source. Ensure the light source has adequate cooling.
-
The thermal reactor is a subsequent coil (e.g., 7.5 mL volume) immersed in a heated bath (e.g., oil bath or ultrasonic bath) capable of maintaining 76-78 °C.[9]
-
Set a back-pressure regulator (BPR) downstream to maintain a constant pressure (e.g., 5-10 bar) to ensure vinyl chloride remains dissolved in the liquid phase.
3. Reaction Execution:
-
Set the photoreactor zone temperature to 20 °C and the thermal reactor temperature to 76-78 °C.
-
Prime the system by pumping methanol through all lines.
-
Begin pumping Solution A into the system at a defined flow rate (e.g., 0.5 mL/min).
-
Simultaneously, introduce vinyl chloride gas through a mass flow controller at a rate calculated to be equimolar to the cysteamine hydrochloride (e.g., ~12 mLn/min).[12]
-
The two streams combine at the first T-mixer and enter the photoreactor.
-
After the photoreactor, the stream containing the intermediate is mixed with Solution B at the second T-mixer before entering the heated thermal reactor for cyclization.
-
Allow the system to reach a steady state (typically 3-4 reactor volumes) before collecting the product. The robustness of this process has been demonstrated over a continuous 7-hour period.[11]
4. Product Isolation and Purification:
-
The output stream is collected.
-
The crude product can be concentrated under reduced pressure to remove the solvent.
-
Final purification is achieved via distillation to yield pure thiomorpholine.[13][14]
Quantitative Data and Performance Analysis
The advantages of the continuous flow process are most evident when compared directly with traditional batch methods.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 30-60 min (photo-rxn) + 5 min (cyclization) | 40 minutes (total residence time) |
| Yield (Intermediate) | Quantitative | ≥98% |
| Yield (Thiomorpholine) | 86-89% (NMR) | 84% (NMR) |
| Overall Isolated Yield | Not reported for telescoped process | 54% |
| Throughput | N/A (Lab Scale Batch) | 1.8 g/h |
| Temperature | RT (photo-rxn), 100 °C (cyclization) | 20 °C (photo-rxn), 76-78 °C (cyclization) |
| Safety | Handling of large quantities of hazardous reagents | Small reactor volumes enhance safety |
| Scalability | Significant heat/mass transfer challenges | Seamless by extending run time or parallelization |
| Data derived from a telescoped photochemical thiol-ene/cyclization sequence.[11] |
Conclusion and Future Outlook
The continuous flow synthesis of thiomorpholine represents a significant advancement over conventional batch methodologies.[11] This approach provides a robust, highly efficient, and safer platform for producing this critical pharmaceutical building block. By adopting the protocols and principles outlined in this guide, research and development laboratories can accelerate their discovery programs, ensure a higher degree of safety, and establish a clear and viable path to process scale-up. The continued exploration of flow chemistry for the synthesis of diverse heterocyclic scaffolds will undoubtedly unlock new opportunities in the design and manufacturing of next-generation therapeutics.[3]
References
- Journal of Chemical Reviews, "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile", [Link]
- Journal of Chemical Reviews, "Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile", [Link]
- PubMed, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow", [Link]
- ACS Publications, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development", [Link]
- ACS Publications, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow", [Link]
- PMC - NIH, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow", [Link]
- ResearchGate, "(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile", [Link]
- ChemRxiv, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow", [Link]
- ResearchGate, "Hydrogen Sulfide Chemistry in Continuous Flow: Efficient Synthesis of 2-Oxopropanethioamide | Request PDF", [Link]
- Cambridge Open Engage, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow | Organic Chemistry | ChemRxiv", [Link]
- AKJournals, "Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide in", [Link]
- PubMed, "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity", [Link]
- AKJournals, "Hydrogen Sulfide Chemistry in Continuous Flow: Efficient Synthesis of 2-Oxopropanethioamide", [Link]
- springerprofessional.de, "Flow Chemistry for the Synthesis of Heterocycles", [Link]
- AquaEnergy Expo Knowledge Hub, "Golden Rules of Process Safety for: Hydrogen Sulfide", [Link]
- ResearchGate, "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow", [Link]
- MDPI, "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds", [Link]
- MDPI, "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles", [Link]
- protocols.io, "The assembly and use of continuous flow systems for chemical synthesis", [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiomorpholine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of Thiomorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, minimize side product formation, and ensure the highest purity of your final product.
Introduction: The Synthetic Landscape
Thiomorpholine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis most commonly proceeds via the condensation of L-cysteine with a formaldehyde source, followed by an intramolecular cyclization. While seemingly straightforward, this reaction is often accompanied by the formation of several side products that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount to developing a robust and reproducible synthetic protocol.
This guide will focus on the prevalent synthetic route from L-cysteine and formaldehyde and will address the key challenges associated with it.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the synthesis of thiomorpholine-3-carboxylic acid.
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors. The primary suspect is often incomplete conversion of the starting materials or the formation of soluble side products that are lost during workup and purification. Key areas to investigate include:
-
Reaction pH: The initial condensation of L-cysteine and formaldehyde to form the thiazolidine-4-carboxylic acid intermediate is pH-sensitive. An optimal pH range is crucial for efficient reaction.
-
Stoichiometry: An inappropriate ratio of formaldehyde to L-cysteine can lead to the formation of undesired side products or leave unreacted starting materials.
-
Reaction Temperature and Time: Insufficient reaction time or temperature may result in incomplete conversion. Conversely, excessive heat can promote degradation and side reactions.
Troubleshooting Steps:
-
pH Optimization: Monitor and adjust the pH of your reaction mixture. A systematic screen of pH values (e.g., from 4 to 7) can help identify the optimal condition for your specific setup.
-
Stoichiometric Adjustments: Carefully control the stoichiometry of your reactants. A slight excess of formaldehyde is sometimes used to drive the reaction to completion, but a large excess should be avoided.
-
Kinetic Monitoring: Track the progress of your reaction over time using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time and temperature.
Q2: I am observing an impurity with a mass corresponding to the addition of an oxygen atom. What is this and how can I avoid it?
A2: This impurity is likely the Thiomorpholine-3-carboxylic acid S-oxide . The sulfur atom in the thiomorpholine ring is susceptible to oxidation.
Causality: Oxidation can occur due to:
-
Dissolved oxygen in the reaction mixture.
-
The presence of oxidizing agents introduced as impurities in the starting materials or solvents.
-
Exposure to air during workup and purification.
Troubleshooting and Prevention:
-
Degas Solvents: Before use, degas your solvents by sparging with an inert gas like nitrogen or argon.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen blanket) to minimize contact with atmospheric oxygen.
-
Antioxidant Addition: In some cases, the addition of a small amount of a radical scavenger or antioxidant can be beneficial, though this should be carefully evaluated for compatibility with your reaction.
-
Careful Workup: Minimize the exposure of your product to air during the workup and purification steps.
Q3: My final product shows signs of N-formylation. How is this happening?
A3: N-formyl-thiomorpholine-3-carboxylic acid is a potential side product arising from the reaction of the secondary amine of the thiomorpholine ring with formaldehyde.
Causality: While the initial reaction of cysteine's primary amine with formaldehyde is desired, the resulting secondary amine in the thiomorpholine ring can also react, especially if a large excess of formaldehyde is used or under certain pH conditions.
Troubleshooting and Prevention:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of formaldehyde.
-
pH Control: The reactivity of the secondary amine is pH-dependent. Adjusting the pH may disfavor this side reaction.
-
Protecting Groups: For more complex syntheses where N-formylation is a persistent issue, protection of the secondary amine with a suitable protecting group that can be removed later might be considered, although this adds steps to the overall synthesis.
Q4: I have multiple unidentified impurities in my crude product. What are other possible side products?
A4: Besides oxidation and N-formylation, other side products can include:
-
Unreacted Thiazolidine-4-carboxylic acid: The cyclization to the six-membered thiomorpholine ring may be incomplete.
-
Dimeric or Polymeric Species: Formaldehyde can potentially cross-link molecules, leading to higher molecular weight impurities.
-
Disulfides: Oxidation of the thiol group of cysteine before cyclization can lead to the formation of cystine and related disulfide byproducts.
Troubleshooting and Prevention:
-
Optimize Cyclization Conditions: The ring expansion from the 5-membered thiazolidine to the 6-membered thiomorpholine often requires specific conditions (e.g., heating, acid/base catalysis). Ensure these conditions are optimized.
-
Purification Strategy: A robust purification strategy is essential. Recrystallization is often effective for removing minor impurities. Column chromatography may be necessary for more complex mixtures. It's crucial to characterize these impurities to understand their origin and address the root cause in the reaction.
Preventative Experimental Protocol
This protocol is designed to minimize the formation of common side products in the synthesis of Thiomorpholine-3-carboxylic acid.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve L-cysteine hydrochloride monohydrate in degassed deionized water under a nitrogen atmosphere.
-
pH Adjustment: Carefully adjust the pH of the L-cysteine solution to ~6.5 with a solution of NaOH.
-
Formaldehyde Addition: Slowly add a stoichiometric equivalent of formaldehyde solution to the reaction mixture while maintaining the temperature at 20-25 °C.
-
Initial Reaction Monitoring: Monitor the formation of the thiazolidine-4-carboxylic acid intermediate by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cyclization: Once the formation of the intermediate is complete, adjust the pH to ~8.0 with NaOH and heat the reaction mixture to 60-70 °C.
-
Cyclization Monitoring: Monitor the conversion of the intermediate to Thiomorpholine-3-carboxylic acid. This step may take several hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the solution with HCl to a pH of ~3. This will precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.
Visualizing the Reaction Pathway and Side Products
The following diagrams illustrate the intended reaction pathway and the formation of common side products.
Caption: Main synthesis pathway and common side reactions.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| pH (Intermediate Formation) | 6.0 - 7.0 | Optimizes the nucleophilic attack of the thiol group on the formaldehyde-amine adduct. |
| pH (Cyclization) | 7.5 - 8.5 | Facilitates the ring expansion to the more stable six-membered ring. |
| Temperature (Cyclization) | 60 - 80 °C | Provides the necessary activation energy for the ring expansion without significant degradation. |
| Formaldehyde Stoichiometry | 1.0 - 1.1 equivalents | Ensures complete consumption of cysteine while minimizing N-formylation and polymerization. |
Conclusion
The synthesis of Thiomorpholine-3-carboxylic acid, while fundamental, requires careful control of reaction parameters to achieve high yield and purity. By understanding the underlying reaction mechanisms and the origins of common side products, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and mitigating these challenges, ultimately leading to a more efficient and reproducible synthesis.
References
- Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.Journal of the American Chemical Society, 59(1), 200–206. [Link]
- Schubert, M. P. (1936). Compounds of Thiol Acids with Aldehydes.Journal of Biological Chemistry, 114(1), 341-350. [Link]
- Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids.
Technical Support Center: Troubleshooting Low Yield in Thiomorpholine Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of thiomorpholine and its derivatives. Acknowledging that low yield is a significant impediment in synthetic campaigns, this document is structured in a question-and-answer format to directly address common challenges. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Issues - Reagents and Reaction Setup
Question 1: My reaction is resulting in a very low yield or no product at all. What are the most fundamental factors I should check first?
Answer: When a reaction fails or provides a low yield, it's crucial to systematically revert to the basics before exploring more complex variables. Several fundamental factors can be the root cause.
-
Purity and Integrity of Starting Materials: This is the most common culprit. Ensure that your starting materials (e.g., diethanolamine derivatives, bis(2-chloroethyl)amine, cysteamine hydrochloride) are of high purity and have not degraded.[1] Impurities can poison catalysts, participate in side reactions, or inhibit the reaction altogether.[1][2]
-
Actionable Advice: Verify the purity of your reagents using analytical techniques such as NMR or GC-MS. If the purity is questionable, purify the starting materials by distillation, recrystallization, or chromatography before use.[2]
-
-
Solvent Quality: The solvent must be appropriate for the reaction and sufficiently dry. The presence of water or other reactive impurities in the solvent can have a detrimental effect, especially in reactions involving moisture-sensitive reagents.
-
Actionable Advice: Use a high-purity, dry solvent. If necessary, dry the solvent using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
-
Inert Atmosphere: Reactions involving sensitive reagents or intermediates, particularly those prone to oxidation, may require an inert atmosphere. The sulfur atom in thiomorpholine can be susceptible to oxidation.[2]
-
Actionable Advice: Assemble your reaction under an inert atmosphere of nitrogen or argon. Degassing the solvent prior to use by sparging with an inert gas can also be beneficial, especially for photochemical reactions where dissolved oxygen can quench the excited state of the photocatalyst.[3]
-
Section 2: Reaction Conditions and Optimization
Question 2: I've confirmed my reagents are pure, but my yield is still low. How should I approach optimizing the reaction conditions?
Answer: Optimizing reaction conditions is a multifactorial process. A systematic approach is key to identifying the parameters that most significantly impact yield.
-
Temperature: Temperature is a critical parameter that influences both reaction rate and selectivity.[4]
-
Causality: An incorrect temperature can lead to several issues. If the temperature is too low, the reaction may be too slow to reach completion within a practical timeframe.[1] Conversely, if the temperature is too high, it can promote the formation of side products or lead to the decomposition of reactants, intermediates, or the final product.[1][2] For instance, in certain dehydration reactions to form thiomorpholine analogs, a temperature drop of just 10-15°C can cause a significant reduction in yield.[1]
-
Actionable Advice: Perform small-scale experiments across a range of temperatures to identify the optimal balance between reaction rate and purity. Monitor the reaction progress by TLC or GC/LC-MS at each temperature.
-
-
Reactant Concentration: The concentration of reactants can dramatically influence reaction efficiency.
-
Causality: For bimolecular reactions, higher concentrations can increase the frequency of molecular collisions, leading to a faster reaction rate. This has been demonstrated in the continuous flow synthesis of thiomorpholine, where increasing the substrate concentration from 1 M to 4 M resulted in a significant yield improvement from ~58% to a quantitative yield of the intermediate.[3][5][6] However, in some cases, high concentrations can promote the formation of polymeric or tar-like byproducts.[2]
-
Actionable Advice: If you are observing a slow or incomplete reaction, consider increasing the concentration.[5] If polymerization is an issue, try decreasing the concentration or employing a slow-addition strategy for one of the reagents.[2]
-
-
Choice of Base and Stoichiometry: For syntheses involving a cyclization step, the choice and amount of base are critical.
-
Causality: The base facilitates the ring-closing nucleophilic substitution. An inappropriate base may be too weak to deprotonate the nucleophile effectively or too strong, leading to side reactions. In the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, bases like triethylamine (Et3N), DIPEA, and DBU have proven effective.[1] However, for flow chemistry applications, the choice of base is further constrained by its solubility and the solubility of its salts; for example, Et3N was found to cause precipitation and was unsuitable for a flow protocol.[5][6]
-
Actionable Advice: Screen a panel of bases (e.g., Et3N, DIPEA, DBU, K₂CO₃) and vary the equivalents used to find the optimal conditions for the cyclization step.[1]
-
The following workflow can guide your troubleshooting process for low-yield reactions:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
stability issues with Thiomorpholine-3-carboxylic acid hydrochloride in solution
Welcome to the technical support guide for Thiomorpholine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solution stability a critical concern?
Thiomorpholine-3-carboxylic acid is a heterocyclic amino acid analog containing a thiomorpholine ring.[1][2] The hydrochloride salt form is commonly used to enhance its solubility and handling characteristics.[3]
Solution stability is paramount because degradation of the compound can lead to:
-
Loss of potency and inaccurate concentration measurements.
-
Formation of impurities that may have unintended biological activities or interfere with assays.
-
Poor experimental reproducibility, compromising data integrity.
The molecule possesses several functional groups—a secondary amine, a thioether, and a carboxylic acid—that are susceptible to chemical modification under various solution conditions.
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of the compound is influenced by a combination of chemical and physical factors. The most critical are pH, temperature, light, and the presence of oxidizing agents.[4]
-
pH: The pH of the solution dictates the protonation state of the amino and carboxylic acid groups, affecting both solubility and reactivity. The thioether linkage is also susceptible to pH-dependent hydrolysis, although it is generally more stable than an ester.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[4]
-
Oxidizing Agents: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone. This is a primary degradation pathway.
-
Moisture: As noted in safety data sheets, moisture should be avoided during storage of the solid material to prevent hydrolysis and degradation.[5]
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the purity of the solvent (e.g., presence of peroxide impurities in ethers) can be critical.
Caption: Key factors influencing the stability of Thiomorpholine-3-carboxylic acid HCl in solution.
Q3: What are the typical signs of degradation in my solution?
Visual inspection can often provide the first clues of instability:
-
Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of degradation products.
-
Precipitation: The compound crashing out of solution could be due to a change in pH, solvent evaporation, or the formation of insoluble degradants.
-
pH Shift: A change in the measured pH of a buffered solution over time suggests that a chemical reaction is occurring, consuming or producing acidic or basic species.
For quantitative assessment, analytical techniques like HPLC are necessary to separate and quantify the parent compound and its degradants.[6]
Q4: What are the recommended storage conditions for both the solid compound and prepared solutions?
Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light.[7][8] Many suppliers recommend refrigeration (0-8°C).[9][10] It is crucial to avoid moisture.[5]
Solutions:
-
Short-Term (≤ 24 hours): Store at 2-8°C.
-
Long-Term (> 24 hours): Aliquot into single-use volumes and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protection: Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.
| Condition | Solid Form | Aqueous Solution (Buffered) |
| Temperature | 0-8°C[9][10] | Short-Term: 2-8°C Long-Term: -20°C or -80°C |
| Atmosphere | Dry, inert gas recommended | Degas solvents to remove oxygen |
| Container | Tightly sealed[7] | Amber glass or opaque plastic |
| Moisture | Avoid rigorously[5] | Use anhydrous solvents where applicable |
Troubleshooting Guide
Problem: I'm observing unexpected precipitation in my aqueous stock solution.
Possible Cause 1: pH Shift The hydrochloride salt is acidic. Dissolving it in an unbuffered aqueous solvent can result in a low pH where the compound is soluble. However, if the solution is neutralized or made basic, the compound may approach its isoelectric point, causing it to precipitate.
Solution:
-
Measure the pH of your solution.
-
Prepare your solutions in a suitable buffer system (e.g., phosphate or citrate buffer) that maintains a pH where the compound is known to be soluble and stable. A pH range of 4-6 is often a good starting point for amine salts.
-
Filter the solution through a 0.22 µm filter after preparation to remove any initial undissolved particulates.
Possible Cause 2: Exceeding Solubility Limit You may be attempting to create a solution at a concentration that exceeds the compound's intrinsic solubility in that specific solvent and temperature.
Solution:
-
Consult the supplier's technical data sheet for solubility information. If unavailable, perform a solubility test with a small amount of material.
-
Consider gentle warming or sonication to aid dissolution, but be mindful that heat can accelerate degradation.[4] Allow the solution to return to room temperature to ensure it remains stable.
-
If a higher concentration is needed, consider using a co-solvent system (e.g., water with a small percentage of DMSO or ethanol), but first verify the compound's stability in this new system.
Problem: My experimental results are inconsistent. Could this be related to solution instability?
Absolutely. Inconsistent results are a classic symptom of using a degraded or partially degraded stock solution. If the concentration of the active compound is changing over time, so will its effect in your assay.
Troubleshooting Workflow:
-
Prepare Fresh: Always prepare a fresh stock solution from solid material for critical experiments. Do not use old solutions that have been stored for extended periods, especially at room temperature.
-
Perform a Stability Check: Use the "Protocol for Preliminary Stability Assessment via HPLC" outlined below to determine the stability of your compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
-
Aliquot and Store Properly: If you must use a stock solution over several days, ensure it is properly aliquoted and stored at -80°C to minimize degradation from freeze-thaw cycles and prolonged storage.
Problem: I suspect my compound is degrading via oxidation. How can I mitigate this?
The thioether moiety is prone to oxidation. This can be a significant issue in solutions exposed to air over time, especially in the presence of trace metal ions or light.
Mitigation Strategies:
-
Use Degassed Solvents: Purge your solvents (water, buffers) with an inert gas like nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.
-
Add Antioxidants: In some applications, the addition of a mild antioxidant may be acceptable, but this must be validated to ensure it does not interfere with your experiment.
-
Include a Chelating Agent: Trace metal ion contamination can catalyze oxidation. Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer can sequester these ions.
-
Inert Atmosphere: For maximum protection, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box). Store solution vials with an inert gas headspace.
Caption: A potential oxidative degradation pathway for the thiomorpholine ring.
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a phosphate buffer.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS) tablets or pre-made solution, pH 7.4
-
Sterile, deionized water
-
0.22 µm sterile syringe filter
-
Sterile, amber or opaque storage vials
Procedure:
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (MW: ~183.66 g/mol ).[3][9][11]
-
Prepare Buffer: Prepare the PBS buffer according to the manufacturer's instructions. If starting from powder, adjust the pH to your desired value (e.g., 7.4). Degas the buffer by sparging with nitrogen for 15 minutes.
-
Dissolution: Weigh the solid compound accurately and add it to a sterile container. Add a portion of the degassed buffer. Vortex or sonicate gently until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final desired volume with the degassed buffer.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into the final sterile storage vial. This removes any potential microbial contamination and particulates.
-
Storage: Aliquot the solution into single-use volumes in amber or opaque vials, flush with nitrogen before capping, and store immediately at -20°C or -80°C.
Protocol 2: Preliminary Stability Assessment via HPLC
This protocol provides a framework to assess the stability of the compound in a specific solution over time. A validated HPLC method is required.[6]
Methodology:
-
Prepare Solution: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the matrix of interest (e.g., formulation buffer, cell culture medium).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot onto the HPLC system. Record the peak area of the parent compound. This will serve as the 100% reference.
-
Incubation: Dispense aliquots of the solution into several vials. Store them under the conditions you wish to test (e.g., 4°C, 25°C, 40°C), protected from light.
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition.
-
HPLC Analysis: Analyze the samples by HPLC. Record the peak area of the parent compound. Also, inspect the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation: A loss of >5-10% of the parent compound typically indicates significant instability under those conditions.
Caption: Workflow for assessing the stability of a compound using HPLC analysis.
References
- Apollo Scientific.
- Smolecule. (R)
- CymitQuimica.
- Capot Chemical Co., Ltd. MSDS of this compound.
- Chem-Impex.
- Aaron Chemicals LLC. (R)
- Chen, J. C., et al. (1995). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid.
- Fisher Scientific.
- Garnier, T., et al. (2013). Intermediates of the morpholine and thiomorpholine biodegradation...
- Santa Cruz Biotechnology. This compound, CAS 96612-95-2.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid.
- PCCA.
- Human Metabolome Database.
- ResearchGate. Formulation Factors Affecting Thimerosal Stability.
Sources
- 1. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. capotchem.cn [capotchem.cn]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. aaronchem.com [aaronchem.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Purification of Thiomorpholine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-based compounds. The unique physicochemical properties of the thiomorpholine scaffold, while offering significant advantages in medicinal chemistry, can also present distinct challenges during purification.[1] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
I. Common Purification Challenges: Troubleshooting Guide
This section addresses specific issues encountered during the purification of thiomorpholine derivatives in a question-and-answer format.
Q1: My thiomorpholine-containing product is showing significant tailing during silica gel column chromatography. What is causing this and how can I resolve it?
A1: Peak tailing is a common issue when purifying basic compounds like thiomorpholine derivatives on acidic silica gel.[2] The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Causality and Resolution:
-
Acid-Base Interactions: To mitigate this, you can neutralize the acidic sites on the silica gel. A common and effective strategy is to add a small amount of a basic modifier to your eluent.[2]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your compound for binding to the silanol groups, thus improving peak shape.
-
Aqueous Ammonia: A few drops of aqueous ammonia in the eluent can also be effective.[2]
-
-
Alternative Stationary Phases: If base additives are not compatible with your compound or downstream applications, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar thiomorpholine derivatives, reversed-phase chromatography is an excellent option. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid (0.1%) to improve peak shape.[3]
-
Q2: I'm observing the formation of new, more polar impurities during purification and storage. What is likely happening?
A2: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[4][5] These oxidized species are significantly more polar than the parent thiomorpholine compound and will appear as new spots on a TLC plate or new peaks in an HPLC chromatogram.
Mechanism of Oxidation and Prevention:
The oxidation of the thioether in the thiomorpholine ring typically proceeds in two steps: first to the sulfoxide and then to the sulfone.[6] This can be mediated by atmospheric oxygen, especially in the presence of light or trace metal impurities, or by certain reagents used in the reaction or workup.[5][7]
Troubleshooting and Prevention:
-
Inert Atmosphere: Handle and store your thiomorpholine compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]
-
Avoid Prolonged Exposure to Air and Light: Prepare samples for purification and analyze them promptly. Store purified compounds in amber vials to protect them from light.
-
Degas Solvents: For sensitive compounds, degassing solvents for chromatography can help to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent can help to prevent oxidation.
-
Careful Reagent Selection: Be mindful of oxidizing agents that may be present as impurities in your reagents or generated in situ during your reaction.
Q3: My compound has poor solubility in common chromatography solvents. What strategies can I employ to improve this?
A3: Solubility issues can significantly complicate purification. The diverse nature of substituents on the thiomorpholine ring can lead to a wide range of polarities and solubilities.
Strategies for Improving Solubility:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Dichloromethane, ethyl acetate, acetonitrile, and mixtures thereof are good starting points. For highly polar compounds, consider more polar solvents like methanol or even water in reversed-phase applications.[9]
-
Co-solvents: Employing a co-solvent system can often enhance solubility. For example, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane to improve the solubility of a polar compound.
-
Temperature: Gently warming the sample can sometimes improve solubility, but be cautious of potential degradation, especially with thermally labile compounds.[5]
-
Salt Formation/Liberation: If your compound is basic, you can often improve its solubility in polar solvents by forming a salt (e.g., with HCl or TFA). Conversely, if you have an ionic compound, converting it back to the free base by treatment with a mild base may improve its solubility in organic solvents.
Q4: I suspect my thiomorpholine derivative is chelating with metal ions from my catalyst or reagents, leading to purification difficulties. How can I address this?
A4: The nitrogen and sulfur atoms in the thiomorpholine ring can act as ligands and chelate to various metal ions.[10][11] This can lead to the formation of metal complexes that may have different chromatographic properties than the free ligand, resulting in streaking, multiple peaks, or irreversible binding to the column.
Detection and Mitigation of Metal Chelation:
-
Evidence of Chelation: If your product is colored when it should be colorless, or if you observe significant changes in its chromatographic behavior after treatment with a chelating agent, metal contamination is a likely culprit.
-
Workup with a Chelating Agent: During the aqueous workup, washing the organic layer with a solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to remove residual metal ions.[12]
-
Silica Gel Treatment: Sometimes, simply filtering a solution of the crude product through a plug of silica gel can remove some metal impurities.
-
Specialized Resins: For persistent metal contamination, consider using a metal scavenger resin. These are commercially available resins functionalized with groups that have a high affinity for specific metals.
II. Frequently Asked Questions (FAQs)
Q: What are the best general-purpose analytical techniques for assessing the purity of my thiomorpholine compound?
A: A combination of techniques is always recommended for a comprehensive purity assessment.[3][13]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a UV detector is a common setup.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your compound and identifying any impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable thiomorpholine derivatives. It provides information on both purity and molecular weight.[3]
Q: Are there any specific safety precautions I should take when handling thiomorpholine and its derivatives?
A: Yes. Thiomorpholine itself is a corrosive and combustible liquid.[14][15] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood.[14]
-
Handling: Avoid inhalation, ingestion, and skin contact.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[14]
Q: Can I use protecting groups to facilitate the purification of complex thiomorpholine-based molecules?
A: Absolutely. Protecting groups can be a valuable strategy to temporarily mask reactive functional groups and simplify purification.
-
Nitrogen Protection: The secondary amine of the thiomorpholine ring can be protected with common amine protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz).[16][17] This can reduce the basicity of the molecule, often leading to improved chromatographic behavior on silica gel.
-
Sulfur Protection: While less common, in specific cases where the sulfur atom is highly susceptible to oxidation and this is a major side reaction, it can be temporarily oxidized to the sulfone, which is generally more stable. The sulfone can then be reduced back to the thioether at a later stage, although this adds extra steps to the synthesis.[18]
III. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Basic Thiomorpholine Derivative on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. For a basic compound, it is recommended to add 0.5-1% triethylamine (TEA) to the eluent.
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent system. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin elution with the chosen mobile phase. The polarity of the eluent can be gradually increased if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol provides a general method for the purity analysis of a thiomorpholine derivative.[3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step. The exact gradient will need to be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength appropriate for your compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of your compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
IV. Data Presentation
Table 1: Recommended Eluent Modifiers for Column Chromatography of Thiomorpholine Derivatives
| Modifier | Concentration in Eluent | Purpose |
| Triethylamine (TEA) | 0.1 - 1% | Reduces peak tailing of basic compounds on silica gel.[2] |
| Formic Acid | 0.1% | Improves peak shape in reversed-phase chromatography.[3] |
| Acetic Acid | 0.1 - 1% | Can be used as an alternative to formic acid in reversed-phase chromatography. |
V. References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
Journal of Chemical Reviews. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
-
PubMed. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Retrieved from [Link]
-
ChemBK. (2024). Thiomorpholine. Retrieved from [Link]
-
SciSpace. (1998). Synthesis and metal complexes of a chelating ligand containing thiomorpholine and pyridine: 2,6-bis(thiomorpholinomethyl)pyridine. Retrieved from [Link]
-
journalssystem.com. (n.d.). Silver(I) recovery on thiomorpholine - modified functional polymer. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
PubChemLite. (n.d.). Thiomorpholine, n-boc protected (C9H17NO2S). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiomorpholine | C4H9NS | CID 67164. Retrieved from [Link]
-
MDPI. (n.d.). Chelation in Metal Intoxication. Retrieved from [Link]
-
National Institutes of Health. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]
-
Amanote Research. (n.d.). Studies of Thiomorpholine Derivatives. I. : Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis and metal complexes of a chelating ligand containing thiomorpholine and pyridine: 2,6-bis(thiomorpholinomethyl)pyridine (1998) | Yongxin Li | 8 Citations [scispace.com]
- 11. journalssystem.com [journalssystem.com]
- 12. mdpi.com [mdpi.com]
- 13. Identity determination and purity testing [chemcon.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. PubChemLite - Thiomorpholine, n-boc protected (C9H17NO2S) [pubchemlite.lcsb.uni.lu]
- 18. chemscene.com [chemscene.com]
Technical Support Center: Ensuring the Stability of Thiomorpholine-3-carboxylic acid hydrochloride
Welcome to the technical support center for Thiomorpholine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation during storage. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a thiomorpholine ring, a carboxylic acid group, and a hydrochloride salt. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. However, the presence of a thioether and an amino acid-like moiety also presents specific stability challenges. Proper storage and handling are paramount to prevent chemical degradation that could compromise the quality and performance of the material in your research.
This guide will delve into the potential degradation pathways, recommended storage conditions, and analytical methods to monitor the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Visual signs of degradation can include a change in color (e.g., from white to yellow or brown), a change in the physical state (e.g., clumping or melting), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming the stability of the compound.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2-8°C. It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.
Q3: How does humidity affect the stability of this compound?
A3: As a hydrochloride salt, this compound is hygroscopic, meaning it can readily absorb moisture from the air. The presence of water can accelerate degradation pathways such as hydrolysis and oxidation. Therefore, maintaining a low-humidity environment is critical.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, compounds with similar structures can be sensitive to light. Photodegradation can lead to the formation of radical species and subsequent unwanted reactions. To mitigate this risk, it is best practice to store the compound in an amber or opaque container.
Troubleshooting Guide: Addressing Common Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration (yellowing/browning) of the solid compound. | Oxidation of the sulfur atom in the thiomorpholine ring. | 1. Immediately transfer the compound to a fresh, dry container under an inert atmosphere (argon or nitrogen). 2. Store at a lower temperature (2-8°C). 3. For future use, aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture. |
| Clumping or caking of the powder. | Absorption of moisture due to improper sealing or storage in a humid environment. | 1. Dry the compound under vacuum at a low temperature (e.g., room temperature) in the presence of a desiccant. 2. Ensure the container is tightly sealed. For long-term storage, consider using a desiccator. |
| Inconsistent analytical results (e.g., unexpected peaks in HPLC). | Chemical degradation has occurred, leading to the formation of impurities. | 1. Confirm the identity of the new peaks using techniques like LC-MS. 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for critical experiments. |
Understanding Degradation Pathways
The primary degradation pathway for this compound is believed to be the oxidation of the sulfur atom. The presence of a thioether makes the molecule susceptible to oxidation, which can occur in the presence of atmospheric oxygen, trace metal ions, or oxidizing agents.
Technical Support Center: Overcoming Solubility Challenges of Thiomorpholine Derivatives
Introduction: Why Thiomorpholine Derivatives Can Be a Formulation Challenge
Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, the very features that make them attractive—often a rigid heterocyclic structure combined with lipophilic substituents designed to enhance target engagement—frequently lead to poor aqueous solubility.[3] This low solubility is a major hurdle in drug development, causing problems such as:
-
Inaccurate in vitro assay results due to compound precipitation in aqueous buffers.[3]
-
Low and variable oral bioavailability , as dissolution in gastrointestinal fluids is a prerequisite for absorption.[3]
-
Significant challenges in developing parenteral formulations , which require the drug to be fully solubilized.[4]
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and formulation experts to troubleshoot and overcome the solubility issues associated with thiomorpholine derivatives.
Part 1: Troubleshooting Guide & Common Issues
This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolving the problem.
Issue 1: My thiomorpholine derivative precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This is a classic and frequently encountered problem known as "solvent shock" or "crashing out." It occurs when the compound, happily dissolved in a good organic solvent like DMSO, is rapidly introduced into an aqueous environment (an anti-solvent) where its solubility limit is drastically lower.[5][6]
-
Supersaturation: The final concentration of your compound in the aqueous buffer exceeds its thermodynamic equilibrium solubility.[6]
-
Localized High Concentrations: Even if the final target concentration is below the solubility limit, the initial point of contact between the DMSO stock and the buffer creates a transient, highly concentrated zone that triggers immediate precipitation.[5][7]
-
Verify Stock Solution and Solvent Integrity:
-
Use Anhydrous DMSO: Ensure your DMSO is of high purity and anhydrous. Water contamination in DMSO can significantly lower the solubility of hydrophobic compounds even before dilution.[7] Store DMSO in small, sealed aliquots to prevent moisture absorption.
-
-
Optimize the Dilution Process:
-
Promote Rapid Dispersion: The key is to minimize localized high concentrations. Add the DMSO stock solution drop-wise into the aqueous buffer while the buffer is being vigorously vortexed or stirred.[5][7] Never add the buffer to the DMSO stock.
-
Perform Stepwise Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions. For example, first, create a 1:100 intermediate dilution in your buffer, vortex thoroughly, and then perform a final 1:10 dilution to reach your target concentration.[7]
-
Control Temperature: Pre-warming the aqueous buffer to 37°C can sometimes increase the kinetic solubility of the compound, giving it a better chance to disperse before precipitating.[7]
-
-
Reduce Final Concentration:
-
If precipitation persists, the most straightforward solution is to lower the final experimental concentration to a point below the compound's aqueous solubility limit.[5]
-
-
Employ a Co-Solvent System:
-
While you are already using DMSO, you may need to ensure a minimal final concentration is present. For many in vitro assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated and can be sufficient to keep the compound in solution. Calculate your dilutions to maintain this minimal co-solvent level.
-
Issue 2: My solution is clear initially, but a precipitate forms over time, especially during incubation at 37°C.
This delayed precipitation indicates that while you may have achieved a temporary, supersaturated state (kinetic solubility), the system is thermodynamically unstable and is slowly returning to equilibrium by crystallizing the excess compound out of solution.
-
Metastable Supersaturation: The initial clear solution is not truly dissolved but is a supersaturated state that is prone to nucleation and crystal growth over time.[6]
-
Temperature Effects: While warming can initially help dissolve a compound, prolonged incubation can sometimes accelerate the crystallization of an unstable amorphous precipitate.
-
pH or Buffer Instability: The compound may be slowly degrading or interacting with buffer components, leading to a less soluble species.
Here is a decision-making workflow for addressing delayed precipitation.
Caption: Decision tree for troubleshooting delayed precipitation.
Part 2: Frequently Asked Questions (FAQs) & Advanced Strategies
This section provides answers to common questions and introduces more advanced formulation techniques to fundamentally alter the solubility of your thiomorpholine derivative.
Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: This is a critical distinction for any researcher.
-
Kinetic Solubility is typically measured in high-throughput screening. It starts with a compound already dissolved in DMSO, which is then diluted into an aqueous buffer.[8][9] The measurement is taken after a short incubation (e.g., 2 hours) and reflects the concentration before it has had time to precipitate.[8][10] It's a measure of how readily a compound can form a supersaturated solution.
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid, crystalline compound to a buffer and shaking it for an extended period (e.g., 24 hours or more) until the solution is saturated and in equilibrium with the undissolved solid.[8][9]
Which to use?
-
For early in vitro screening, kinetic solubility is often more relevant as it mimics the conditions of your assay preparation.[11]
-
For formulation development and predicting oral absorption, thermodynamic solubility is the gold standard.[9]
| Assay Type | Starting Material | Incubation Time | Represents | Primary Use Case |
| Kinetic Solubility | Compound in DMSO stock | Short (1-2 hours) | Supersaturation potential | High-throughput screening, in vitro assay design[8][11] |
| Thermodynamic Solubility | Solid (crystalline) powder | Long (24+ hours) | True equilibrium | Lead optimization, formulation development[8][9] |
Q2: My thiomorpholine derivative has a basic nitrogen. Can I use pH modification or salt formation?
A: Absolutely. If your molecule contains an ionizable functional group (like a basic amine in the thiomorpholine ring or an acidic group elsewhere), this is often the most effective first strategy to try.[12][13][14]
-
Mechanism of Action: Converting a neutral weak base into a salt (e.g., a hydrochloride or mesylate salt) introduces charge, which dramatically improves interactions with polar water molecules and disrupts the crystal lattice energy of the solid form.[15][16] This increases both the solubility and the dissolution rate.[12][13]
-
The "pKa Rule": For salt formation to be effective, there should generally be a difference of at least 2-3 pKa units between the drug's ionizable group and the counter-ion.[14] For a basic thiomorpholine, you would select a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) to form the salt.
Caption: A systematic workflow for salt screening.
Q3: My compound is neutral, or salt formation didn't work. What's next? I've heard of Amorphous Solid Dispersions (ASDs).
A: Amorphous Solid Dispersions (ASDs) are a powerful formulation strategy for poorly soluble, non-ionizable compounds.[17][18][19]
-
Mechanism of Action: Crystalline compounds have a highly ordered, stable structure that requires significant energy to break apart for dissolution. An amorphous solid lacks this long-range order and exists in a higher energy state.[18][20] By dispersing the drug at a molecular level within a polymer matrix, you can "lock" it in this high-energy amorphous form.[19] This eliminates the energy needed to break the crystal lattice, leading to significantly enhanced apparent solubility and dissolution rates.[18][20]
-
The Role of the Polymer: The polymer carrier is crucial. It prevents the drug from recrystallizing during storage and upon dissolution, often by forming hydrogen bonds with the drug and increasing the glass transition temperature (Tg) of the mixture.[17][21] Common polymers include PVP, HPMC, and Soluplus®.
-
Component Selection:
-
API: Your thiomorpholine derivative.
-
Polymer: Select a polymer (e.g., PVP K30 or HPMC-AS). A typical starting drug loading is 10-25% (w/w).
-
Solvent: Choose a common volatile solvent that dissolves both the API and the polymer (e.g., methanol, acetone, or a mixture).
-
-
Dissolution:
-
Accurately weigh the API and polymer into a glass vial.
-
Add the minimum amount of solvent required to fully dissolve both components, creating a clear solution.
-
-
Solvent Removal:
-
Place the vial in a rotary evaporator (roto-vap) or a vacuum oven at a moderate temperature (e.g., 40-50°C) to slowly remove the solvent. This is the critical step where the solid dispersion is formed.
-
-
Drying and Milling:
-
Once a solid film or foam is formed, dry it further under high vacuum for 12-24 hours to remove all residual solvent.
-
Gently scrape the solid out of the vial and lightly grind it with a mortar and pestle to create a fine powder.
-
-
Characterization (Self-Validation):
-
Powder X-Ray Diffraction (PXRD): This is the most important test. A successful amorphous dispersion will show a broad, diffuse "halo" pattern, while a failed attempt or an unstable formulation will show sharp peaks corresponding to the crystalline drug.[22][23][24]
-
Differential Scanning Calorimetry (DSC): This thermal analysis can confirm the absence of a melting point for the crystalline drug and show a single glass transition temperature (Tg), indicating a well-mixed, single-phase dispersion.[25]
-
Q4: My compound is highly lipophilic (LogP > 5). Are there other options?
A: For highly lipophilic compounds, lipid-based formulations are an excellent choice.[26][27] These systems work by dissolving the drug in a mixture of oils, surfactants, and co-solvents.
-
Mechanism of Action: When administered orally, these formulations disperse in the gastrointestinal fluids to form fine emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.[27][28] They essentially mimic the body's natural process of fat digestion to shuttle the drug to the intestinal wall.[26]
-
Types of Lipid Formulations: These are categorized by the Lipid Formulation Classification System (LFCS). A common and effective type is the Self-Emulsifying Drug Delivery System (SEDDS).[28]
-
Common Excipients:
Developing a lipid-based formulation involves screening various combinations of these excipients to find a system that can dissolve the required dose of the drug and spontaneously form a stable microemulsion upon dilution with water.
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Singh, A., Van den Mooter, G. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery and Translational Research, 10(6), 1633-1655. [Link]
- Kumar, L., Kumar, V., & Singh, M. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 115-121. [Link]
- Thomas, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 24-27. [Link]
- Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
- Chaudhary, A., Nagaich, U., & Gulati, N. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Analytical & Pharmaceutical Research, 9(1), 1-10. [Link]
- Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?
- Mind The Graph. (2025). Salt formation: Significance and symbolism. Mind The Graph. [Link]
- Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2311-2331. [Link]
- DelveInsight. (2024). Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
- Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
- O'Driscoll, C. M., & Griffin, B. T. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. [Link]
- Fernandez, S., et al. (2004). Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs. OCL - Oilseeds and fats, Crops and Lipids, 11(4), 253-256. [Link]
- Yasir, M., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. AAPS PharmSciTech, 23(4), 118. [Link]
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Woitiski, C. B., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(11), 1085. [Link]
- Pharma Focus Asia. (n.d.). Lipid Excipients and Formulation Development. Pharma Focus Asia. [Link]
- Vertellus. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Vertellus. [Link]
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Varnek, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(10), 4786-4795. [Link]
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
- Brown, C. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1889-1901. [Link]
- Zhang, G. G., et al. (2017). Characterization of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 106(11), 3125-3140. [Link]
- Smith, D. (2011). Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. American Pharmaceutical Review. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Sharma, D., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(4), 935-943. [Link]
- Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Controlled Release, 244(Pt A), 122-144. [Link]
- Chen, X. (2009). Studying Amorphous Pharmaceutical Materials by Powder X-Ray Diffraction and other Solid-State Techniques. Bristol-Myers Squibb Company. [Link]
- Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. [Link]
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- Kaur, R., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 181-210. [Link]
- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various...
- Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
- Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(11), 784-791. [Link]
- Butreddy, A., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(9), 1327. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. enamine.net [enamine.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Salt formation: Significance and symbolism [wisdomlib.org]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. seppic.com [seppic.com]
- 20. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. pharmafocusasia.com [pharmafocusasia.com]
- 28. Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 29. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Thiomorpholine Reactions - Byproduct Identification and Minimization
Welcome to the Technical Support Center for thiomorpholine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thiomorpholine and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and minimize the formation of common byproducts, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues in Thiomorpholine Reactions
This section addresses specific problems you may encounter during your synthetic work, offering insights into their root causes and providing actionable solutions.
Issue 1: Formation of a White Precipitate or Hazy Solution, Identified as Thiomorpholine S-oxide
Q: My reaction mixture has developed a white precipitate, or my final product shows an additional spot on TLC and a corresponding mass peak at [M+16]. How can I confirm it's the S-oxide and prevent its formation?
A: The formation of thiomorpholine S-oxide is a common byproduct, arising from the oxidation of the electron-rich sulfur atom in the thiomorpholine ring. This can occur due to the presence of oxidizing agents in your reagents or solvents, or exposure to atmospheric oxygen, especially at elevated temperatures.
Causality and Mechanism:
The sulfur atom in thiomorpholine is susceptible to oxidation. Common oxidants, including atmospheric oxygen, can abstract electrons from the sulfur, leading to the formation of a sulfoxide. This process can be accelerated by heat and the presence of metal catalysts.
Protocol for Identification and Confirmation:
-
Mass Spectrometry (MS): The most straightforward method is to obtain a mass spectrum of your crude product. The thiomorpholine S-oxide will have a molecular weight that is 16 units higher than your expected product. For thiomorpholine itself, you would observe a peak at m/z 120 for the [M+H]⁺ adduct of the S-oxide, compared to m/z 104 for the [M+H]⁺ of thiomorpholine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons adjacent to the sulfur atom in thiomorpholine typically appear around δ 2.8 ppm. Upon oxidation to the sulfoxide, these protons experience a downfield shift due to the electron-withdrawing effect of the S=O bond.
-
¹³C NMR: Similarly, the carbons adjacent to the sulfur (C2 and C6) will also shift downfield. The typical chemical shift for these carbons in thiomorpholine is around δ 28 ppm.
-
Minimization and Remediation Strategies:
| Strategy | Rationale |
| Use of Degassed Solvents | Removes dissolved oxygen, a common oxidant. |
| Inert Atmosphere | Blanketing the reaction with nitrogen or argon prevents atmospheric oxygen from entering the reaction vessel. |
| Purification of Reagents | Ensures that no residual oxidizing agents from previous synthetic steps are present. |
| Temperature Control | Lowering the reaction temperature can slow down the rate of oxidation. |
| Purification | Thiomorpholine S-oxide is significantly more polar than thiomorpholine. This difference can be exploited for separation by flash column chromatography. A more polar eluent system will be required to elute the S-oxide. |
Issue 2: Low Yield and Formation of Polymeric or Tar-Like Byproducts
Q: My reaction is producing a significant amount of a dark, viscous, or solid material that is difficult to characterize, and the yield of my desired product is low. What is causing this and how can I fix it?
A: The formation of polymeric or tar-like byproducts is a frequent issue in reactions involving reactive intermediates, especially at high concentrations and temperatures. This can be due to self-condensation, polymerization of starting materials, or decomposition of the product.
Causality and Mechanism:
In many thiomorpholine syntheses, such as those starting from diethanolamine, reactive intermediates are formed that can undergo intermolecular reactions. For instance, an intermediate with both a nucleophilic amine and an electrophilic leaving group could potentially react with itself to form dimers and higher-order oligomers. High concentrations increase the probability of these intermolecular side reactions, while high temperatures provide the activation energy for these undesired pathways.
Troubleshooting and Optimization Workflow:
Caption: Troubleshooting workflow for low yield and high polymer formation.
Detailed Mitigation Strategies:
-
Optimize Reactant Concentration: Systematically decrease the concentration of your reactants. A more dilute reaction mixture can disfavor intermolecular side reactions that lead to polymerization.
-
Control Reaction Temperature: Ensure the reaction temperature is carefully controlled and not exceeding the optimal range. If the reaction is exothermic, provide adequate cooling. Consider running the reaction at a lower temperature for a longer duration.
-
Slow Addition of Reagents: Instead of adding all reactants at once, slowly add one of the key reactants to the reaction mixture. This maintains a low concentration of the reactive species at any given time, favoring the desired intramolecular cyclization or reaction over intermolecular polymerization.
-
Ensure Purity of Reagents: Use high-purity starting materials and solvents. Impurities can sometimes act as initiators for polymerization.
Issue 3: Presence of Multiple Unidentified Byproducts in N-Alkylation Reactions
Q: I am performing an N-alkylation of thiomorpholine and observing multiple spots on my TLC, making purification difficult. What are the likely side reactions?
A: N-alkylation of thiomorpholine can lead to several byproducts, most commonly overalkylation (formation of a quaternary ammonium salt) and side reactions of the alkylating agent. The basicity of the thiomorpholine nitrogen can also promote elimination reactions in certain alkyl halides.
Causality and Mechanism:
The nitrogen atom of thiomorpholine is nucleophilic and will react with an alkylating agent. However, the resulting N-alkylated thiomorpholine can still be nucleophilic and react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic if the reaction is not carefully controlled.
Diagram of N-Alkylation Side Reactions:
Caption: Common reaction pathways in the N-alkylation of thiomorpholine.
Strategies for Improving Selectivity:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of thiomorpholine relative to the alkylating agent to minimize overalkylation. |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise to the solution of thiomorpholine to maintain a low concentration of the electrophile. |
| Choice of Base | If a base is required, use a non-nucleophilic, sterically hindered base to avoid competition with the thiomorpholine nitrogen. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can help to control the rate of the overalkylation reaction. |
| Monitor Reaction Progress | Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent further reaction to the quaternary salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiomorpholine ring, and what are their associated byproduct profiles?
A1: Several methods are commonly used, each with its own advantages and potential for byproduct formation:
-
From Diethanolamine and a Sulfide Source: This is a classical method that involves the conversion of diethanolamine to a bis(2-haloethyl)amine intermediate, followed by cyclization with a sulfide source like sodium sulfide. Potential byproducts include unreacted intermediates, oligomers, and oxidation products if not performed under an inert atmosphere.
-
Photochemical Thiol-Ene Reaction: A more modern approach involves the reaction of cysteamine with a vinyl halide under photochemical conditions, followed by base-mediated cyclization. This method is often cleaner and has a lower propensity for byproduct formation, falling into the category of "click chemistry".
-
From 2-Mercaptoethanol and Aziridine: This route also leads to a key intermediate that is then cyclized. Byproducts can arise from the reactivity of the aziridine starting material.
Q2: How can I effectively remove unreacted starting materials from my final product?
A2: The choice of purification method depends on the physical properties of your product and the starting materials:
-
Extraction: If there is a significant difference in the solubility or acid/base properties of your product and the starting materials, a liquid-liquid extraction can be very effective.
-
Chromatography: Flash column chromatography is a versatile technique for separating compounds with different polarities.
-
Distillation: For volatile liquid products, fractional distillation under reduced pressure can be an excellent method for removing less volatile starting materials or byproducts.
-
Crystallization: If your desired product is a solid, recrystallization is a powerful purification technique that can yield highly pure material.
Q3: What analytical techniques are most suitable for identifying and quantifying byproducts in my reaction mixture?
A3: A combination of techniques is often the most powerful approach:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your reaction mixture and to track the progress of the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your mixture, which is invaluable for identifying potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can provide detailed information on the identity of byproducts through mass spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure of both your desired product and any significant byproducts.
Q4: My thiomorpholine derivative appears to be degrading during workup or purification. What are the likely causes and how can I prevent this?
A4: Thiomorpholines can be sensitive to certain conditions during post-reaction processing:
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions during aqueous workup can potentially lead to ring-opening or other degradation pathways. Using milder buffered solutions for extractions can mitigate this.
-
Elevated Temperatures: Prolonged exposure to high temperatures during distillation or on a chromatography column can cause decomposition. For distillation, using a lower pressure to reduce the boiling point is recommended. For chromatography, try to minimize the time the compound spends on the column.
-
Oxidation: As mentioned earlier, the sulfur atom is prone to oxidation. If you suspect this is happening during workup, consider performing the procedures under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Thiomorpholine with Minimized Byproduct Formation
This protocol provides a general method for the N-alkylation of thiomorpholine, incorporating strategies to minimize overalkylation and other side reactions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add thiomorpholine (1.0 eq.) and a suitable solvent (e.g., acetonitrile, DMF). If a base is required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.). Place the flask under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Dissolve the alkylating agent (0.95 eq.) in the reaction solvent and add it to the dropping funnel. Add the alkylating agent dropwise to the stirred solution of thiomorpholine over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction should be stopped once the limiting reagent (alkylating agent) is consumed.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of a Thiomorpholine Derivative from its S-oxide Byproduct
This protocol describes the separation of a thiomorpholine compound from its more polar S-oxide byproduct using flash column chromatography.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).
-
Loading: Adsorb the dissolved crude mixture onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system. The less polar thiomorpholine derivative will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar S-oxide byproduct.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Technical Support Center: Optimizing Catalyst Selection for Thiomorpholine Synthesis
Welcome to the Technical Support Center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for catalyst selection and optimization in the synthesis of thiomorpholine and its derivatives. Thiomorpholine is a critical scaffold in medicinal chemistry, and its efficient synthesis is paramount. This resource provides a structured approach to navigating the common challenges encountered in the laboratory, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when approaching thiomorpholine synthesis.
Q1: What are the principal catalytic strategies for synthesizing the thiomorpholine core?
A1: The synthesis of thiomorpholines can be achieved through several catalytic routes, each with its own advantages. The primary strategies include:
-
Photocatalytic Thiol-Ene Reaction followed by Cyclization: This modern approach utilizes a photocatalyst to initiate a radical addition between a thiol (like cysteamine) and an alkene (like vinyl chloride), followed by a base-mediated intramolecular cyclization. This method is highly efficient and amenable to continuous flow setups.[1][2]
-
Lewis Acid-Catalyzed Intramolecular Hydrothioalkoxylation: This strategy involves the cyclization of a nitrogen-tethered alkene containing a thiol group. The reaction is mediated by a Lewis acid catalyst that activates the double bond towards nucleophilic attack by the thiol.[1][3]
-
Copper-Catalyzed Multicomponent Reactions: These reactions can assemble the thiomorpholine ring from several starting materials in a single step. For instance, copper catalysts can mediate the reaction between terminal alkynes, isothiocyanates, and aziridines to generate highly substituted thiomorpholines.[1]
-
Transition Metal-Catalyzed N-Arylation: For the synthesis of N-aryl thiomorpholines, which are of significant interest in drug discovery, transition metal catalysts, particularly copper and palladium complexes, are employed to form the C-N bond between the thiomorpholine nitrogen and an aryl halide.
Q2: I am working on a novel thiomorpholine derivative. Which catalytic method should I start with?
A2: The choice of method depends on several factors, including the desired substitution pattern, scale of the reaction, and available starting materials.
-
For the synthesis of the unsubstituted thiomorpholine core on a larger scale, the photocatalytic thiol-ene/cyclization sequence in continuous flow is an excellent choice due to its efficiency and safety profile.[2]
-
If you are synthesizing a library of diversely substituted thiomorpholines, a multicomponent reaction strategy might be more efficient as it allows for the rapid generation of analogs from a variety of building blocks.
-
For derivatives with specific stereochemistry, an intramolecular cyclization approach may offer better control.
-
If your target is an N-aryl thiomorpholine, then a copper- or palladium-catalyzed N-arylation of the parent thiomorpholine is the most direct route.
Q3: What are the key differences between homogeneous and heterogeneous catalysts in the context of thiomorpholine synthesis?
A3: The choice between a homogeneous and a heterogeneous catalyst has significant practical implications.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically dissolved) | Different phase from reactants (typically a solid) |
| Activity & Selectivity | Often higher due to well-defined active sites | Can have lower selectivity due to varied active sites |
| Separation | Difficult and can be costly | Easy separation (e.g., filtration) |
| Reaction Conditions | Generally milder temperatures and pressures | May require higher temperatures and pressures |
| Catalyst Recycling | Often difficult and expensive | Generally straightforward |
For fine chemical synthesis, such as that of many thiomorpholine derivatives, homogeneous catalysts are often preferred for their high selectivity. However, for large-scale industrial production, the ease of separation and recycling of heterogeneous catalysts makes them an attractive option.
Troubleshooting Guide: Catalyst-Related Issues in Thiomorpholine Synthesis
This section provides a structured approach to diagnosing and solving common problems encountered during thiomorpholine synthesis, with a focus on catalyst-related issues.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Catalyst | Verify the age and storage conditions of the catalyst. For solid catalysts, check for changes in color or texture. For air-sensitive catalysts, ensure proper handling techniques were used. | Use a fresh batch of catalyst. If applicable, consider catalyst activation procedures. For photocatalysis, ensure the light source is functioning correctly and at the appropriate wavelength.[1] |
| Incorrect Catalyst Loading | Review the reaction protocol for the recommended catalyst loading. | Perform a catalyst loading screen to determine the optimal concentration for your specific substrates and conditions. |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., sulfur compounds for palladium catalysts, water for some Lewis acids). | Purify starting materials and solvents. Use of a scavenger resin may be beneficial in some cases. |
| Poor Catalyst-Substrate Interaction | For metal-catalyzed reactions, the chosen ligand may not be optimal for your specific substrates. | Screen a variety of ligands with different electronic and steric properties. For example, in copper-catalyzed N-arylations, ligands like diamines or amino acids can significantly improve yields. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Diagnostic Check | Proposed Solution |
| Non-Selective Catalyst | Analyze the side products to understand the competing reaction pathways. | Screen a panel of different catalysts. For instance, in a Lewis acid-catalyzed cyclization, a milder Lewis acid might suppress side reactions. In photocatalysis, changing the photocatalyst can alter the redox potential and influence selectivity.[1] |
| Suboptimal Reaction Temperature | Run the reaction at a lower temperature and monitor the product-to-side-product ratio over time. | Lowering the reaction temperature can often disfavor the formation of side products, which may have a higher activation energy.[1] |
| Incorrect Ligand Choice | The ligand can influence the selectivity of a metal catalyst. | Experiment with different ligands to fine-tune the steric and electronic environment around the metal center, which can enhance the desired reaction pathway. |
Problem 3: Reaction Stalls Before Completion
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Deactivation | Monitor the reaction progress over time. A sharp decrease in the reaction rate may indicate catalyst deactivation. | For heterogeneous catalysts, consider regeneration procedures such as calcination to remove coke. For homogeneous catalysts, deactivation may be irreversible. In such cases, a more robust catalyst may be needed, or the reaction could be run with multiple additions of the catalyst. |
| Product Inhibition | Add a small amount of the purified product to the initial reaction mixture and observe the effect on the reaction rate. | If product inhibition is confirmed, it may be necessary to run the reaction at a lower substrate concentration or to use a continuous flow setup where the product is constantly removed from the reaction zone. |
Experimental Protocols & Catalyst Selection Workflows
Workflow for Catalyst Screening in Lewis Acid-Mediated Cyclization
This workflow provides a systematic approach to identifying the optimal Lewis acid for the intramolecular hydrothioalkoxylation of a nitrogen-tethered thioalkene.
Caption: Workflow for Lewis acid catalyst screening and optimization.
Step-by-Step Protocol for Catalyst Screening:
-
Preparation: In parallel reaction vials, dissolve the thioalkene substrate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: To each vial, add a different Lewis acid catalyst (e.g., BF3·Et2O, Sc(OTf)3, Cu(OTf)2, Bi(OTf)3) at a specific loading (e.g., 10 mol%).[4]
-
Reaction: Stir the reactions at room temperature and monitor their progress by TLC or LC-MS.
-
Analysis: After a set time (e.g., 24 hours), quench the reactions and determine the yield of the desired thiomorpholine product for each catalyst.
-
Optimization: Select the most promising catalyst(s) and perform further optimization of reaction conditions (solvent, temperature, and concentration).
Data Summary: Comparison of Catalysts for Thiomorpholine Synthesis
The following table summarizes the performance of different catalysts in various thiomorpholine synthesis reactions, based on literature data. This table should serve as a starting point for catalyst selection.
| Reaction Type | Catalyst | Key Reaction Conditions | Typical Yield | Reference |
| Photocatalytic Thiol-Ene/Cyclization | 9-Fluorenone | Continuous flow, 365 nm LED, 100°C cyclization | 84-89% | [1] |
| Lewis Acid-Assisted Photocatalysis | Ir[(ppy)dtbbpy]PF6 with Bi(OTf)3 and Cu(OTf)2 | Blue light irradiation, room temperature | Good to excellent yields | [4] |
| Intramolecular Hydrothioalkoxylation | Boron trifluoride etherate | Room temperature | Good yields | [3] |
Visualizing Catalytic Cycles
Understanding the mechanism of a catalytic reaction is crucial for troubleshooting and optimization. Below are simplified representations of key catalytic cycles in thiomorpholine synthesis.
Photocatalytic Thiol-Ene Reaction
Caption: Simplified catalytic cycle for a photocatalytic thiol-ene reaction.
References
- Hsieh, S.-Y., & Bode, J. W. (2017). Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents. ACS Central Science, 3(2), 196–202. [Link]
- Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents. Angewandte Chemie International Edition, 54(37), 10884–10888. [Link]
- Wang, C., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2351–2359. [Link]
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
Sources
Technical Support Center: Purification of Thiomorpholine-3-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of Thiomorpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the crystallization of this important heterocyclic amino acid derivative. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is paramount.[1] This document offers field-proven protocols, troubleshooting guides, and frequently asked questions to ensure the success of your purification experiments.
Physicochemical Properties of this compound
A clear understanding of the compound's properties is the foundation of a successful crystallization. Below is a summary of key data.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂S·HCl | [1][2][3] |
| Molecular Weight | ~183.66 g/mol | [2][3] |
| Appearance | White solid | [1][2] |
| Melting Point | 270-278 °C | [2] |
| Storage Conditions | Store at 0-8°C, protect from moisture | [1][4] |
| Solubility Profile | Favorable in aqueous and alcoholic solvent systems | [2] |
Core Protocol: Recrystallization of this compound
This protocol is designed as a self-validating system to achieve high purity. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.
Principle:
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures. As the solution cools, the decreased solubility forces the desired compound to crystallize, leaving impurities behind in the "mother liquor." For hydrochloride salts, mixed solvent systems, particularly alcohol-water mixtures, are often effective.[2][5]
Workflow Diagram: Crystallization Process
Caption: General workflow for the recrystallization of Thiomorpholine-3-carboxylic acid HCl.
Step-by-Step Methodology:
-
Solvent Selection: Begin with a solvent system known to be effective, such as methanol and water.[2] The goal is to find a ratio where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat the selected primary solvent (e.g., methanol) in a separate beaker.
-
Add the minimum amount of hot solvent to the flask while stirring and heating until the solid dissolves completely. This ensures the solution is saturated, which is critical for maximizing yield.
-
If the solution is colored or contains insoluble impurities, this is the stage for hot filtration or charcoal treatment.
-
-
Inducing Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly towards room temperature. Rapid cooling is discouraged as it can trap impurities.[6] An ideal crystallization should see crystal growth over a period of 15-20 minutes.[6]
-
If no crystals appear, proceed to the troubleshooting steps outlined below (e.g., scratching the inner wall of the flask with a glass rod).
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any residual mother liquor containing dissolved impurities. Do not use a large volume, as this will dissolve some of the product and reduce the yield.
-
-
Drying:
-
Dry the purified crystals thoroughly under vacuum to remove all residual solvent. A vacuum oven at a moderate temperature (e.g., 40-50°C) is effective.
-
-
Purity Assessment:
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Q1: My compound won't dissolve, even after adding a large amount of hot solvent. What should I do?
-
Probable Cause: The chosen solvent may be inappropriate for your compound, or you may have a highly insoluble impurity.
-
Solution:
-
Re-evaluate the Solvent: Ensure you are using a recommended solvent system like methanol, ethanol, or aqueous mixtures.[2]
-
Add a Co-solvent: If you are using a single solvent (e.g., pure ethanol), try adding a small amount of a co-solvent in which the compound is more soluble (e.g., water) dropwise to the hot mixture. The goal is to create a mixed solvent system that achieves dissolution at a high temperature.
-
Check for Impurities: If a portion of the material remains undissolved, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid particles before allowing the filtrate to cool.
-
Q2: The solution has cooled, but no crystals have formed. How can I initiate crystallization?
-
Probable Cause: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.
-
Solutions (in order of application):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal formation.[6]
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduce Solvent Volume: If the first two methods fail, you may have used too much solvent. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Flash Freeze: As a last resort, cool a small portion of the solution quickly in a dry ice/acetone bath to force solidification. The resulting solid can then be used to seed the main solution.
-
Decision Tree: No Crystals Forming
Caption: Decision-making workflow when crystallization fails to initiate.
Q3: My product has "oiled out" into a gooey liquid instead of forming solid crystals. Why did this happen?
-
Probable Cause: The compound is coming out of solution at a temperature above its melting point (often due to impurities depressing the melting point) or is highly hygroscopic.[8] Hydrochloride salts, in particular, can be prone to moisture sensitivity.[9]
-
Solution:
-
Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to decrease the saturation point.[6] This ensures that crystallization will begin at a lower temperature.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
Change Solvent System: Try a different solvent or solvent mixture. An oil may form because the compound is too soluble in the chosen system.
-
Q4: My yield is very low. What are the likely causes?
-
Probable Cause: Several factors can lead to poor yield.
-
Solutions:
-
Excess Solvent: You may have used too much solvent, causing a significant amount of your product to remain in the mother liquor.[6] Before discarding the filtrate, try evaporating some of the solvent to see if more crystals form.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product. Ensure the solution is thoroughly cooled in an ice bath before filtration.
-
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve a portion of your purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for crystallizing this compound? Aqueous and alcoholic solvent systems are generally optimal for thiomorpholine hydrochloride crystallization, with methanol and ethanol being particularly effective choices.[2] A good starting point is a mixture like methanol/water or ethanol/water. The ideal ratio must be determined empirically to achieve high solubility when hot and low solubility when cold.
Q2: How can I assess the purity of my crystallized product? Several analytical methods can be used:
-
Melting Point Analysis: A sharp melting point range that matches the literature value is a strong indicator of purity. Impurities tend to broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and identify any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot.
Q3: What are the common impurities I should be aware of during synthesis and purification? Common impurities can include unreacted starting materials from the synthesis, by-products from side reactions, or residual solvents. If synthesizing from precursors like diethanolamine, incomplete cyclization or side reactions can lead to related impurities.[10] The crystallization process is designed to remove these contaminants.
Q4: Are there any specific safety precautions I should take? Yes. Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and contact with skin and eyes.[4] Review the Safety Data Sheet (SDS) for the compound and all solvents before beginning your experiment.[4]
References
- Smolecule. (2023). Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6.
- PubChem.
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- ElectronicsAndBooks. (n.d.). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids.
- Chem-Impex. R-Thiomorpholine-3-carboxylic acid. [Link]
- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- PubChem. Thiomorpholine-3-carboxylic acid. [Link]
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
- Crettaz, D. (n.d.).
- Royal Society of Chemistry. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
- ResearchGate. (2014). How to get (or crystallize)
- National Center for Biotechnology Information. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
- Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
- PubChem.
- Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. [Link]
- ACS Publications. (1956). Analytical Chemistry Vol. 28, No. 4. [Link]
- ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]
- Google Patents. (n.d.).
- Human Metabolome Database. (2012).
- Google Patents. (n.d.).
- Chem-Impex. Morpholine-3-carboxylic acid. [Link]
- Science of Synthesis. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. capotchem.cn [capotchem.cn]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
troubleshooting guide for reactions involving thiomorpholine compounds
Welcome to the technical support center for thiomorpholine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis and derivatization. As Senior Application Scientists, we have structured this guide to address problems with a focus on causality and robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with thiomorpholine and its derivatives?
A1: The principal stability concern is the susceptibility of the sulfur atom to oxidation. Under atmospheric conditions, or in the presence of mild oxidizing agents, the thiomorpholine sulfide can be oxidized to thiomorpholine S-oxide and further to thiomorpholine S,S-dioxide.[1][2] This can occur during a reaction, workup, purification, or even storage.[3] Therefore, it is often advisable to handle reactions under an inert atmosphere (e.g., nitrogen or argon) and store purified compounds protected from light and air.
Q2: What are the most common synthetic routes to the thiomorpholine core, and what are their general drawbacks?
A2: Traditional batch syntheses often involve the cyclization of bifunctional precursors, such as the reaction of a bis(2-haloethyl)amine with a sulfide source or starting from diethanolamine.[4] These methods can be time-consuming, with reaction times ranging from 2 to 54 hours, and may require harsh conditions leading to side products.[5] Modern approaches, such as telescoped photochemical thiol-ene reactions in continuous flow, offer significantly reduced reaction times (under an hour) but can present technical challenges like reactor clogging.[5][6]
Q3: Why is purifying thiomorpholine derivatives via silica gel chromatography often problematic?
A3: The basic nitrogen atom in the thiomorpholine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible binding of the product to the column.[7]
Q4: Which analytical techniques are best for monitoring thiomorpholine reactions and identifying byproducts?
A4: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative reaction monitoring.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the product and any byproducts, such as oxidized species.[3] For unambiguous structure elucidation of the final product and key intermediates or byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[1][3]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Yield in N-Arylation / N-Acylation Reactions
Q: I am attempting an N-arylation (e.g., Buchwald-Hartwig) or N-acylation of thiomorpholine, but I am observing very low conversion to the desired product. What are the likely causes and solutions?
A: Low conversion in N-coupling reactions with thiomorpholine is a frequent challenge, often stemming from catalyst inhibition, suboptimal reaction conditions, or reagent quality.
Probable Causes & Recommended Solutions:
-
Catalyst Inhibition by Sulfur: The sulfur atom in thiomorpholine is a soft Lewis base and can coordinate to and poison palladium or copper catalysts, hindering the catalytic cycle.
-
Solution: For palladium-catalyzed reactions, switch to ligands specifically designed for challenging substrates. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are often more effective as they promote the desired reductive elimination step over catalyst deactivation pathways.[8]
-
-
Inappropriate Base or Solvent: The chosen base may not be strong enough to deprotonate the thiomorpholine nitrogen effectively, or the solvent may not adequately solubilize all reactants.
-
Solution: Screen a panel of bases. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[8] For acylations, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard.[4] Ensure the solvent (e.g., toluene, dioxane, THF) fully dissolves the starting materials.[8]
-
-
Poor Reagent Quality: Impurities in starting materials, particularly the aryl halide or acyl chloride, can interfere with the reaction. The thiomorpholine itself may have partially oxidized upon storage.
-
Solution: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.[5] If possible, use freshly opened or purified starting materials.
-
-
Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Many N-arylation reactions require temperatures between 80-130 °C to proceed efficiently.[8] Monitor for potential decomposition at higher temperatures.
-
Issue 2: Formation of Unwanted Oxidation Byproducts
Q: My final product mixture contains significant amounts of the corresponding sulfoxide and/or sulfone derivatives. How can I prevent this?
A: Uncontrolled oxidation is the most common side reaction in thiomorpholine chemistry. The sulfur atom is electron-rich and readily attacked by electrophilic oxygen sources.
Probable Causes & Recommended Solutions:
-
Atmospheric Oxygen: Reactions run at elevated temperatures in the presence of air can lead to slow oxidation, especially if trace metal impurities are present to catalyze the process.
-
Solution: Degas the reaction solvent and rigorously maintain an inert atmosphere (nitrogen or argon) throughout the reaction and workup. This is particularly critical for long reactions at high temperatures.
-
-
Oxidizing Reagents or Impurities: Some reagents may contain peroxide impurities (e.g., older bottles of THF or dioxane) or be inherently oxidizing.
-
Solution: Use freshly purified, peroxide-free solvents. Carefully consider the compatibility of all reagents. If a specific reagent is suspected, test it for oxidizing potential before adding it to the main reaction.
-
-
Workup and Purification Conditions: Standard aqueous workups and exposure to air during chromatography can introduce oxygen, leading to oxidation.
-
Solution: During workup, use degassed aqueous solutions. When performing chromatography, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent system, though this may complicate purification. More practically, work quickly and minimize the product's exposure time on the column.[3]
-
Visualizing the Oxidation Pathway
The following diagram illustrates the sequential oxidation of the thiomorpholine sulfur.
Caption: Sequential oxidation of thiomorpholine.
Issue 3: Low Yield and Clogging in Continuous Flow Synthesis
Q: I am using a continuous flow photochemical setup to synthesize thiomorpholine, but my yield is low and the reactor frequently clogs. What adjustments should I make?
A: Continuous flow systems offer excellent control but are sensitive to physical parameters like solubility and mixing.
Probable Causes & Recommended Solutions:
-
Precipitation of Reagents or Intermediates: The hydrochloride salt of intermediates or the base used for cyclization can precipitate in the narrow channels of the flow reactor, causing blockages.[9][10]
-
Solution: For the cyclization step, use a base that does not form an insoluble salt, such as DIPEA, instead of one like triethylamine (Et3N) which is known to cause precipitation.[9][10] To prevent precipitation of other components, especially during long runs, placing the reactor coil in an ultrasonic bath can be highly effective.[5][11]
-
-
Inefficient Mixing: Poor mixing of gaseous and liquid reagents (e.g., vinyl chloride and cysteamine solution) or inefficient mixing of the intermediate with the base can lead to incomplete reaction.[5][9]
-
Suboptimal Reaction Parameters: Flow rate (residence time), temperature, and reactant concentration are critical in flow chemistry.
-
Solution: Optimize these parameters systematically. For the photochemical thiol-ene reaction, higher concentrations (e.g., 4 M) of the starting materials have been shown to give quantitative yields of the intermediate.[6][9] A residence time of ~20 minutes for the photochemical step and ~5 minutes at 100°C for the cyclization step have proven effective.[5]
-
Troubleshooting Workflow for Low Product Yield
This decision tree provides a logical workflow for diagnosing the root cause of low product yield in a typical thiomorpholine reaction.
Caption: A decision tree for troubleshooting low yield reactions.
Key Experimental Protocols
Protocol 1: General Procedure for N-Arylation of Thiomorpholine
This protocol provides a starting point for the synthesis of N-aryl thiomorpholine derivatives, adapted from literature procedures.[2]
Materials:
-
Thiomorpholine
-
Aryl Halide (e.g., 4-Fluoronitrobenzene)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine (1.0 eq).
-
Dissolve the thiomorpholine in a suitable solvent (e.g., acetonitrile).
-
Add the base (e.g., triethylamine, 1.2-2.0 eq) to the mixture.
-
Add the aryl halide (1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 85 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[2][3]
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a Basic Thiomorpholine Derivative by Column Chromatography
This protocol is designed to mitigate the peak tailing commonly observed when purifying basic amines on silica gel.[7]
Materials:
-
Crude thiomorpholine derivative
-
Silica gel (standard grade, 230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
-
Triethylamine (TEA) or aqueous ammonia
-
Chromatography column and associated glassware
Procedure:
-
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture).
-
Add Base to Eluent: To the bulk eluent that will be used for the chromatography, add a small amount of a basic modifier. A common choice is 0.1-1% triethylamine by volume.[7] This neutralizes the acidic sites on the silica.
-
Pack the Column: Pack the column with the silica slurry as per standard laboratory procedure. Equilibrate the column by running 2-3 column volumes of the base-modified eluent through it.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading").
-
Elute the Column: Run the column using the base-modified eluent, gradually increasing the polarity as needed to elute the product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will typically be removed under high vacuum.
Data Presentation
Table 1: Comparison of Common Purification Techniques for Thiomorpholine Compounds
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | >99% | 60-80% | Effective for liquids, highly scalable. | Not suitable for thermally unstable compounds.[12] |
| Recrystallization | >99.5% | 50-90% | High purity achievable, effectively removes insoluble impurities. | Yield can be low, requires finding a suitable solvent system.[12] |
| Column Chromatography | >98% | 70-95% | Widely applicable, good for separating close-running impurities. | Can be slow, basic compounds may tail on silica gel.[3][7] |
References
- BenchChem (2025).
- BenchChem (2025). Strategies to reduce reaction time in thiomorpholine synthesis.
- BenchChem (2025). Technical Support Center: Photochemical Synthesis of Thiomorpholine.
- BenchChem (2025). Managing reaction byproducts in multi-component thiomorpholine synthesis.
- Peyrot, M., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
- BenchChem (2025). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.
- BenchChem (2025). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry.
- BenchChem (2025). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines.
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. [Link]
- BenchChem (2025).
Sources
- 1. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Thiomorpholine-3-Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the thiomorpholine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of promising biological activities.[1][2][3] This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals to validate the biological activities of novel thiomorpholine-3-carboxylic acid derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Versatility of the Thiomorpholine Core: A Multifaceted Pharmacophore
The thiomorpholine ring, a sulfur-containing saturated heterocycle, offers unique stereoelectronic properties that make it a valuable component in drug design.[4] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow for its successful integration into a diverse range of biologically active molecules.[4] Derivatives of thiomorpholine-3-carboxylic acid have shown significant potential across several therapeutic areas, including:
-
Antioxidant and Hypolipidemic Activity: By scavenging free radicals and inhibiting key enzymes in cholesterol synthesis.[2]
-
Anticancer Activity: Through the modulation of critical signaling pathways involved in cancer cell proliferation.[5]
-
Antidiabetic Activity: By inhibiting the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a role in glucose homeostasis.[6]
-
Antitubercular and Antimicrobial Activity: Demonstrating efficacy against various pathogens.[1][2]
This guide will focus on providing detailed protocols to validate the first three of these key activities.
Experimental Validation: A Step-by-Step Approach
The following sections provide detailed, step-by-step methodologies for key experiments to assess the biological activities of your synthesized thiomorpholine-3-carboxylic acid derivatives. For each activity, we will discuss the underlying principles of the assay, provide a detailed protocol, and suggest suitable comparator compounds for robust validation.
Assessing Antioxidant Potential: The DPPH and ABTS Assays
The Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by donating an electron or hydrogen atom to stabilize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the radical scavenging ability of novel compounds.[7]
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Detailed Protocol: DPPH Radical Scavenging Assay [7][8]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of the thiomorpholine-3-carboxylic acid derivative in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox or ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each dilution of the test compound or positive control.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Comparator Compounds for Antioxidant Assays
| Compound | Class | Typical IC50 (DPPH Assay) |
| Trolox | Vitamin E analog (Standard) | ~5-15 µM |
| Ascorbic Acid (Vitamin C) | Natural Antioxidant (Standard) | ~20-40 µM |
Evaluating Hypolipidemic Activity: The Squalene Synthase Inhibition Assay
The Rationale: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards sterol formation.[9] Its inhibition is a promising strategy for lowering cholesterol levels with potentially fewer side effects than statins, which act earlier in the pathway.[9] This assay measures the ability of a compound to inhibit the activity of squalene synthase.
Signaling Pathway: Cholesterol Biosynthesis and Squalene Synthase Inhibition
Caption: Cholesterol biosynthesis pathway and points of inhibition.
Detailed Protocol: Spectrophotometric Squalene Synthase Inhibition Assay [10]
-
Reagents and Materials:
-
Purified or microsomal preparation of squalene synthase.
-
Farnesyl pyrophosphate (FPP) as the substrate.
-
NADPH as a cofactor.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT).
-
Test thiomorpholine derivative and a known inhibitor (e.g., Zaragozic Acid A).
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add the assay buffer, squalene synthase enzyme solution, and various concentrations of the test compound or positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding FPP and NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH consumption) at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Comparator Compounds for Squalene Synthase Inhibition
| Compound | Class | Reported IC50 |
| Zaragozic Acid A | Fungal Metabolite (Potent Inhibitor) | Nanomolar range[11] |
| Lapaquistat (TAK-475) | Synthetic Inhibitor | Nanomolar range[11] |
| Simvastatin (active form) | Statin (Weak SQS inhibitor) | Micromolar range[12] |
Note: While statins are primarily HMG-CoA reductase inhibitors, some have shown weak inhibitory activity against squalene synthase.[12]
Assessing Anticancer Potential: The MTT Cell Viability Assay
The Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[13] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for screening the cytotoxic effects of potential anticancer compounds.[14]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay [5][15]
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiomorpholine-3-carboxylic acid derivative and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and controls. Include a vehicle control (e.g., DMSO).
-
Incubate for another 48-72 hours.
-
-
MTT Reaction and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the percentage of viability against the concentration of the test compound to determine the IC50 value.
-
Comparator Compounds for Anticancer Assays
| Compound | Class | Mechanism of Action |
| Doxorubicin | Anthracycline | DNA intercalation and topoisomerase II inhibition |
| Cisplatin | Platinum-based drug | DNA cross-linking |
| Paclitaxel | Taxane | Microtubule stabilization |
The choice of positive control should be tailored to the specific cancer cell line and the expected mechanism of action of the test compounds.
Conclusion and Future Directions
This guide provides a foundational framework for the initial validation of the biological activities of novel thiomorpholine-3-carboxylic acid derivatives. The presented protocols, when executed with care and appropriate controls, will yield reliable and reproducible data, enabling a robust comparison with existing alternatives. The multifaceted nature of the thiomorpholine scaffold suggests that further exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Future research should focus on elucidating the precise molecular mechanisms of action and structure-activity relationships to guide the rational design of next-generation thiomorpholine-based drugs.
References
- BenchChem. (2025). Application Note & Protocol: Assessing E5700 Inhibition of Squalene Synthase. BenchChem.
- Jain, H., & Asirvatham, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Tooulia, M., Theodosis-Nobelos, P., & Rekka, E. A. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 724-732.
- BenchChem. (2025). Application Notes and Protocols for 4-(o-Methoxythiobenzoyl)morpholine in Medicinal Chemistry. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Antioxidant Capacity of Thiomorpholine Derivatives and Standard Antioxidants. BenchChem.
- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Journal of Chemical Reviews. (n.d.). Articles List.
- ResearchGate. (2019). How should I handle the positive control for in vitro assays?.
- BenchChem. (2025). Application Notes and Protocols: Thiomorpholine Derivatives in Hypolipidemic and Antioxidant Research. BenchChem.
- BenchChem. (2025). Comparative Analysis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Guide for Researchers.
- BenchChem. (2025). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.
- Dr.Oracle. (2025). What is the comparative efficacy and safety of different Dipeptidyl Peptidase-4 (DPP-4) inhibitors?.
- MDPI. (2021).
- BioIVT. (n.d.). Enzyme-Based Antioxidant Assays.
- BenchChem. (2025). Application Notes and Protocols for Utilizing a Positive Control in Antioxidant Assays.
- Chem-Impex. (n.d.). R-Thiomorpholine-3-carboxylic acid.
- Adis, Springer. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical Pharmacokinetics, 51(8), 485-504.
- Google Patents. (2003). US20030157583A1 - Methods for determining squalene synthase activity.
- ResearchGate. (2011).
- NIH. (2019). Clinical Use of DPP-4 Inhibitors.
- NIH. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
- NIH. (2013).
- NIH. (2013).
- ATCC. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (2025). E5700 in Focus: A Comparative Analysis of Squalene Synthase Inhibitors' Efficacy.
- NIH. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines.
- ResearchGate. (2004). Squalene Synthase Inhibitors.
- IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- RSC Publishing. (2023). Identification of non-conventional small molecule degraders and stabilizers of squalene synthase.
- Karger. (n.d.).
- MDPI. (2023). Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella.
- Noble Life Sciences. (n.d.).
- ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- NIH. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- G-Biosciences. (n.d.).
- BenchChem. (2025).
- MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- ResearchGate. (2018).
- ResearchGate. (2023).
- PubMed. (1997). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro.
- Taylor & Francis Online. (2007). Squalene Synthase Inhibition: A Novel Target for the Management of Dyslipidemia.
- NIH. (1997). Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase.
- Abnova. (n.d.). DPP (IV) Inhibitor Screening Assay Kit(KA1311).
- PubMed. (2022).
- NIH. (2022).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04064J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. atcc.org [atcc.org]
A Guide to Conformational Constraint: Thiomorpholine-3-carboxylic Acid Hydrochloride in Peptidomimetic Design
In the landscape of drug discovery and peptide science, the quest for molecules with enhanced stability, specificity, and therapeutic efficacy is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into peptide backbones. By reducing the inherent flexibility of peptides, researchers can lock them into bioactive conformations, leading to improved binding affinity for their targets and increased resistance to proteolytic degradation.[1][2] This guide provides a comparative analysis of Thiomorpholine-3-carboxylic acid hydrochloride, a unique heterocyclic constrained amino acid, with other commonly employed constrained amino acids in the field of peptidomimetics.
The Rationale for Conformational Constraint in Peptide Drug Design
Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their application is often limited by poor metabolic stability and low bioavailability, largely due to their flexible nature which makes them susceptible to enzymatic cleavage.[1] Constraining the peptide backbone can mitigate these issues. The primary goals of incorporating constrained amino acids are:
-
To Stabilize Secondary Structures: Inducing and stabilizing specific secondary structures like β-turns, α-helices, or β-sheets that are crucial for biological recognition.[3][4]
-
To Reduce Conformational Entropy: Upon binding to a target, a flexible peptide loses significant conformational entropy, which is energetically unfavorable. Pre-organizing the peptide into its bioactive conformation reduces this entropic penalty, leading to higher binding affinity.
-
To Enhance Proteolytic Stability: The introduction of non-natural amino acids can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.[5]
-
To Improve Selectivity: By restricting the available conformations, it is possible to design peptides that bind with high selectivity to a specific receptor subtype, reducing off-target effects.
An Overview of Constrained Amino Acids
The toolbox of constrained amino acids is diverse, with each type offering distinct structural biases. A broad classification can be made as follows:
-
α-Substituted Amino Acids: These possess a substituent at the α-carbon in place of the α-hydrogen. A prominent example is α-aminoisobutyric acid (Aib), which strongly promotes helical conformations.[3]
-
β-Substituted Amino Acids: Alkyl groups at the β-position can restrict the rotation around the Cα-Cβ bond, influencing the side-chain orientation (χ1 torsion angle).[6]
-
Cyclic Amino Acids: Proline is the most well-known natural cyclic amino acid. Synthetic cyclic amino acids, including cyclopropane and cyclobutane derivatives, impose rigid constraints on the peptide backbone.
-
Lactam-Bridged Amino Acids: These involve the cyclization of a side chain with the backbone amide nitrogen, creating a rigid ring structure that can stabilize turns and helices.
-
Stapled Peptides: This technique involves covalently linking the side chains of two amino acids within a peptide to form a macrocycle, which can stabilize α-helical structures.[3]
This compound: A Closer Look
Thiomorpholine-3-carboxylic acid is a saturated six-membered heterocyclic compound containing both a sulfur and a nitrogen atom.[7] Its hydrochloride salt is a stable, crystalline solid. The thiomorpholine ring structure imparts a significant conformational constraint on the peptide backbone.
Synthesis
The synthesis of thiomorpholine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of S-(2-chloroethyl)cysteine.[8] A polymer-supported synthesis approach has also been reported, which allows for the stereoselective formation of thiomorpholine-3-carboxylic acid derivatives.[9]
Conformational Preferences
The chair-like conformation of the thiomorpholine ring restricts the peptide backbone's torsional angles (phi, φ and psi, ψ), often favoring turn-like structures. The presence of the sulfur atom can also engage in non-covalent interactions, such as NH···S hydrogen bonds, which can further stabilize specific conformations.[10]
Comparative Analysis: Thiomorpholine-3-carboxylic acid vs. Other Constrained Amino Acids
The choice of a constrained amino acid is dictated by the desired structural outcome and the specific biological target. Below is a comparative overview of this compound with other classes of constrained amino acids.
| Constrained Amino Acid Type | Primary Conformational Influence | Advantages | Potential Limitations |
| Thiomorpholine-3-carboxylic acid | Induces turn-like structures | Unique heterocyclic structure, potential for sulfur-mediated interactions | Less explored compared to other constrained amino acids, synthesis can be complex |
| α-Aminoisobutyric acid (Aib) | Promotes helical conformations (310- and α-helices) | Commercially available, well-studied helical propensity | Can be too rigid, may disrupt β-sheet or turn structures |
| Proline | Induces β-turns, introduces a "kink" in the backbone | Naturally occurring, well-characterized turn inducer | Limited to specific turn types, restricts backbone flexibility significantly |
| β-Substituted Amino Acids | Constrains side-chain orientation (χ1) | Allows for fine-tuning of side-chain presentation | Backbone flexibility is less restricted compared to cyclic amino acids |
| Stapled Peptides | Stabilizes α-helical conformations | Can significantly increase helicity, protease resistance, and cell permeability | Requires synthesis of specialized di-olefin amino acids and a ring-closing metathesis step |
Experimental Protocols: Incorporation and Conformational Analysis
Protocol for Incorporation of Thiomorpholine-3-carboxylic Acid into a Peptide Sequence
This protocol outlines the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(R)-Thiomorpholine-3-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-(R)-Thiomorpholine-3-carboxylic acid at the desired position.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol for Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Phosphate buffer (pH 7.4)
-
Trifluoroethanol (TFE)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the peptide in phosphate buffer to a final concentration of 50-100 µM. Prepare additional samples in varying concentrations of TFE/buffer (e.g., 10%, 30%, 50% TFE) to assess structural propensity.
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.
-
Data Acquisition: Record the CD spectra for the buffer blank and the peptide samples.
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Data Analysis:
-
α-helix: Characteristic negative bands around 222 nm and 208 nm, and a positive band around 195 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 200 nm.
-
β-turn: Various types of turns have different CD spectra, often characterized by a weak negative band around 220-230 nm and a positive band around 200-210 nm.
-
Applications and Future Perspectives
(R)-Thiomorpholine-3-carboxylic acid hydrochloride has shown promise as a proton pump inhibitor, suggesting its potential in developing treatments for gastrointestinal disorders.[11] Its unique structure also makes it a candidate for use as an MRI contrast agent.[11] In the realm of peptidomimetics, the incorporation of thiomorpholine-3-carboxylic acid can be explored to design novel inhibitors of protein-protein interactions, where turn structures are often critical for binding.
The field of constrained amino acids is continuously evolving, with new and innovative ways to rigidify peptides being developed.[12] While this compound is a valuable tool, its full potential is yet to be unlocked. Future research should focus on a more systematic investigation of its conformational effects in various peptide sequences and a direct comparison of its performance against other turn-inducing moieties in terms of biological activity and pharmacokinetic properties.
Conclusion
The strategic incorporation of constrained amino acids is a cornerstone of modern peptide drug design. This compound offers a unique approach to inducing conformational rigidity, particularly for stabilizing turn structures. While other constrained amino acids like proline and Aib are more established, the distinct physicochemical properties of the thiomorpholine ring, including the presence of a sulfur atom, provide an alternative and potentially advantageous scaffold for peptidomimetic development. A thorough understanding of the conformational biases imparted by different constrained amino acids is crucial for the rational design of next-generation peptide therapeutics.
References
- Designing amino acids to determine the local conformations of peptides - PMC - NIH. (n.d.).
- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications. (n.d.).
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. (n.d.).
- Design of hyperstable constrained peptides - Foresight Institute. (2018, January 17).
- Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 - Smolecule. (2023, August 16).
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest. (n.d.).
- Constrained Peptides in Drug Discovery and Development - SciSpace. (n.d.).
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC - NIH. (2023, April 24).
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - MDPI. (n.d.).
- (3R)-THIOMORPHOLINECARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC - PubMed Central. (2023, June 12).
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH. (n.d.).
- Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC - NIH. (n.d.).
- Constrained beta-amino acid-containing miniproteins - RSC Publishing. (n.d.).
- R-Thiomorpholine-3-carboxylic acid - Chem-Impex. (n.d.).
- (PDF) Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank - ResearchGate. (n.d.).
- Recent Structural Advances in Constrained Helical Peptides - PMC - NIH. (n.d.).
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog - Biosynth. (2024, October 13).
- Design considerations in the synthesis of peptides - AltaBioscience. (n.d.).
- Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem - NIH. (n.d.).
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022, August 4).
- Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - RSC Publishing. (2021, March 25).
- Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride, CAS 159381-07-4 | SCBT. (n.d.).
- Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. (n.d.).
- Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447. (n.d.).
- This compound, CAS 96612-95-2 | SCBT. (n.d.).
- Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives | The Journal of Organic Chemistry. (n.d.).
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. (n.d.).
- Figure 3. Three distinct conformations of peptide 3 with relevant... - ResearchGate. (n.d.).
- Synthesis and Conformational Studies of Peptides Encompassing the Carboxy-Terminal Helix of Thermolysin - PubMed. (n.d.).
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. events.foresight.org [events.foresight.org]
- 3. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3R)-THIOMORPHOLINECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 12. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Thiomorpholine-3-carboxylic Acid Hydrochloride in Modern Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the diverse array of heterocyclic building blocks, Thiomorpholine-3-carboxylic acid and its hydrochloride salt have emerged as a "privileged scaffold".[1][2] This guide offers an in-depth analysis of the distinct advantages this moiety provides over other cyclic amino acid analogs, supported by structural insights, comparative data, and actionable experimental protocols.
Part 1: The Core Advantage: Structural and Physicochemical Distinction
Thiomorpholine-3-carboxylic acid is a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, with a carboxylic acid group at the 3-position.[3] It is often employed as a constrained analog or bioisostere of proline, a common amino acid in peptide-based therapeutics and enzyme inhibitors. However, the substitution of proline's γ-methylene group with a sulfur atom imparts a unique set of stereoelectronic properties that can be strategically exploited in drug design.[1][4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂S·HCl | [5][6] |
| Molecular Weight | ~183.7 g/mol | [5][6][7] |
| Topological Polar Surface Area | 74.6 Ų (for free base) | [3] |
The primary advantage stems from the thiomorpholine ring's conformational behavior. Unlike the relatively planar envelope conformation of proline, the thiomorpholine ring adopts a more defined chair-like conformation. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.
Furthermore, the replacement of a carbon atom with sulfur increases the ring size and alters lipophilicity.[1] This modification can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties compared to direct proline analogs.[2] The sulfur atom itself can exist in different oxidation states (sulfide, sulfoxide, sulfone), offering medicinal chemists additional avenues to fine-tune a molecule's polarity, solubility, and metabolic stability.[2]
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Conclusion
Thiomorpholine-3-carboxylic acid hydrochloride is more than a simple proline mimic; it is a strategic tool for overcoming common challenges in drug design. Its unique conformational rigidity, modulated physicochemical properties, and synthetic versatility offer a powerful advantage in the development of novel therapeutics with enhanced affinity, selectivity, and pharmacokinetic profiles. By understanding and leveraging the distinct properties of this scaffold, researchers can accelerate the journey from hit identification to a viable clinical candidate.
References
- Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.ACS Combinatorial Science.URL: https://pubs.acs.org/doi/10.1021/acscombsci.8b00155
- (R)-Thiomorpholine-3-carboxylic acid hydrochloride Product Page.Smolecule.URL: https://www.smolecule.com/cas-67362-31-6.html
- (R)-Thiomorpholine-3-carboxylic acid Product Page.Chem-Impex.URL: https://www.chemimpex.com/products/09613
- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry.BenchChem.URL: https://www.benchchem.com/blog/thiomorpholine-and-its-role-as-a-privileged-scaffold-in-medicinal-chemistry/
- Ethyl thiomorpholine-3-carboxylate hydrochloride.PubChem, National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/17433447
- (3R)-THIOMORPHOLINECARBOXYLIC ACID synthesis.ChemicalBook.URL: https://www.chemicalbook.com/synthesis/65527-54-0.htm
- Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry.BenchChem.URL: https://www.benchchem.com/blog/thiomorpholine-a-privileged-scaffold-in-medicinal-chemistry/
- This compound.Santa Cruz Biotechnology.URL: https://www.scbt.com/p/thiomorpholine-3-carboxylic-acid-hydrochloride-96612-95-2
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.ACS Organic Process Research & Development.URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00171
- Thiomorpholine-3-carboxylic acid.PubChem, National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/440159
- Thiomorpholine synthesis.Organic Chemistry Portal.URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiomorpholines.shtm
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.URL: https://revues.imist.ma/index.php/jcr/article/view/29088
- Application Notes and Protocols for Thiomorpholine-Based Compounds.BenchChem.URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-thiomorpholine-based-compounds/
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.ResearchGate.URL: https://www.researchgate.net/publication/355486518_Morpholine_and_Thiomorpholine_A_Privileged_scaffold_possessing_diverse_bioactivity_profile
- A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).PubMed, National Center for Biotechnology Information.URL: https://pubmed.ncbi.nlm.nih.gov/39535805/
- Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems.Italienische Gesellschaft für Biochemie.URL: https://www.itjb.it/index.php/itjb/article/view/233
- Action of a Proline Analogue, l-thiazolidine-4-carboxylic Acid, in Escherichia Coli.PubMed, National Center for Biotechnology Information.URL: https://pubmed.ncbi.nlm.nih.gov/5329241/
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.The Plant Journal.URL: https://onlinelibrary.wiley.com/doi/10.1111/tpj.17154
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy (R)-Thiomorpholine-3-carboxylic acid hydrochloride | 67362-31-6 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
A Comparative Guide to Alternatives for Thiomorpholine-3-carboxylic Acid in Peptide Modification
For researchers, scientists, and drug development professionals, the quest to modulate peptide and protein function is a continuous endeavor. The introduction of non-natural amino acids is a powerful strategy to enhance stability, enforce specific conformations, and introduce novel functionalities.[1][2][3] Thiomorpholine-3-carboxylic acid, a six-membered heterocyclic amino acid, presents an intriguing scaffold for such modifications.[4] This guide provides a comprehensive comparison of Thiomorpholine-3-carboxylic acid hydrochloride with other conformationally constrained amino acid alternatives used in peptide modification, supported by experimental insights and detailed protocols.
The Role of Conformational Constraint in Peptide Design
Native peptides often suffer from poor metabolic stability and a lack of defined structure in solution, limiting their therapeutic potential.[5] Incorporating conformationally restricted amino acids, such as proline and its analogs, can rigidify the peptide backbone, leading to improved proteolytic resistance and pre-organization for target binding.[6] This guide will explore various alternatives to Thiomorpholine-3-carboxylic acid, categorized by their structural features, and discuss their impact on peptide properties.
Thiomorpholine-3-carboxylic Acid: A Six-Membered Scaffold
Thiomorpholine-3-carboxylic acid is a proline analog with an expanded six-membered ring containing a sulfur atom.[4] While its direct application in controlling peptide backbone conformation is not as extensively documented as that of five-membered proline analogs, its structural features suggest a potential to influence peptide secondary structure. The larger ring size, in comparison to proline, is expected to alter the accessible φ (phi) and ψ (psi) dihedral angles and potentially influence the cis-trans isomerization of the preceding peptide bond.[7][8]
Alternatives to Thiomorpholine-3-carboxylic Acid: A Comparative Analysis
The alternatives to Thiomorpholine-3-carboxylic acid can be broadly categorized based on their ring size and the presence of heteroatoms. These structural variations have profound effects on the conformational preferences of the peptide backbone.
Five-Membered Ring Proline Analogs
Proline itself is the most well-known natural amino acid that restricts peptide conformation. Its five-membered ring limits the φ angle to approximately -60° and influences the cis-trans isomerization of the Xaa-Pro bond.[9] Several synthetic analogs have been developed to further tune these properties.
-
Hydroxyproline (Hyp): The presence of a hydroxyl group can influence ring pucker and provide a site for further functionalization.[10]
-
Fluoroprolines (Flp): The strong inductive effect of fluorine can significantly impact the ring pucker and the cis-trans amide bond equilibrium.[11]
-
Thiazolidine-4-carboxylic acid (Thz) and Oxazolidine-4-carboxylic acid (Oxa): These "pseudoprolines" are derived from cysteine and serine/threonine, respectively. The introduction of a heteroatom at the 4-position can significantly alter the kinetics of cis-trans isomerization.[8]
Four-Membered Ring Proline Analogs
-
Azetidine-2-carboxylic acid (Aze): This analog with a smaller, four-membered ring introduces even greater conformational constraint than proline. The reduced ring size leads to a lower rotational barrier for the Xaa-Aze peptide bond compared to the Xaa-Pro bond.[7]
Six-Membered Ring Proline Analogs
-
Piperidine-2-carboxylic acid (Pip): As a direct carbocyclic analog to Thiomorpholine-3-carboxylic acid, Pip provides a valuable comparison. The larger six-membered ring allows for more conformational flexibility than proline, with the ring capable of adopting chair and boat conformations.[7] The substitution of proline with pipecolic acid has been shown to convert a peptide substrate of HIV proteinase into a selective inhibitor.[12]
Bicyclic Proline Analogs
-
Bicyclic constrained amino acids: These analogs, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, introduce rigidity through a bridged structure, severely restricting the available conformational space.
N-Alkylated Amino Acids
-
N-methylated amino acids: While not cyclic, N-alkylation of the backbone amide nitrogen prevents the formation of a hydrogen bond, thereby disrupting secondary structures like α-helices and β-sheets. This modification can also increase proteolytic stability and cell permeability.[12][13]
Comparative Data on Conformational Effects
The choice of a proline analog has a significant impact on the cis-trans isomerization of the preceding peptide bond, which is a critical determinant of peptide and protein structure and function.
| Amino Acid Analog | Ring Size | Heteroatom(s) | Key Conformational Effects | Reference(s) |
| Proline (Pro) | 5 | N | Baseline for comparison; restricts φ angle. | [9] |
| Thiomorpholine-3-carboxylic acid | 6 | N, S | Expected to alter φ and ψ angles due to larger ring size. | [7][8] |
| Hydroxyproline (Hyp) | 5 | N, O | Influences ring pucker; site for functionalization. | [10] |
| Fluoroprolines (Flp) | 5 | N, F | Strong inductive effect alters ring pucker and cis-trans equilibrium. | [11] |
| Thiazolidine-4-carboxylic acid (Thz) | 5 | N, S | "Pseudoproline"; alters kinetics of cis-trans isomerization. | [8] |
| Azetidine-2-carboxylic acid (Aze) | 4 | N | Increased conformational constraint; lower rotational barrier than Pro. | [7] |
| Piperidine-2-carboxylic acid (Pip) | 6 | N | More flexible than Pro; can adopt chair/boat conformations. | [7][12] |
| Bicyclic Proline Analogs | - | N | Highly rigid; severely restricted conformational space. | |
| N-methylated amino acids | Acyclic | N (backbone) | Prevents H-bond donation; disrupts secondary structures. | [12][13] |
Experimental Protocols
The incorporation of these unnatural amino acids into peptides is typically achieved through solid-phase peptide synthesis (SPPS). Below are representative protocols for the incorporation of a standard Fmoc-protected amino acid and a proline analog.
Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. Pre-activate for 5 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether. Dry the crude peptide under vacuum.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
Protocol for Incorporating Fmoc-Pip(Boc)-OH
The incorporation of six-membered ring analogs like piperidine-2-carboxylic acid can sometimes be more challenging due to steric hindrance.
Modifications to Standard Protocol:
-
Coupling: Double coupling may be necessary to ensure complete incorporation. After the initial 1-2 hour coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Pip(Boc)-OH for another 1-2 hours.
-
Coupling Reagents: For sterically hindered couplings, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used in place of DIC/Oxyma.
Visualizing the Impact on Peptide Structure
The choice of a proline analog directly influences the local and global conformation of a peptide. The following diagrams illustrate the structural differences between proline and some of its alternatives.
Caption: Structural comparison of proline and its analogs.
The incorporation of these analogs can induce or stabilize specific secondary structures, such as β-turns.
Caption: A cis-proline analog stabilizing a Type VI β-turn.
Conclusion
The selection of a non-natural amino acid for peptide modification is a critical decision that profoundly influences the resulting peptide's structure, stability, and biological activity. While Thiomorpholine-3-carboxylic acid offers a unique six-membered heterocyclic scaffold, a wide array of alternatives, including proline analogs with varying ring sizes and heteroatom substitutions, provide a versatile toolkit for the peptide chemist. A thorough understanding of the conformational consequences of each modification, supported by empirical data, is essential for the rational design of peptidomimetics with enhanced therapeutic properties. This guide serves as a starting point for researchers to explore the rich chemical space of constrained amino acids and to make informed decisions in their peptide modification strategies.
References
- Choi, Y., et al. (2007). Conformational preferences of proline analogues with different ring size. Journal of the American Chemical Society, 129(13), 4032-4040.
- Unnatural Amino Acids for Peptide Synthesis. (n.d.). MilliporeSigma.
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Lala, A., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(16), 4958.
- Formaggio, F., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Unn
- N-Terminal Modifications. (n.d.).
- Richards, A. D., et al. (1991). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. FEBS Letters, 280(2), 274-276.
- Spengler, J., et al. (2009). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 50(31), 4528-4530.
- Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers, 8(20), 5735-5755.
- The iterative process of Fmoc SPPS. (n.d.).
- Gelmi, M. L., et al. (2018). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 83(15), 8267-8277.
- Lemaur, V., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1667-1678.
- In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022). AAPPTec.
- Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews, 124(13), 8130-8232.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
- Zondlo, N. J. (2013). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
- Rodgers, M. T., et al. (2006). The special five-membered ring of proline: An experimental and theoretical investigation of alkali metal cation interactions with proline and its four- and six-membered ring analogues. The Journal of Physical Chemistry A, 110(11), 3933-3946.
- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
- Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(15), 5436-5444.
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). Frontiers in Molecular Biosciences, 8, 734169.
- Strategies for Improving Peptide Stability and Delivery. (2018). Pharmaceutics, 10(3), 109.
- Hodges, J. A., & Raines, R. T. (2017). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(15), 5436-5444.
- Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. (2017). Organic & Biomolecular Chemistry, 15(32), 6755-6765.
- Vita, C., et al. (1990). Synthesis and Conformational Studies of Peptides Encompassing the Carboxy-Terminal Helix of Thermolysin. International Journal of Peptide and Protein Research, 35(5), 443-451.
- Lee, M. F., & Poh, C. L. (2023). Strategies to improve the physicochemical properties of peptide-based drugs. Pharmaceutical Research, 40(3), 617-632.
- Proline Derivatives and Analogs. (n.d.). MilliporeSigma.
- Pipecolic acid. (n.d.). In Wikipedia.
- Peptide Optimization at the Drug Discovery-Development Interface: Tailoring of Physicochemical Properties Toward Specific Formulation Requirements. (2019). Journal of Pharmaceutical Sciences, 108(7), 2321-2332.
- Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. (2021).
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2019). Liverpool John Moores University.
- Sequences and physicochemical data of the peptides modified in position... (n.d.).
- Thiomorpholine-3-carboxylic acid. (n.d.). PubChem.
- Physicochemical properties of peptides I-VIII. (n.d.).
- Proline Derivatives and Analogs. (n.d.). MilliporeSigma.
- Synthetic studies on Thiomorpholinones for the application in peptide coupling. (2019). CentAUR.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 302-323.
- Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. (2021). Molecules, 26(16), 4958.
- Thiomorpholine-3-carboxyl
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (2016). ACS Chemical Biology, 11(6), 1474-1483.
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.cn]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
A Comparative Guide to the Synthesis of Thiomorpholine for Researchers and Pharmaceutical Professionals
Thiomorpholine, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties have led to its incorporation into a multitude of biologically active molecules, including the antitubercular drug candidate Sutezolid. The efficient and scalable synthesis of this crucial building block is therefore a subject of considerable interest within the drug development pipeline. This guide provides a comparative analysis of various synthetic routes to thiomorpholine, offering detailed experimental insights, quantitative data, and a critical evaluation of each method's merits and drawbacks to inform your synthetic strategy.
Introduction: The Significance of the Thiomorpholine Moiety
The thiomorpholine ring system is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that frequently appears in compounds with diverse biological activities. The replacement of the oxygen atom in the analogous morpholine structure with sulfur imparts distinct properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability. These subtle modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Consequently, the development of robust and efficient methods to access thiomorpholine and its derivatives is a critical endeavor for medicinal chemists.
Classical Synthetic Approaches: Established yet Challenging
Traditional methods for synthesizing thiomorpholine have been established for decades. While they often utilize readily available starting materials, they can be hampered by harsh reaction conditions, the use of hazardous intermediates, and moderate yields.
Route 1: Cyclization of Diethanolamine with a Sulfide Source
One of the earliest and most direct approaches involves the conversion of diethanolamine to a bis(2-haloethyl)amine intermediate, followed by cyclization with a sulfide-donating reagent like sodium sulfide.
Reaction Mechanism:
The reaction proceeds through a two-step sequence. First, the hydroxyl groups of diethanolamine are substituted with a halogen, typically chlorine, using a reagent like thionyl chloride, to form bis(2-chloroethyl)amine. This intermediate, a nitrogen mustard, is highly reactive. The second step involves an intramolecular double nucleophilic substitution where the sulfide ion displaces the two chloride leaving groups, forming the thiomorpholine ring.
Figure 1: Synthesis of Thiomorpholine from Diethanolamine.
Experimental Protocol (Illustrative):
-
Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride. In a well-ventilated fume hood, 31.5 g (0.30 mol) of diethanolamine is dissolved in 300 mL of dichloroethane in a 1 L flask equipped with a reflux condenser.[1] To this solution, 51.0 mL of thionyl chloride is added.[1] A solid suspension forms immediately and dissolves upon warming to 50°C.[1] The mixture is then refluxed with stirring for 3 hours, during which a crystalline solid appears.[1] After cooling, the reaction is quenched by the addition of 20 mL of methanol, and the solvents are removed under vacuum to yield bis(2-chloroethyl)amine hydrochloride as a white crystalline solid in quantitative yield.[1]
-
Step 2: Cyclization to Thiomorpholine. The crude bis(2-chloroethyl)amine hydrochloride is carefully neutralized and then reacted with a solution of sodium sulfide (typically Na₂S·9H₂O) in a suitable solvent like ethanol or water. The reaction mixture is heated to reflux for several hours (e.g., 6-12 hours) to facilitate the cyclization. After cooling, the reaction mixture is worked up by extraction and purified by distillation to afford thiomorpholine.
Causality and Critical Considerations:
The initial halogenation step is highly exothermic and releases toxic gases (SO₂ and HCl), necessitating careful temperature control and an efficient scrubbing system. The intermediate, bis(2-chloroethyl)amine, is a potent vesicant and alkylating agent, posing significant health risks.[2][3][4] Handling of this "nitrogen mustard" requires stringent safety protocols. The cyclization step is a classic Williamson ether synthesis analogue, with the sulfur nucleophile replacing the oxygen. The yield for this route is often moderate, and the harsh conditions can lead to side products.
Route 2: Direct Reaction of Bis(2-chloroethyl)amine with a Sulfide Source
This method is a variation of the first, starting directly with commercially available or pre-synthesized bis(2-chloroethyl)amine hydrochloride.
Reaction Mechanism:
The mechanism is identical to the second step of Route 1: a double intramolecular SN2 reaction where the sulfide ion displaces the two chloride leaving groups. The amine must be in its free base form for the reaction to proceed, which is achieved by adding a base to the hydrochloride salt in situ.
Figure 2: Synthesis of Thiomorpholine from Bis(2-chloroethyl)amine.
Experimental Protocol (Proposed):
A proposed method for a protected analogue gives insight into the likely conditions. For the synthesis of N-Boc-thiomorpholine, N-Boc-bis(2-chloroethyl)amine is dissolved in ethanol.[5][6] An aqueous solution of sodium sulfide nonahydrate (1.1 equivalents) is added, and the mixture is refluxed for 6-12 hours.[5][6] The reaction is monitored by TLC or LC-MS.[5] A similar protocol would be followed for the unprotected thiomorpholine, starting with the neutralization of bis(2-chloroethyl)amine hydrochloride.
Causality and Critical Considerations:
This route avoids the synthesis of the hazardous nitrogen mustard if it is purchased directly. However, the handling of this toxic reagent remains a primary safety concern. The reaction conditions are similar to Route 1, and the overall yield is reported to be in the range of 44-81%, though this can be variable.[2][4][7] The purification of the final product often requires careful distillation.
A Modern Approach: Photochemical Thiol-Ene Reaction and Continuous Flow Synthesis
Recent advancements in synthetic methodology have led to the development of a more efficient, safer, and scalable route to thiomorpholine utilizing a photochemical thiol-ene reaction in a continuous flow setup.[2][4][7]
Reaction Mechanism:
This innovative approach involves a two-step telescoped process. The first step is a photochemical thiol-ene "click" reaction between cysteamine hydrochloride and vinyl chloride, initiated by a photocatalyst (e.g., 9-fluorenone) under UV irradiation. This forms the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. The second step is a base-mediated intramolecular cyclization to yield thiomorpholine.
Figure 3: Photochemical Synthesis of Thiomorpholine.
Experimental Protocol (Continuous Flow):
A solution of cysteamine hydrochloride (4 M) and a photocatalyst (0.1-0.5 mol% 9-fluorenone) in methanol is pumped through a flow reactor.[2][4] Vinyl chloride gas is introduced into the stream.[2][4] The mixture is irradiated with a 365 nm LED, leading to the quantitative formation of the intermediate.[2][3] The output stream is then mixed with a base (e.g., DIPEA), and the mixture flows through a heated coil (76-78°C) to induce cyclization.[5] The product stream is then collected for workup and purification.[5]
Causality and Critical Considerations:
The use of a photochemical thiol-ene reaction offers several advantages. It is a "click" reaction, meaning it is high-yielding, atom-economical, and generates minimal byproducts.[2] Performing the reaction in a continuous flow reactor significantly enhances safety, as only small amounts of the hazardous vinyl chloride and the half-mustard intermediate are present at any given time.[7] This setup also allows for precise control over reaction parameters like temperature and residence time, leading to improved consistency and scalability. While the initial setup cost for a flow reactor may be higher than for traditional batch chemistry, the increased throughput, safety, and efficiency can make it more cost-effective for larger-scale production.[3]
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: From Diethanolamine | Route 2: From Bis(2-chloroethyl)amine | Route 3: Photochemical Flow Synthesis |
| Starting Materials | Diethanolamine, Thionyl Chloride, Sodium Sulfide | Bis(2-chloroethyl)amine HCl, Sodium Sulfide | Cysteamine HCl, Vinyl Chloride, Photocatalyst |
| Key Intermediates | Bis(2-chloroethyl)amine (Nitrogen Mustard) | - | 2-(2-chloroethylthio)ethylamine HCl (Half-Mustard) |
| Reaction Conditions | Harsh (reflux, strong acids) | Moderate to harsh (reflux) | Mild (room temp photochemistry, heated cyclization) |
| Overall Yield | Moderate (variable) | 44-81%[2][4][7] | 54% (isolated)[2][4][7] |
| Reaction Time | Long (multi-step, long reflux) | Long (6-12 h reflux) | Short (40 min residence time)[5] |
| Throughput | Low (batch process) | Low (batch process) | High (1.8 g/h demonstrated)[2][4][5] |
| Safety Concerns | Highly hazardous nitrogen mustard intermediate, toxic gases | Handling of highly hazardous nitrogen mustard | Gaseous vinyl chloride, half-mustard intermediate (mitigated by flow) |
| Scalability | Challenging due to safety and heat transfer | Challenging due to safety | Readily scalable |
| Environmental Impact | Use of chlorinated solvents, generation of inorganic salts | Use of chlorinated solvents, generation of inorganic salts | More atom-economical, potential for solvent recycling |
Conclusion and Recommendations
For laboratory-scale synthesis where specialized equipment is limited, the classical routes starting from diethanolamine or bis(2-chloroethyl)amine remain viable options, provided that stringent safety precautions are implemented due to the highly hazardous nature of the nitrogen mustard intermediates.
However, for process development and larger-scale manufacturing in the pharmaceutical industry, the photochemical thiol-ene reaction in a continuous flow system presents a demonstrably superior approach . This modern method offers significant advantages in terms of safety, efficiency, scalability, and environmental footprint . The ability to handle hazardous reagents in small, controlled volumes within an enclosed system mitigates many of the risks associated with the traditional batch processes. The high throughput and potential for automation make it a more cost-effective and reliable method for producing thiomorpholine, a critical building block for the next generation of therapeutics.
References
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Nile Chemicals. (2022).
- Wikipedia. (n.d.). Thiomorpholine. [Link]
- University of Northern Iowa. (n.d.). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. UNI ScholarWorks. [Link]
- ResearchGate. (2020).
- University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual. [Link]
- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
- Sterling Pharma Solutions. (2024).
- United States Environmental Protection Agency. (n.d.). TRI Pollution Prevention Report for CUSTOM SYNTHESIS LLC and Ammonia. [Link]
Sources
- 1. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Novel Thiomorpholine Compounds: A Comparative Guide
In the landscape of modern drug discovery, the thiomorpholine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities including anticancer, antidiabetic, and antitubercular properties.[1][2] The journey from a promising hit compound to a clinical candidate, however, is contingent on a thorough understanding of its mechanism of action (MoA). Elucidating the precise molecular target and how a novel compound modulates its function is paramount for optimizing efficacy, predicting potential side effects, and building a strong foundation for further development.[3][4]
This guide provides an in-depth comparison of experimental strategies to confirm the MoA of novel thiomorpholine compounds. We will move beyond a simple listing of techniques, instead focusing on the causality behind experimental choices and how to build a self-validating data package. To illustrate these principles, we will follow a hypothetical novel thiomorpholine compound, TM-025 , from initial phenotypic observations to definitive target engagement confirmation.
The Starting Point: From Phenotypic Observation to Hypothesis Generation
Our journey with TM-025 begins with a phenotypic screen. Phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior without a preconceived target, is experiencing a renaissance in drug discovery.[1][5] This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action.[5]
In our case, TM-025 was identified from a high-content imaging screen for its ability to induce apoptosis in a panel of non-small cell lung cancer (NSCLC) cell lines. This observation, while promising, only tells us what the compound does, not how it does it. The critical next step is to generate a testable hypothesis regarding its MoA.
Initial Hypothesis: Based on the known activities of other thiomorpholine-containing compounds, which have been shown to inhibit protein kinases, a plausible starting hypothesis is that TM-025 is a kinase inhibitor .[2]
This hypothesis now guides our experimental strategy, which will be a multi-pronged approach to first identify the putative kinase target(s) and then rigorously validate the engagement of TM-025 with this target in a cellular context.
A Comparative Overview of Target Identification Strategies
With a broad hypothesis in hand, the next challenge is to pinpoint the specific molecular target of TM-025. Several powerful techniques are at our disposal, each with its own set of strengths and limitations. The choice of method will depend on factors such as the availability of specialized reagents and instrumentation, and the desired depth of information.
Table 1: Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Methods (e.g., Kinase Profiling) | Immobilized compound or broad-spectrum kinase inhibitors are used to "pull down" interacting kinases from cell lysates. | Directly identifies binding partners. Can be quantitative to determine binding affinities.[4] | Requires chemical modification of the compound, which may alter its binding properties. May miss targets with weak or transient interactions. |
| Phenotypic Screening followed by Target Deconvolution | Start with a desired cellular effect and work backward to identify the target. | Unbiased approach that can uncover novel targets and pathways.[1] | Target deconvolution can be challenging and time-consuming. |
| Computational Approaches | In silico methods that predict potential targets based on the chemical structure of the compound. | Rapid and cost-effective. Can screen vast virtual libraries of targets. | Predictions require experimental validation. Accuracy depends on the quality of the underlying algorithms and databases. |
| Genetic Approaches (e.g., CRISPR/Cas9 screens) | Identify genes that, when knocked out, confer resistance or sensitivity to the compound. | Provides strong genetic evidence for target relevance.[6] | Can be technically complex and may not directly identify the binding target. |
For TM-025, we will employ a combination of affinity-based and genetic approaches to build a robust case for its molecular target.
Experimental Deep Dive: A Step-by-Step Guide to MoA Confirmation
Phase 1: Target Identification - Is TM-025 a Kinase Inhibitor?
Our initial hypothesis points towards kinase inhibition. To test this, we will perform a broad kinase inhibitor profiling assay.
This technique involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.[7] This provides a direct measure of which kinases TM-025 interacts with and with what potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a solution containing the specific kinase and its substrate in kinase reaction buffer.
-
Add 0.5 µL of TM-025 at various concentrations (typically a 10-point serial dilution). Include a no-compound control (DMSO) and a known inhibitor for the specific kinase as a positive control.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase activity.
-
Hypothetical Data for TM-025 Kinase Profiling
Table 2: Kinase Inhibition Profile of TM-025 (Selected Kinases)
| Kinase | % Inhibition at 1 µM TM-025 | IC50 (nM) |
| EGFR | 95% | 50 |
| VEGFR2 | 20% | >10,000 |
| SRC | 15% | >10,000 |
| ABL1 | 10% | >10,000 |
| PI3Kα | 85% | 200 |
The data from the kinase screen strongly suggests that TM-025 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and has some activity against Phosphoinositide 3-kinase alpha (PI3Kα). This provides us with a primary target hypothesis to validate in a cellular context.
Phase 2: Target Engagement - Does TM-025 Bind to EGFR in Cells?
Identifying a target in a biochemical assay is a crucial first step, but it is essential to confirm that the compound engages its target within the complex environment of a living cell.[3][11] Several techniques can be used to assess target engagement.
Table 3: Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against heat-induced denaturation.[12][13] | Label-free and can be performed in intact cells and tissues. Provides direct evidence of target binding.[13] | Requires a specific antibody for detection. Not all proteins exhibit a significant thermal shift upon ligand binding.[14] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target.[15] | Provides real-time kinetic data (on- and off-rates).[15] | Requires purified protein and immobilization, which may not reflect the native conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a target in solution. | Provides a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy).[16] | Requires large amounts of purified protein and ligand. Lower throughput.[16] |
| Competitive Binding Assays | Measures the ability of an unlabeled compound to displace a labeled ligand from its target.[17][18] | High-throughput and sensitive. | Requires a suitable labeled competitor. Provides indirect evidence of binding. |
For TM-025, we will use the Cellular Thermal Shift Assay (CETSA®) as our primary method for confirming target engagement due to its physiological relevance.
CETSA is a powerful technique that allows for the direct measurement of drug-target interactions in a cellular environment.[12][19]
Experimental Protocol: Western Blot-based CETSA®
-
Cell Treatment:
-
Culture NSCLC cells (e.g., A549) to 80-90% confluency.
-
Treat the cells with TM-025 (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble EGFR by Western blotting using a specific anti-EGFR antibody.
-
Hypothetical CETSA® Data for TM-025
The results of the CETSA® experiment would be visualized as a melting curve, where the amount of soluble EGFR is plotted against temperature. In the presence of a binding ligand like TM-025, the curve is expected to shift to the right, indicating an increase in the thermal stability of EGFR.
Table 4: Isothermal Dose-Response CETSA® Data for TM-025
To quantify the potency of target engagement, an isothermal dose-response (ITDR) CETSA® is performed. In this experiment, cells are treated with a range of TM-025 concentrations and heated at a single temperature (chosen from the melting curve, typically the temperature at which about 50% of the protein is denatured in the absence of the drug).
| TM-025 Concentration (nM) | % Soluble EGFR (relative to 37°C) |
| 0 (DMSO) | 50 |
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
| 500 | 98 |
| 1000 | 98 |
From this data, an EC50 for target engagement can be calculated, which for TM-025 is approximately 45 nM . This value is in close agreement with the IC50 obtained from the biochemical kinase assay, providing strong evidence that TM-025 directly binds to and stabilizes EGFR in intact cancer cells.
Visualizing the Workflow and Pathway
To provide a clear overview of the experimental strategy and the biological context, we can use diagrams.
Experimental Workflow for MoA Confirmation
Caption: Inhibition of the EGFR signaling pathway by TM-025.
Conclusion
Confirming the mechanism of action of a novel compound like TM-025 is a multi-step process that requires a thoughtful and integrated experimental approach. By starting with a broad phenotypic observation and systematically narrowing down the possibilities through a series of well-chosen assays, we can build a robust and self-validating data package. The combination of biochemical profiling to identify potential targets and cellular target engagement assays like CETSA® to confirm binding in a physiological context provides a powerful strategy for de-risking drug candidates and accelerating their path to the clinic. The thiomorpholine scaffold continues to be a rich source of novel therapeutics, and a deep understanding of their MoA is the cornerstone of their successful development.
References
- Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery.
- Scientist.com. (2013, April 9). Drug Discovery: Target Based Versus Phenotypic Screening.
- MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
- BioUnfold. (2025, October 29). Phenotypic vs Target-Based Screening.
- PMC. (2023, June 1). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.
- Strategic Dichotomy. (2024, September 10). Target Identification vs. Phenotypic Screening in Drug Discovery.
- ResearchGate. (2025, August 6). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- PMC - NIH. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- PMC - NIH. (2016, March 9). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases.
- Frontiers. (2022, June 8). Current Advances in CETSA.
- PMC - NIH. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PMC - NIH. (n.d.). Rapid profiling of protein kinase inhibitors by quantitative proteomics.
- ResearchGate. (2025, December 18). (PDF) Target Identification Approaches in Drug Discovery.
- ResearchGate. (2025, October 31). (PDF) A quantitative analysis of kinase inhibitor selectivity (Translated from Eng).
- Cancer Research. (2010, April 15). Abstract 5578: Quantitative kinase inhibitor profiling in native cell and tissue extracts.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation.
- YouTube. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery.
- Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
- NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
- PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
- ResearchGate. (n.d.). An example of data obtained with Keap1-CETSA (Protocol A) showing that....
- BMG LABTECH. (2025, December 17). Binding Assays.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PMC - NIH. (n.d.). A simple real-time assay for in vitro translation.
- YouTube. (2022, September 26). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview.
- XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI.
- Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions.
- Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?.
Sources
- 1. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 2. promega.com [promega.com]
- 3. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery: Target Based Versus Phenotypic Screening | Scientist.com [app.scientist.com]
- 6. biocompare.com [biocompare.com]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. xantec.com [xantec.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
The Thiomorpholine Scaffold: A Privileged Player in Structure-Activity Relationship-Driven Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles has led to the identification of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets with high affinity.[1] Among these, the thiomorpholine moiety, a six-membered saturated heterocycle containing sulfur and nitrogen atoms, has emerged as a particularly versatile and valuable scaffold in drug design.[2][3] Its unique physicochemical properties, including its ability to modulate lipophilicity and metabolic stability, distinguish it from its oxygen analogue, morpholine, and provide a fertile ground for structure-activity relationship (SAR) studies.[1][4]
This guide provides an in-depth technical comparison of thiomorpholine derivatives across various therapeutic areas, with a focus on the causal relationships between chemical structure and biological activity. We will explore key experimental data, present detailed protocols for relevant assays, and visualize complex biological pathways and workflows to empower researchers in their drug discovery endeavors.
Thiomorpholine in Oncology: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2] Several thiomorpholine-containing compounds have been developed as potent PI3K inhibitors, demonstrating the scaffold's utility in this therapeutic area.
Comparative Analysis of Thiomorpholine-Based PI3K Inhibitors
The potency and selectivity of thiomorpholine derivatives as PI3K inhibitors are highly dependent on the substitutions on both the thiomorpholine ring and the core scaffold to which it is attached. A key aspect of the SAR of these compounds involves the oxidation state of the sulfur atom in the thiomorpholine ring.
| Compound ID | Core Scaffold | R Group on Thiomorpholine | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 | 1,3,5-Triazine | Unsubstituted | 3.9 | 20.8 | [5] |
| Analog 2a | 1,3,5-Triazine | N-H (piperazine) | >10,000 | >10,000 | [5] |
| Analog 2b | 1,3,5-Triazine | N-Acetylpiperazine | 2.9 | 21 | [5] |
| Analog 6n | 1,3,5-Triazine | 2-Hydroxyethylamino | 89.3 | 12.6 | [5] |
| Analog 6o | 1,3,5-Triazine | 2-Methoxyethylamino | 10.9 | 8.6 | [5] |
Table 1: Comparative in vitro inhibitory activity of representative thiomorpholine-containing PI3K inhibitors.
The data in Table 1 clearly demonstrates that modifications to the group replacing a morpholine in the parent compound ZSTK474 significantly impact PI3K inhibitory activity.[5] Replacing the morpholine with an unsubstituted piperazine (Analog 2a) leads to a dramatic loss of activity. However, acetylation of this piperazine (Analog 2b) restores potent inhibition, highlighting the importance of the substituent at this position for target engagement.[5] Furthermore, analogs with 2-hydroxyethylamino (6n) and 2-methoxyethylamino (6o) groups not only maintain but in some cases, enhance potency, particularly against the PI3Kδ isoform.[5]
Visualizing the PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based PI3K inhibitors.
Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a thiomorpholine derivative against PI3K enzymes.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT.
-
PI3K Enzyme: Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) diluted in kinase buffer to the desired concentration.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) prepared as a lipid vesicle solution in kinase buffer.
-
ATP Solution: Adenosine triphosphate (ATP) solution in kinase buffer. The final concentration should be at or near the Km value for the specific kinase.
-
Test Compound: Prepare a 10 mM stock solution of the thiomorpholine derivative in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations.
2. Assay Procedure:
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the PIP2 substrate and ATP to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Detect the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay.[6]
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Thiomorpholine in Metabolic Disorders: DPP-IV Inhibition for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones.[3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[7] Several thiomorpholine-containing compounds have been investigated as potent and selective DPP-IV inhibitors.[7][8]
Comparative Analysis of Thiomorpholine-Based DPP-IV Inhibitors
The SAR of thiomorpholine-based DPP-IV inhibitors often focuses on the substituents attached to the thiomorpholine nitrogen and other parts of the molecular scaffold.
| Compound ID | Core Scaffold | R Group on Thiomorpholine | DPP-IV IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 16a | Amino acid-derived | L-amino acid side chain | 6.93 |[7] | | Compound 16b | Amino acid-derived | L-amino acid side chain | 6.29 |[7] | | Compound 16c | Amino acid-derived | L-amino acid side chain | 3.40 |[7] |
Table 2: In vitro DPP-IV inhibitory activity of representative thiomorpholine-bearing compounds.
The data in Table 2 suggests that even subtle changes in the amino acid-derived side chains can influence the DPP-IV inhibitory potency of these thiomorpholine derivatives.[7] This highlights the importance of fine-tuning the substituents to optimize interactions with the active site of the DPP-IV enzyme.
Visualizing the DPP-IV Inhibition Workflow
Caption: General workflow for in vitro screening of DPP-IV inhibitors.
Experimental Protocol: DPP-IV Inhibitor Screening Assay
This protocol provides a fluorescence-based method for screening thiomorpholine derivatives for DPP-IV inhibitory activity.[9][10]
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer.
-
Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC) diluted in assay buffer.
-
Test Compound: Prepare a 10 mM stock solution of the thiomorpholine derivative in DMSO. Perform serial dilutions in assay buffer.
-
Positive Control: A known DPP-IV inhibitor (e.g., Sitagliptin).
2. Assay Procedure:
-
In a 96-well black plate, add 30 µL of assay buffer.
-
Add 10 µL of the diluted DPP-IV enzyme solution.
-
Add 10 µL of the serially diluted test compound, DMSO (vehicle control), or positive control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable curve.
Thiomorpholine in Infectious Diseases: Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action.[3] Thiomorpholine derivatives have shown promise in this area, with some compounds exhibiting potent activity against Mtb.[7][11]
Comparative Analysis of Thiomorpholine-Based Antitubercular Agents
The antimycobacterial activity of thiomorpholine derivatives is influenced by the nature of the substituents on both the thiomorpholine ring and the core heterocyclic system.
| Compound ID | Core Scaffold | R Group on Thiomorpholine | MIC (µg/mL) against M. tuberculosis H37Rv | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 7f | 2-(Thiophen-2-yl)dihydroquinoline | 4-Fluorophenylpiperazine (bioisostere) | 1.56 |[11] | | Compound 7p | 2-(Thiophen-2-yl)dihydroquinoline | 4-(2-Methoxyphenyl)piperazine (bioisostere) | 1.56 |[11] | | Parent Compound 25 | 2-(Thiophen-2-yl)dihydroquinoline | - | 12.5 |[7] | | Thiomorpholine analog 26b | 2-(Thiophen-2-yl)dihydroquinoline | Thiomorpholine | >12.5 |[7] |
Table 3: Comparative in vitro antimycobacterial activity of representative thiomorpholine and related derivatives.
The data in Table 3 indicates that while the direct attachment of a thiomorpholine ring to the 2-(thiophen-2-yl)dihydroquinoline scaffold (analog 26b) did not lead to potent activity, the incorporation of piperazine bioisosteres with specific substitutions (compounds 7f and 7p) resulted in significant antitubercular potency.[7][11] This underscores the importance of exploring a wider chemical space around the thiomorpholine scaffold to identify potent antitubercular agents.
Visualizing an Anticancer Drug Screening Workflow
Caption: A general workflow for in vitro screening of potential anticancer drugs.
Experimental Protocol: In Vitro Antitubercular Drug Screening (Microplate Alamar Blue Assay)
This protocol describes a common method for determining the minimum inhibitory concentration (MIC) of thiomorpholine derivatives against Mycobacterium tuberculosis.[12]
1. Reagent and Culture Preparation:
-
Mtb Culture: Mycobacterium tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Assay Medium: Middlebrook 7H9 broth with OADC.
-
Test Compound: Prepare a stock solution of the thiomorpholine derivative in DMSO. Perform serial dilutions in the assay medium.
-
Alamar Blue Reagent: A commercially available resazurin-based solution.
-
Positive Control: A known antitubercular drug (e.g., rifampicin).
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of assay medium to all wells.
-
Add 100 µL of the test compound at 2x the final desired concentration to the first well of a row and perform serial dilutions across the plate.
-
Prepare a standardized inoculum of Mtb H37Rv and add 100 µL to each well, except for the sterile control wells.
-
Include wells for a positive control drug and a no-drug growth control.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate for another 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
3. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion: The Enduring Potential of the Thiomorpholine Scaffold
The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry.[1][2] Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across various disease areas, including oncology, metabolic disorders, and infectious diseases.[3][7] The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the thiomorpholine ring and its substituents can lead to significant improvements in potency and selectivity. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate novel thiomorpholine derivatives and contribute to the discovery of next-generation therapeutics. As our understanding of complex biological pathways deepens, the versatility of the thiomorpholine scaffold will undoubtedly continue to be a valuable asset in the ongoing quest for innovative medicines.
References
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
- Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds. [Link]
- National Institutes of Health. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]
- National Institutes of Health.
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- National Institutes of Health.
- MDPI. Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. [Link]
- National Institutes of Health. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
- ResearchGate. Anticancer activities of new analogues against various cell lines expressed as IC50 values. [Link]
- ResearchGate.
- PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.es [promega.es]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Thiomorpholine-Based Drug Candidates
Introduction: The Ascendance of the Thiomorpholine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning them the designation of "privileged scaffolds."[1][2][3] The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has firmly established itself as one such scaffold.[1] It is frequently employed as a bioisostere for the well-known morpholine ring, which is a component of numerous approved drugs.[4] The strategic substitution of oxygen with a sulfur atom alters the ring's physicochemical properties, including its size, lipophilicity, and metabolic stability.[1][4] This modification provides a powerful tool for medicinal chemists to fine-tune a compound's pharmacokinetic profile and biological activity.[4]
Thiomorpholine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][5] A significant number of these candidates exert their anticancer effects by inhibiting key cellular signaling pathways that are commonly dysregulated in cancer, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][4]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive framework for the preclinical validation of novel thiomorpholine-based drug candidates. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterize both in vitro potency and in vivo efficacy.
Part 1: In Vitro Validation – From Target Engagement to Cellular Potency
The initial phase of validation aims to confirm that the thiomorpholine candidate interacts with its intended molecular target and elicits a functional response in a cellular context. For this guide, we will focus on the common objective of targeting the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth and survival.[1][6]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently over-activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[7][8] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive pathway blockade, mitigating feedback loops that can arise when only a single node is inhibited.[6][7] The thiomorpholine scaffold has been successfully incorporated into potent PI3K/mTOR dual inhibitors.[1][4]
Biochemical Assays: Quantifying Target Inhibition
The foundational step is to quantify the direct inhibitory effect of the compound on its purified target kinase(s). This is critical for determining intrinsic potency (IC50) and selectivity.
Comparative Performance of a Hypothetical Thiomorpholine Candidate
A crucial aspect of this stage is benchmarking against relevant alternatives. This could include the original morpholine-based scaffold, other structural classes of inhibitors, or approved drugs.
| Compound | Target | IC50 (nM) | Selectivity vs. Other Kinases |
| Thio-Candidate 1 | PI3Kα | 5.2 | High |
| Thio-Candidate 1 | mTOR | 8.1 | High |
| Morpholine-Analog | PI3Kα | 15.8 | Moderate |
| Morpholine-Analog | mTOR | 22.5 | Moderate |
| Pan-Kinase Inhibitor | PI3Kα | 25.0 | Low |
| Pan-Kinase Inhibitor | mTOR | 45.0 | Low |
This table illustrates how a thiomorpholine candidate might show improved potency over its morpholine counterpart, a key justification for its development.
Cell-Based Assays: Assessing Cellular Potency and Viability
After confirming biochemical activity, the next essential step is to determine if the compound can engage its target within a living cell and produce a desired biological outcome, such as inhibiting cancer cell proliferation.
Workflow for In Vitro Anticancer Drug Screening
Protocol Spotlight: The XTT Cell Viability Assay
For assessing cell viability, tetrazolium salt-based colorimetric assays are robust and straightforward.[9] While the MTT assay is a classic method, it requires a solubilization step for the final formazan product, which can introduce variability.[9][10] We recommend the XTT assay, which utilizes a second-generation tetrazolium salt that is reduced to a water-soluble formazan product, streamlining the protocol and improving reproducibility.[9][11]
Detailed Experimental Protocol: XTT Assay
-
Objective: To determine the concentration of the thiomorpholine-based drug candidate that inhibits cell growth by 50% (IC50).
-
Principle: Metabolically active cells reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to a colored formazan product, the amount of which is proportional to the number of viable cells.[9]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well microplate at an empirically determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control and wells with untreated cells for a vehicle control. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2x concentrated serial dilution of the thiomorpholine candidate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells. Incubate for a period relevant to the compound's expected mechanism (e.g., 48-72 hours).
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. This step is critical as the activated reagent is light-sensitive and stable for a limited time.
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type's metabolic rate.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: After subtracting the background, normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: In Vivo Validation – Assessing Efficacy in a Biological System
Promising in vitro data is the prerequisite for advancing a candidate to in vivo studies. This phase is indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic properties within a complex living organism.[12] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology drug development.[13][14]
Pharmacokinetic (PK) Studies
Before an efficacy study, it is imperative to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. PK studies determine key parameters like bioavailability, half-life, and maximum concentration (Cmax), which are essential for designing an effective dosing regimen for subsequent efficacy trials.
Efficacy Assessment in Xenograft Models
The gold standard for preclinical efficacy testing involves using xenograft models.[12][15] The choice of model is a critical decision.
-
Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines and are valued for their reproducibility and scalability, making them ideal for initial efficacy screening.[12][16]
-
Patient-Derived Xenografts (PDX): These models involve the direct transplantation of tumor tissue from a patient into a mouse. They better preserve the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[12][16]
Detailed Experimental Protocol: Subcutaneous CDX Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a thiomorpholine-based drug candidate in a mouse xenograft model.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID) which can accept human tumor grafts.[14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements (Tumor Volume ≈ (Length x Width²)/2). When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Thiomorpholine Candidate, Positive Control/Standard-of-Care).
-
Drug Administration: Administer the compound via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule, based on prior PK studies. Record animal body weights and monitor for any signs of toxicity throughout the study.
-
Efficacy Monitoring: Measure tumor volumes 2-3 times per week. The primary endpoint is typically Tumor Growth Inhibition (TGI).
-
Endpoint and Pharmacodynamic (PD) Analysis: At the end of the study (when control tumors reach a specified size or at a set time point), euthanize the animals. Excise the tumors, weigh them, and collect samples for downstream analysis. A crucial step is to perform pharmacodynamic biomarker analysis (e.g., via Western blot or IHC) on the tumor tissue to confirm that the drug is inhibiting its target (e.g., reduced phosphorylation of Akt) in vivo. This directly links the observed efficacy to the drug's mechanism of action.[12]
-
Conclusion
The validation of a thiomorpholine-based drug candidate is a multi-faceted process that requires a logical, stepwise progression from biochemical assays to complex in vivo models. By employing robust, self-validating protocols and benchmarking against appropriate alternatives, researchers can build a compelling data package. The unique properties of the thiomorpholine scaffold offer significant opportunities in drug discovery, and a rigorous preclinical evaluation is the critical path to translating that potential into a viable therapeutic.[1]
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health (NIH).
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health (NIH).
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
- New inhibitors of the PI3-K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). National Institutes of Health (NIH).
- Xenograft Models For Drug Discovery. Reaction Biology.
- Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. National Institutes of Health (NIH).
- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. National Institutes of Health (NIH).
- MTT assay. Wikipedia.
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
- Cell Viability Assays. National Institutes of Health (NIH).
- Xenograft Models. Creative Biolabs.
- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. Benchchem.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
- Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. National Institutes of Health (NIH).
- Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. xenograft.org [xenograft.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. blog.crownbio.com [blog.crownbio.com]
The Thiomorpholine Scaffold: A Comparative Guide to Efficacy in Biological Assays
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks with enhanced therapeutic potential is paramount. Among these, the thiomorpholine moiety has emerged as a "privileged scaffold," a versatile building block capable of interacting with multiple biological targets.[1][2] The substitution of the oxygen atom in the well-known morpholine ring with sulfur imparts unique physicochemical properties, influencing lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2] These alterations have led to the development of thiomorpholine analogs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[3]
This guide provides a comprehensive comparison of the efficacy of various thiomorpholine analogs in key biological assays, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships that govern their potency and explore the signaling pathways they modulate, offering researchers, scientists, and drug development professionals a critical resource for advancing their research.
Anticancer Activity: Targeting the Proliferation of Cancer Cells
Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in cell growth and survival.[1] A standard method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Efficacy of Thiomorpholine Analogs in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiomorpholine-containing compounds against different cancer cell lines, providing a direct comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: Quinoline-Thiophene Hybrids | |||
| Compound 1 | HeLa (Cervical) | 8.5 | [4] |
| Compound 2 | MCF-7 (Breast) | 12.76 | [5] |
| Compound 3 | HepG2 (Liver) | 11.42 | [5] |
| Series B: Thienopyrimidine Derivatives | |||
| Compound 4 | HCT-116 (Colon) | 3.83 | [6] |
| Compound 5 | SKOV3 (Ovarian) | 5.21 | [6] |
| Series C: Dimorpholinoquinazolines | |||
| Compound 7c | MCF-7 (Breast) | 0.25 | [7] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that modifications to the core thiomorpholine scaffold significantly impact anticancer activity. For instance, in the quinoline-thiophene series, the nature and position of substituents on the aromatic rings play a crucial role in determining potency against different cancer cell types. The dimorpholinoquinazoline analog 7c demonstrates exceptional potency against the MCF-7 breast cancer cell line, highlighting the benefit of this particular structural arrangement.
Experimental Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of thiomorpholine analogs on adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiomorpholine analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine analogs in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
Many anticancer thiomorpholine derivatives exert their effect by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine analogs.
Antimicrobial Activity: Combating Bacterial Growth
The thiomorpholine scaffold is also a key component in the development of novel antimicrobial agents. The efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Efficacy of Thiomorpholine Analogs against Bacterial Strains
The table below presents the MIC values of different thiomorpholine derivatives against common Gram-positive and Gram-negative bacterial strains. Lower MIC values indicate more potent antibacterial activity.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Series D: Quinoline-Thiophene Hybrids | |||
| Compound 39 | Mycobacterium tuberculosis H37Rv | 1.56 | [8] |
| Compound 40 | Mycobacterium tuberculosis H37Rv | 1.56 | [8] |
| Series E: Thiophene Derivatives | |||
| Compound 4 | E. coli (Col-R) | 8 | [9] |
| Compound 5 | A. baumannii (Col-R) | 16 | [9] |
| Series F: Morpholine-Modified Ru-based Agents | |||
| Ru(ii)-3 | S. aureus | 0.78 | [10] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial data indicates that the thiomorpholine scaffold can be effectively incorporated into various molecular architectures to achieve potent antibacterial activity. For instance, the quinoline-thiophene hybrids 39 and 40 show excellent activity against Mycobacterium tuberculosis. The thiophene derivatives 4 and 5 are effective against colistin-resistant Gram-negative bacteria, a significant clinical challenge. The ruthenium-based complex Ru(ii)-3 demonstrates remarkable potency against the Gram-positive bacterium S. aureus.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the MIC of thiomorpholine analogs against bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Thiomorpholine analog stock solutions (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a two-fold serial dilution of each thiomorpholine analog in MHB directly in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Enzyme Inhibition: A Targeted Approach
Beyond broad cytotoxic or antimicrobial effects, thiomorpholine analogs have been designed as specific inhibitors of key enzymes implicated in disease. A notable example is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), a therapeutic target for type 2 diabetes.
Comparative Efficacy of Thiomorpholine Analogs as DPP-IV Inhibitors
The following table compares the IC50 values of several thiomorpholine-based compounds as inhibitors of the DPP-IV enzyme.
| Compound ID | DPP-IV IC50 (µM) | Reference |
| Compound 4c | 6.93 | [11] |
| Compound 4d | 6.29 | [11] |
| Compound 4f | 3.40 | [11] |
Analysis of Structure-Activity Relationship (SAR):
The data for DPP-IV inhibitors indicates that even subtle changes to the substituents on the thiomorpholine scaffold can lead to significant differences in inhibitory potency. The development of these targeted inhibitors showcases the versatility of the thiomorpholine core in fine-tuning interactions with specific enzyme active sites.
Conclusion
The thiomorpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a diverse array of biologically active compounds. The comparative data presented in this guide underscores the significant potential of thiomorpholine analogs in anticancer and antimicrobial drug discovery, as well as in the targeted inhibition of enzymes like DPP-IV. The provided experimental protocols offer a practical foundation for researchers to evaluate the efficacy of their own novel thiomorpholine derivatives. As our understanding of structure-activity relationships continues to evolve, the thiomorpholine scaffold will undoubtedly remain a cornerstone in the design of next-generation therapeutics.
References
- Bei Han, Jing Long Liu, Yi Huan, Peng Li, Qi Wu and Zi Yun Lin et al. Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Chin Chem Lett 2012;23(3):297-300.
- Elmenier, A. H., et al. (2022). Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential. Bioorganic Chemistry, 129, 106178.
- Kumar Marvadi, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(44), 28695-28731.
- Rewcastle, G. W., et al. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors.
- Sardella, R., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
- Singh, P., et al. (2024). Antimicrobial activity of the compounds against several standard strains.
- Stank, A., et al. (2019). Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2- Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors. Mini reviews in medicinal chemistry, 19(3), 250-269.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3241-3251.
- Varghese, R., et al. (2025). Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. ChemistrySelect, 10(1), e202404393.
- Zepeda-Velázquez, C. G., et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2003-2015.
- Mokhtar, M., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1648-1662.
- Ali, D. E., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & medicinal chemistry, 27(19), 115042.
- Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(26), 11761-11769.
- ResearchGate. A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
- Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(21), 7384.
- Shirobokikh, M. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11849.
- ResearchGate. (A) Antimicrobial morpholine contained agtents reported before; (B) the design of five Ru-based agents modified with morpholine and their synthesis routes.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Szabó, R., et al. (2023). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. International Journal of Molecular Sciences, 24(13), 10904.
- Gil-Marqués, M., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1386616.
- Acar, Ç., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(21), 6673.
- Wujec, M., et al. (2023). Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. International Journal of Molecular Sciences, 24(22), 16223.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Tale of Two Rings: A Head-to-Head Comparison of Thiomorpholine and Morpholine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Navigating Physicochemical Properties, Metabolic Stability, and Biological Performance
In the landscape of medicinal chemistry, the six-membered saturated heterocycles, morpholine and its sulfur-containing counterpart, thiomorpholine, are ubiquitous and invaluable scaffolds.[1][2] Their prevalence in a multitude of clinically approved drugs and developmental candidates speaks to their ability to impart favorable pharmacokinetic and pharmacodynamic properties. However, the seemingly subtle substitution of an oxygen atom in morpholine for a sulfur atom in thiomorpholine can precipitate significant shifts in a molecule's physicochemical characteristics, metabolic fate, and ultimately, its biological activity.[1][3]
This guide offers a comprehensive, head-to-head comparison of thiomorpholine and morpholine analogs, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to make informed decisions in scaffold selection and lead optimization. We will delve into the nuanced differences in their chemical properties, explore their distinct metabolic pathways, and provide detailed, validated protocols for their experimental evaluation.
At a Glance: Key Physicochemical and Metabolic Distinctions
The isosteric replacement of oxygen with sulfur introduces predictable yet impactful changes to the heterocyclic ring's properties. The larger atomic radius and lower electronegativity of sulfur compared to oxygen are the primary drivers of these differences.
| Property | Morpholine Analogs | Thiomorpholine Analogs | Rationale & Implications in Drug Design |
| Lipophilicity (cLogP) | Generally lower | Generally higher | The less polar C-S bond compared to the C-O bond increases lipophilicity. This can enhance membrane permeability and cell penetration but may also increase non-specific binding and impact metabolic clearance. |
| Basicity (pKa) | Typically slightly more basic | Typically slightly less basic | The electron-donating character of sulfur is slightly less than that of oxygen in this context, leading to a marginal decrease in the basicity of the nitrogen atom. This can influence salt formation, solubility, and interactions with biological targets. |
| Metabolic Stability | Generally considered metabolically robust, but susceptible to N-dealkylation and ring oxidation.[4] | Can be more metabolically labile due to S-oxidation, in addition to N-dealkylation and ring oxidation.[5] | The sulfur atom introduces a "soft spot" for metabolism, which can be a liability or a strategic advantage for designing prodrugs or compounds with specific clearance pathways. |
| Key Metabolic Pathways | N-dealkylation, Ring Oxidation, N-oxidation[6] | S-oxidation (to sulfoxide and sulfone), N-dealkylation, Ring Cleavage[5] | The diverse metabolic pathways of thiomorpholine offer more handles for metabolic engineering but also necessitate a more thorough metabolic profiling. |
The Metabolic Gauntlet: Navigating Phase I Transformations
The metabolic fate of morpholine and thiomorpholine-containing compounds is predominantly governed by Cytochrome P450 (CYP) enzymes in the liver.[4][5] Understanding their distinct metabolic liabilities is paramount for designing drug candidates with optimal pharmacokinetic profiles.
Morpholine Metabolism: The morpholine ring is generally considered to be relatively stable.[4] However, it is not inert. The primary metabolic routes include:
-
Oxidative N-dealkylation: Cleavage of the bond between the nitrogen atom and its substituent.[4]
-
Ring Oxidation: Hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen, which can precede ring opening.[4]
-
N-oxidation: Formation of a morpholine N-oxide.[6]
Thiomorpholine Metabolism: The presence of the sulfur atom introduces an additional, often major, metabolic pathway:
-
S-oxidation: The sulfur atom is readily oxidized by CYPs and flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide and, subsequently, the sulfone.[5] These metabolites can have altered activity, solubility, and clearance rates.
-
N-dealkylation: Similar to morpholine, this is a common metabolic route.
-
Ring Cleavage: Oxidative cleavage of the C-N or C-S bonds can lead to ring opening.[5]
Figure 1: Primary Phase I metabolic pathways of morpholine and thiomorpholine analogs.
Case Study: Linezolid vs. Sutezolid - A Tale of Two Oxazolidinones
A compelling real-world example of the strategic replacement of a morpholine with a thiomorpholine is the development of sutezolid, an analog of the antibiotic linezolid, for the treatment of tuberculosis.[7][8]
| Parameter | Linezolid (Morpholine) | Sutezolid (Thiomorpholine) | Key Takeaways |
| Structure | Contains a morpholine ring | Contains a thiomorpholine ring | Direct isosteric replacement.[7] |
| In Vitro Activity (M. tuberculosis) | MIC range: ≤0.0625 to 0.5 mg/L | MICs are often 3-fold lower than linezolid.[9] | Sutezolid demonstrates superior in vitro potency against the target pathogen.[10] |
| Metabolism | Primarily metabolized by oxidation of the morpholine ring to inactive metabolites. | Extensively metabolized via S-oxidation to an active sulfoxide metabolite (PNU-101603).[9][11] | The thiomorpholine moiety in sutezolid is a key site of metabolism, leading to an active metabolite that contributes to its overall efficacy.[7][11] |
| Pharmacokinetics | Half-life: ~5-7 hours | Half-life of parent: ~4-6 hours. The active sulfoxide metabolite has a longer half-life and reaches higher plasma concentrations.[7] | The metabolic profile of sutezolid is more complex but potentially advantageous, with the active metabolite contributing significantly to its antibacterial effect.[11] |
| Safety Profile | Long-term use is associated with myelosuppression and neuropathy.[8] | Appears to have a more favorable safety profile with a lower incidence of these adverse effects in early clinical studies.[10] | The altered metabolism and distribution resulting from the thiomorpholine ring may contribute to the improved safety of sutezolid. |
This case study underscores that the switch from morpholine to thiomorpholine is not merely an academic exercise but a viable strategy to enhance potency and improve the safety profile of a drug candidate.
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the performance of morpholine versus thiomorpholine analogs, a suite of standardized in vitro assays is essential. The following protocols provide a framework for these investigations.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a cornerstone for assessing a compound's susceptibility to Phase I metabolism.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of morpholine and thiomorpholine analogs in human liver microsomes.
Materials:
-
Test compounds (morpholine and thiomorpholine analogs) and positive controls (e.g., testosterone, verapamil).
-
Pooled human liver microsomes (HLMs).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare working solutions of test compounds and controls in the phosphate buffer.
-
Incubation: In a 96-well plate, combine the HLM suspension and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.
Figure 2: Workflow for the in vitro microsomal stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.
Objective: To assess the passive permeability of morpholine and thiomorpholine analogs.
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-coated artificial membrane).
-
Phosphate buffer solutions at various pH values (e.g., 5.0, 6.2, 7.4).
-
Test compounds and controls (high and low permeability).
-
UV/Vis plate reader or LC-MS/MS system.
Procedure:
-
Preparation: Prepare solutions of the test compounds in the donor buffer. Fill the acceptor plate wells with the acceptor buffer.
-
Membrane Coating: If not using pre-coated plates, apply a solution of lipid (e.g., lecithin in dodecane) to the filter of the donor plate and allow the solvent to evaporate.
-
Assay Start: Add the test compound solutions to the donor wells and carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t) where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, A is the filter area, and t is the incubation time.
Protocol 3: Caco-2 Cell Permeability Assay
This cell-based assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive and active transport mechanisms.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of morpholine and thiomorpholine analogs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells and cell culture reagents.
-
Transwell® inserts (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds and controls.
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and analyze by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral side and sample from the apical side to assess active efflux.
-
-
Analysis: Quantify the amount of compound transported across the monolayer.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The decision to employ a morpholine or a thiomorpholine scaffold is a nuanced one that requires a careful consideration of the desired properties of the final drug candidate.
-
Choose Morpholine when:
-
Higher metabolic stability is a primary goal.
-
Lower lipophilicity is desired to mitigate off-target effects or improve solubility.
-
A well-established and synthetically accessible scaffold is preferred.
-
-
Consider Thiomorpholine when:
-
Increased lipophilicity is needed to enhance permeability or target engagement.
-
Modulating metabolism through S-oxidation is a viable strategy, for instance, in the design of prodrugs or compounds with a specific clearance mechanism.
-
A novel chemical space is being explored to improve upon existing morpholine-containing compounds, as exemplified by the sutezolid case study.
-
Ultimately, the optimal choice will be dictated by a thorough, data-driven evaluation of both analogs within the specific chemical series and therapeutic context. The experimental protocols and comparative data presented in this guide provide a robust framework for conducting such an evaluation, empowering researchers to make informed decisions and accelerate the journey from hit to lead and beyond.
References
- New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC. (2024, June 17).
- Sutezolid: A promising next generation tuberculosis agent. (2025, August 23).
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
- Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, September 25).
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021, October 20).
- In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC - NIH. (2021, November 9).
- Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed. (n.d.).
- Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC - NIH. (n.d.).
- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.).
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.).
- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of Thiomorpholine-Based Kinase Inhibitors
The thiomorpholine moiety has cemented its status as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors targeting critical cell signaling pathways like the PI3K/Akt/mTOR cascade.[1][2] Its unique physicochemical properties, arising from the replacement of morpholine's oxygen with a sulfur atom, can influence molecular size, lipophilicity, and metabolic stability—factors that are strategically exploited in drug design.[1] However, the therapeutic success of any kinase inhibitor hinges not just on its on-target potency but, crucially, on its selectivity.
This guide provides an in-depth comparison of methodologies used to assess the cross-reactivity of kinase inhibitors, using representative compounds from the morpholine/thiomorpholine class as exemplars. We will explore the causality behind experimental choices, present detailed protocols for key validation systems, and provide a framework for interpreting the resulting data to ensure the rigorous pharmacological validation of these promising therapeutic agents.
The Ubiquitous Challenge: Kinase Selectivity
The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[3] This conservation is the primary reason why achieving inhibitor selectivity is a formidable challenge; compounds designed to block the ATP site of a target kinase can inadvertently bind to dozens of unintended "off-target" kinases.[4] Such promiscuity can lead to unexpected toxicities or confound experimental results, making a thorough understanding of an inhibitor's cross-reactivity profile an absolute necessity.[5][6]
The following diagram illustrates the fundamental concept of inhibitor selectivity. An ideal inhibitor (A) exhibits high affinity solely for its intended target. A non-selective inhibitor (B) binds to numerous off-target kinases, potentially triggering unintended signaling events and cellular effects.
Caption: On-Target vs. Off-Target Kinase Inhibition.
Comparative Selectivity of Morpholine-Scaffold PI3K/mTOR Inhibitors
While extensive cross-reactivity data for novel thiomorpholine inhibitors is often proprietary, we can gain significant insights by examining their close structural cousins: morpholine-based inhibitors. These compounds serve as excellent models for understanding how subtle structural changes can dramatically alter selectivity profiles. Here, we compare three well-characterized inhibitors targeting the PI3K/mTOR pathway.
-
ZSTK474 : A pan-Class I PI3K inhibitor, meaning it potently inhibits all four Class I isoforms (α, β, γ, δ).[7][8][9]
-
Pictilisib (GDC-0941) : A potent inhibitor of PI3Kα and PI3Kδ, with moderate selectivity against the β and γ isoforms.[1]
-
VS-5584 : A dual inhibitor that potently targets all Class I PI3K isoforms as well as mTOR kinase.[6][10][11][12][13]
The table below summarizes their inhibitory potency (IC50) against their primary targets. A lower value indicates higher potency.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| ZSTK474 | PI3Kα | 6.7 | Pan-PI3K inhibitor. Highly selective over a panel of 139 other protein kinases. | [7][8] |
| PI3Kβ | 10.4 | [8] | ||
| PI3Kγ | 11.7 | [8] | ||
| PI3Kδ | 1.8 | [8] | ||
| Pictilisib (GDC-0941) | PI3Kα | 3 | Potent against PI3Kα/δ. 11-fold selective over PI3Kβ and 25-fold over PI3Kγ. | [14] |
| PI3Kβ | 33 | [14] | ||
| PI3Kγ | 75 | [14] | ||
| PI3Kδ | 3 | [14] | ||
| mTOR | 580 | Weak mTOR inhibition. | [14] | |
| VS-5584 | PI3Kα | 16 | Potent dual PI3K/mTOR inhibitor. No relevant activity on a panel of 400 other kinases. | [12][13] |
| PI3Kβ | 68 | [12][13] | ||
| PI3Kγ | 25 | [12][13] | ||
| PI3Kδ | 42 | [12][13] | ||
| mTOR | 37 | [12][13] |
Analysis : This comparison highlights critical differences. ZSTK474 and VS-5584 are both pan-PI3K inhibitors, but VS-5584 has the added, potent activity against mTOR.[8][12][13] Pictilisib, by contrast, shows clear isoform selectivity within the PI3K family.[15] Crucially, large-scale screening data for ZSTK474 and VS-5584 demonstrate that despite their potency on primary targets, they are highly selective across the wider kinome.[7][12] This underscores a key principle: potent, multi-target inhibition (polypharmacology) is not the same as promiscuity. For a thiomorpholine-based inhibitor, determining which of these profiles it matches is essential for its development.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is required to build a complete picture of an inhibitor's selectivity. No single assay is sufficient. We will now detail three gold-standard, self-validating methodologies.
Biochemical Kinase Profiling
This is the foundational step for assessing selectivity. The inhibitor is tested against a large panel of purified recombinant kinases (often >400) to determine its activity in a cell-free environment.
Causality : This approach directly measures the interaction between the inhibitor and each kinase enzyme, independent of cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations. This provides a clean, intrinsic measure of a compound's potential interaction partners across the kinome.
Caption: Workflow for a typical biochemical kinase panel screen.
This protocol is a generalized representation of services offered by commercial vendors and core facilities.
-
Compound Preparation : Prepare a 10 mM stock solution of the thiomorpholine-based inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) from this stock.
-
Assay Plate Preparation : Using an acoustic liquid handler, dispense nanoliter volumes of each inhibitor concentration into a 384-well assay plate. Include wells for a positive control (a known potent inhibitor) and a negative control (DMSO vehicle only).[16]
-
Kinase Addition : Add the individual recombinant kinases from the panel to their respective wells in the assay plate, diluted in the appropriate kinase buffer.
-
Pre-incubation : Incubate the plate for 15-30 minutes at room temperature. This allows the test compound to bind to its target kinase before the enzymatic reaction begins.[17]
-
Reaction Initiation : Add a master mix containing the specific peptide substrate for each kinase and ATP. The ATP concentration is typically set near its Michaelis-Menten constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]
-
Kinase Reaction : Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection : Stop the reaction and quantify the amount of phosphorylated substrate. The detection method varies (e.g., luminescence, fluorescence polarization, TR-FRET), but often relies on measuring the amount of ADP produced, which is directly proportional to kinase activity.[3][18]
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase in the panel.
Cellular Target Engagement Assays
After identifying potential off-targets biochemically, it is critical to confirm whether the inhibitor engages these targets in a live-cell context. Cellular assays account for factors absent in biochemical screens.
Causality : An inhibitor may be potent biochemically but fail to engage its target in a cell due to poor permeability or rapid efflux. Conversely, an inhibitor might appear more potent in cells due to active transport. Cellular target engagement assays provide a direct measure of binding at the target protein in its native environment, offering data with higher physiological relevance.
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific kinase target in living cells using Bioluminescence Resonance Energy Transfer (BRET).[4][5]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation : Twenty-four hours prior to the assay, transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[19]
-
Seeding : On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a 96-well or 384-well white assay plate.[2]
-
Compound Addition : Add the serially diluted thiomorpholine inhibitor to the wells.
-
Tracer Addition : Add the cell-permeable, fluorescently-labeled NanoBRET™ tracer. This tracer is a known inhibitor for the target kinase that has been modified with a fluorophore. It will compete with the test compound for binding to the kinase.[20]
-
Detection Reagent Addition : Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor. The substrate is required for the NanoLuc® enzyme to produce light, and the extracellular inhibitor ensures that the measured signal comes only from intact, live cells.[4][20]
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Measurement : Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (460nm) and one for the tracer acceptor (610nm) using a plate reader equipped for BRET measurements.
-
Data Analysis : Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target kinase.[20]
Chemoproteomic Profiling in Native Systems
This advanced technique assesses inhibitor binding to endogenous kinases within a complex biological sample, such as a cell or tissue lysate, without the need for genetic modification.
Causality : This method provides the most physiologically relevant data by measuring target engagement with native, endogenously expressed kinases that have all their natural post-translational modifications and are in complex with their binding partners. It can reveal unexpected off-targets that might be missed by other methods and can show how an inhibitor's profile differs between recombinant and native enzymes.[21]
KiNativ™ is a powerful chemoproteomic platform that uses biotin-labeled, acyl-phosphate probes of ATP or ADP to covalently label a conserved lysine in the active site of most kinases.[21] Inhibitor binding prevents this labeling, which can be quantified by mass spectrometry.[22]
Caption: General workflow of the KiNativ™ chemoproteomic platform.
-
Lysate Preparation : Culture cells of interest (e.g., a cancer cell line) and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes and activity.
-
Inhibitor Treatment : Aliquot the lysate and treat with various concentrations of the thiomorpholine inhibitor or DMSO as a control. Incubate to allow the inhibitor to bind to its targets.
-
Probe Labeling : Add the biotin-acyl-ATP probe to each lysate. The probe will react with and covalently attach a biotin tag to the active-site lysine of any kinase not blocked by the inhibitor.[21][23]
-
Protein Digestion : Reduce, alkylate, and digest the proteins in the lysate into peptides using trypsin.
-
Peptide Enrichment : Capture the biotin-labeled peptides using streptavidin-coated beads. Wash the beads extensively to remove all non-labeled peptides.
-
Mass Spectrometry Analysis : Elute the captured peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Identify the peptides corresponding to the active sites of specific kinases. Quantify the abundance of each labeled peptide in the inhibitor-treated samples relative to the DMSO control. This ratio directly indicates the degree of target engagement and allows for the determination of inhibitor potency against hundreds of endogenous kinases simultaneously.[21]
Conclusion
The thiomorpholine scaffold holds immense promise for the development of potent and selective kinase inhibitors. However, realizing this potential requires a rigorous and multi-pronged approach to cross-reactivity assessment. As demonstrated by the morpholine-based exemplars, compounds from the same structural family can exhibit vastly different selectivity profiles—from isoform-selective to pan-isoform to dual-pathway inhibition.
By systematically employing a combination of broad biochemical screening, live-cell target engagement assays, and in-lysate chemoproteomics, researchers can build a comprehensive and physiologically relevant understanding of a compound's true selectivity. This layered, self-validating system of protocols is not merely a checklist; it is an essential strategy to de-risk drug development, ensure the validity of pharmacological studies, and ultimately design safer and more effective medicines.
References
- Yaguchi, S., Fukui, Y., Koshiji, M., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556. [Link]
- Hart, S., Novotny-Diermayr, V., Goh, K. C., et al. (2013). VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Molecular Cancer Therapeutics, 12(2), 151-161. [Link]
- Hart, S., Novotny-Diermayr, V., Goh, K. C., et al. (2013). VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer. Molecular Cancer Therapeutics, 12(2), 151-161. [Link]
- Patricelli, M. P., Nomanbhoy, T. K., Wu, J., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]
- Cellagen Technology. (n.d.). GDC-0941 (Pictilisib). Cellagen.com. [Link]
- Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Labmanager.com. [Link]
- Adooq Bioscience. (n.d.). GDC-0941 (Pictilisib). Adooq.com. [Link]
- Fujii, N., Yano, S., Takahashi, H., et al. (2018). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget, 9(80), 35141-35161. [Link]
- Fujii, N., Yano, S., Takahashi, H., et al. (2018). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget, 9(80), 35141–35161. [Link]
- ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling.
- Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promegaconnections.com. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reactionbiology.com. [Link]
- F1000Research. (2017). Recent advances in methods to assess the activity of the kinome. F1000research.com. [Link]
- Wells, C. I., Vasta, J. D., et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. bioRxiv. [Link]
- BioCrick. (n.d.). GDC-0941. Biocrick.com. [Link]
- Assay Development Guidelines for High-Throughput Screening. (2012). NCBI Bookshelf. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Bellbrooklabs.com. [Link]
- T-Y. Lo, et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Molecules. [Link]
- Ma'ayan Lab. (n.d.).
- ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]
- Al-Haidari, R. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry. [Link]
- Chen, Y. L., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors.
- Miller, M. S., et al. (2023). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
- Al-Haidari, R. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 114066. [Link]
Sources
- 1. GDC-0941 | CAS:957054-30-7 | PI3K inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 5. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 6. apexbt.com [apexbt.com]
- 7. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZSTK474 (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adooq.com [adooq.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promegaconnections.com [promegaconnections.com]
- 21. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
A Senior Application Scientist's Guide to Establishing the Pharmacokinetic Profile of Thiomorpholine Derivatives
Introduction: The Thiomorpholine Scaffold and the Imperative of Pharmacokinetic Profiling
In the landscape of medicinal chemistry, the thiomorpholine ring has emerged as a "privileged scaffold". Its unique stereoelectronic properties and synthetic accessibility have led to its incorporation into a multitude of molecules with therapeutic potential across oncology, infectious diseases, and metabolic disorders. The strategic substitution of a sulfur atom for the oxygen in the well-known morpholine ring alters the molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and receptor-binding interactions.
However, the journey from a promising lead compound to a viable drug candidate is perilous, with poor pharmacokinetics (PK) being a primary cause of late-stage attrition. Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just a regulatory requirement, but a foundational pillar of rational drug design. For thiomorpholine derivatives, this is particularly crucial as the sulfur atom can be a site of metabolic activity, potentially leading to the formation of sulfoxides and sulfones, which can dramatically alter the compound's properties.
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically establish the pharmacokinetic profile of novel thiomorpholine derivatives. We will move from foundational in vitro assays that enable rapid screening and optimization to the definitive validation of in vivo studies, explaining the causality behind each experimental choice.
The ADME Quartet: A Framework for Pharmacokinetic Assessment
The characterization of a drug's journey through the body is defined by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion. A thorough understanding of each is essential to build a complete pharmacokinetic profile. This guide is structured to address each component sequentially, providing an integrated workflow from the benchtop to preclinical models.
Caption: The interconnected processes of Absorption, Distribution, Metabolism, and Excretion (ADME) that define a drug's pharmacokinetic profile.
Part I: In Vitro ADME Profiling — The Foundation for Candidate Selection
In vitro ADME assays are the workhorse of early drug discovery. They provide critical data that guides lead optimization, identifies potential liabilities, and allows for the ranking of compounds before committing to resource-intensive in vivo studies.
A. Absorption: Crossing the First Barrier
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. This process is governed primarily by two physicochemical properties: solubility and permeability.
1. Aqueous Solubility A compound must first dissolve in the gut lumen to be absorbed. Poor aqueous solubility is a common hurdle that can lead to low and variable bioavailability.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the thiomorpholine derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to the wells containing the DMSO solutions and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.
-
Analysis: Analyze the plate using a nephelometry-based instrument to detect light scattering from any precipitate formed. The concentration at which the compound begins to precipitate is determined as its kinetic solubility.
2. Membrane Permeability After dissolving, a drug must pass through the intestinal epithelium to enter systemic circulation. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for 21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Addition: Add the thiomorpholine derivative (e.g., at 10 µM) to the apical (A) side of the monolayer.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Efflux Assessment: In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the B-to-A permeability and calculate the efflux ratio (Papp B-A / Papp A-B).
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Table 1: Comparative Absorption Profile of Thiomorpholine Derivatives
| Compound | Kinetic Solubility (µM) | Caco-2 Papp A-B (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
|---|---|---|---|---|
| Derivative A | 150 | 15.2 | 1.1 | High |
| Derivative B | 5 | 25.5 | 1.5 | High |
| Derivative C | 85 | 0.8 | 8.9 | Low (Efflux) |
| Verapamil (Control) | >200 | 20.1 | 6.5 | High (Efflux Substrate) |
B. Distribution: Where Does the Drug Go?
Distribution describes the reversible transfer of a drug from the bloodstream to various tissues. A key determinant of distribution is Plasma Protein Binding (PPB), as only the unbound (free) fraction of a drug can interact with its target and be cleared.
Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Addition: Add plasma to one chamber and the thiomorpholine derivative spiked into plasma to the other chamber.
-
Incubation: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
Analysis: After incubation, collect samples from both the plasma and buffer chambers.
-
Quantification: Determine the concentration of the drug in both samples by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
C. Metabolism: The Body's Chemical Processing Plant
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process can inactivate a drug, produce active metabolites, or facilitate excretion. The thiomorpholine scaffold presents a unique metabolic consideration due to the sulfur atom.
Metabolic Oxidation of the Thiomorpholine Moiety The sulfur atom in the thiomorpholine ring is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of the corresponding sulfoxide and sulfone. This can significantly impact the compound's polarity, solubility, and biological activity.
Caption: Metabolic oxidation pathway of the thiomorpholine sulfur atom.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare a reaction mixture containing HLM and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the thiomorpholine derivative (e.g., at 1 µM final concentration).
-
Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 2: Comparative Metabolic Stability and CYP Inhibition Profile
| Compound | HLM Stability (t½, min) | HLM Intrinsic Clearance (µL/min/mg) | CYP3A4 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| Derivative A | > 60 | 5.2 | > 50 |
| Derivative D | 12 | 115.5 | 2.5 |
| Derivative E | 45 | 25.8 | 15.7 |
| Ketoconazole (Control) | < 5 | > 277 | 0.08 |
Part II: In Vivo Pharmacokinetic Studies — The Whole-System Validation
While in vitro assays are predictive, in vivo studies are essential to understand a compound's behavior in a complex, living system. These studies integrate all ADME processes and provide the definitive data needed to predict human pharmacokinetics.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Experimental Protocol: Rodent Pharmacokinetic Study (Rat)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
-
Group Allocation: Divide animals into two groups: Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV Group: Administer the thiomorpholine derivative as a single bolus injection via the tail vein (e.g., 1 mg/kg).
-
PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg).
-
-
Blood Collection: Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters.
Table 3: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
|---|---|---|---|---|---|---|---|---|
| Derivative A | IV | 1 | 1250 | 2800 | 4.5 | 6.0 | 2.5 | N/A |
| PO | 10 | 980 | 15400 | 4.8 | N/A | N/A | 55 | |
| Derivative D | IV | 1 | 950 | 750 | 1.2 | 22.2 | 2.1 | N/A |
| PO | 10 | 150 | 900 | 1.5 | N/A | N/A | 12 | |
| Propranolol (Control) | IV | 1 | 850 | 1100 | 2.1 | 15.2 | 3.6 | N/A |
| | PO | 10 | 250 | 2750 | 2.5 | N/A | N/A | 25 |
Cmax: Maximum plasma concentration; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral Bioavailability.
Interpreting the Comparative Data:
-
Derivative A shows a promising profile. Its high metabolic stability in vitro translates to low clearance and a longer half-life in vivo. The oral bioavailability of 55% is excellent for a lead compound.
-
Derivative D , in contrast, demonstrates poor pharmacokinetic properties. The high in vitro clearance predicted its rapid elimination in vivo. The resulting low bioavailability of 12% suggests that this compound would likely require high doses to achieve therapeutic exposure, making it a less desirable candidate.
Conclusion: Synthesizing a Complete Profile for Drug Development
Establishing the pharmacokinetic profile of a thiomorpholine derivative is a multi-faceted process that requires an integrated approach. By systematically evaluating ADME properties through a tiered cascade of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a compound's behavior. This data-driven approach allows for the early identification of liabilities, guides medicinal chemistry efforts to optimize PK properties, and ultimately increases the probability of selecting a candidate with a higher likelihood of clinical success. The thiomorpholine scaffold continues to be a valuable asset in drug discovery, and a thorough characterization of its pharmacokinetic profile is the key to unlocking its full therapeutic potential.
References
- BenchChem. (2025). Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. BenchChem.
- BenchChem. (2025). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. BenchChem.
- Selvita. (n.d.). In Vitro ADME. Selvita.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences.
- Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Poupin, P., et al. (n.d.).
A Comparative Guide to the Cytotoxicity of Thiomorpholine-Based Compounds
The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry for its versatile pharmacological activities. This guide offers an in-depth comparative analysis of the cytotoxic properties of various thiomorpholine-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of their anti-cancer potential. We will delve into supporting experimental data, detailed methodologies for key cytotoxicity assays, and the underlying mechanisms of action that govern the efficacy of these promising molecules.
The Thiomorpholine Scaffold: A Privileged Structure in Drug Discovery
The substitution of the oxygen atom in the well-established morpholine ring with sulfur imparts unique physicochemical properties to the thiomorpholine scaffold. This alteration influences lipophilicity, metabolic stability, and the ability to engage in specific interactions with biological targets, making it a "privileged scaffold" in drug design. Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Comparative Cytotoxicity of Thiomorpholine Derivatives
Thiazolyl-Thiomorpholine Derivatives
A series of 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives have shown promising anticancer activity against the A549 human lung carcinoma cell line. Notably, these compounds exhibited high selectivity, with significantly lower toxicity towards the healthy L929 murine fibroblast cell line.
| Compound | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
| Data sourced from BenchChem. |
The data clearly indicates that several of the synthesized compounds are more potent than the standard chemotherapy drug, Cisplatin, against the A549 cell line. Compound 3f , with a 4-methylphenyl substitution, was identified as the most potent derivative in this series.
N-Azole Substituted Thiomorpholine Dioxides
Another class of thiomorpholine derivatives, N-azole substituted thiomorpholine dioxides, has also been evaluated for cytotoxic activity against A549 and HeLa (human cervical cancer) cells.
| Compound | Target Cell Line | IC50 (µM) |
| Thiazolyl thiomorpholine 10c (chloro substituent) | A549 | 10.1 |
| HeLa | 30.0 | |
| Data sourced from PubMed. |
The thiazolyl thiomorpholine 10c , featuring a chloro substituent on the aromatic ring, emerged as a notable lead molecule with significant cytotoxic activity.
Experimental Protocols for Cytotoxicity Assessment
The accurate determination of cytotoxicity is fundamental to the evaluation of any potential anticancer compound. The following are detailed protocols for two widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549 or HeLa) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed the cells into a 96-well plate at an optimized density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiomorpholine-based compounds in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls (vehicle-only and a known cytotoxic agent as a positive control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and analyzing the dose-response curve.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead cells.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity assessment.
Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several morpholine-based compounds have been developed as PI3K/mTOR inhibitors, and the thiomorpholine scaffold is also being actively explored for this purpose.
The proposed mechanism involves the thiomorpholine derivative binding to the ATP-binding pocket of PI3K and/or mTOR, thereby inhibiting their kinase activity. This leads to a downstream cascade of events, including the inhibition of Akt phosphorylation and ultimately, the suppression of cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
Thiomorpholine-based compounds represent a promising class of molecules with significant cytotoxic potential against various cancer cell lines. The data presented in this guide highlights the importance of structural modifications in optimizing their anticancer activity and selectivity. The detailed experimental protocols provide a solid foundation for researchers to conduct their own cytotoxicity assessments. Further exploration of the mechanisms of action, such as the inhibition of the PI3K/Akt/mTOR pathway, will be crucial in the development of novel and effective thiomorpholine-based cancer therapeutics.
References
- Reddy, P. R., Reddy, G. M., Padmaja, A., Padmavathi, V., Kondaiah, P., & Krishna, N. S. (2014).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiomorpholine-3-Carboxylic Acid Hydrochloride
Foundational Understanding: Hazard Profile and Risk Assessment
Before any handling or disposal activity, a thorough understanding of the compound's intrinsic hazards is paramount. Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound whose toxicological properties have not been exhaustively investigated[1]. However, available Safety Data Sheets (SDS) provide a clear basis for a conservative and cautious approach to its management.
The primary risks stem from its potential irritant and toxic effects upon exposure. The hydrochloride salt form dictates that it will react with bases and that its decomposition can release hazardous gases.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required PPE | Rationale |
|---|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[2] | Nitrile gloves, Lab coat, Safety glasses with side shields or goggles. | Prevents dermal absorption and accidental ingestion from contaminated hands. |
| Skin Irritation | Causes skin irritation.[2][3][4] | Nitrile gloves, Lab coat. | Forms a barrier to prevent direct contact with the skin. |
| Eye Irritation | Causes serious eye irritation.[3][4][5] | Safety glasses with side shields or goggles. Face shield for bulk handling. | Protects sensitive eye tissues from contact with the solid powder or solutions. |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] | Use in a well-ventilated area or chemical fume hood. NIOSH-approved respirator for bulk quantities or where dust is generated.[1][3] | Minimizes inhalation of airborne particles, which can irritate the respiratory tract. |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[1][5] | N/A (Relevant for final disposal method) | This profile necessitates disposal via high-temperature incineration with scrubbers to neutralize acidic gases. |
The Core Directive: A Lifecycle Approach to Waste Management
The most effective disposal plan begins at the point of procurement. The principles of green chemistry and prudent laboratory practice advocate for a tiered approach to waste management, prioritizing reduction and reuse before final disposal.[6]
Source Reduction and Inventory Management
The simplest way to minimize waste is to avoid generating it.
-
Procurement: Order only the quantity of this compound required for your immediate experimental needs.[7]
-
Inventory: Maintain a meticulous, up-to-date chemical inventory to prevent the purchase of duplicates and the expiration of stock.[7][8]
-
Sharing: Before designating surplus, unexpired material as waste, check if other research groups within your institution can use it.[6][7]
The Principle of Segregation
Never mix this compound waste with other waste streams.[8][9] This is a critical safety and compliance step.
-
Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Co-mingling these materials in a single waste container can lead to uncontrolled exothermic reactions, gas evolution, or container pressurization.
-
Waste Streams: Maintain separate, clearly labeled waste containers for halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.[8][10] this compound solid waste belongs in its own designated container.
Procedural Workflow for Disposal
The following step-by-step protocols provide a direct action plan for waste generated at the laboratory bench. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one to guarantee safety.
Disposal of Unused or Expired Solid Material
-
Preparation: Conduct all handling within a certified chemical fume hood to mitigate inhalation risks.[3] Don the appropriate PPE as detailed in Table 1.
-
Container Labeling: Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office. This container must be in good condition, compatible with the chemical, and feature a screw-top or other securely sealing lid.[8] Label the container clearly with:
-
Transfer: Carefully transfer the solid chemical from its original container into the designated waste container. Use tools like a powder funnel to prevent spillage. Avoid any actions that could generate dust.[1][3]
-
Seal and Store: Securely seal the waste container.[8] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[7][11] The SAA should have secondary containment to manage potential leaks.[8]
-
Disposal Request: Once the container is full or the accumulation time limit set by your institution or local regulations is reached, contact your EHS office for a waste pickup.[7] Do not pour this chemical down the drain.[1][3]
Disposal of Contaminated Labware and Debris
This includes items such as weigh boats, contaminated gloves, and paper towels used for minor clean-up.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, labeled, plastic-lined container or a designated waste bag.[3][10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant.
-
Final Disposal: Once full, the bag should be sealed and placed in the appropriate solid hazardous waste drum provided by your EHS department. Do not dispose of this waste in the regular trash.
Management of Spills
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and contact your institution's EHS emergency line.
-
Control: For small, manageable spills, ensure you are wearing full PPE, including a respirator if dust is present.[3]
-
Containment & Cleanup: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand). Avoid using water unless instructed by an SDS for a specific formulation.
-
Collection: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.[1][3] Avoid creating dust.[1]
-
Decontamination: Wipe the spill area with soap and plenty of water.[1] Collect all cleaning materials (wipes, paper towels) as contaminated debris and place them in the solid hazardous waste stream.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Decision Logic
The proper disposal pathway is a function of the material's form and condition. The following diagram illustrates the decision-making process for a researcher handling this compound.
Caption: Disposal decision workflow for this compound.
The Final Step: Professional Disposal
Under no circumstances should this chemical be disposed of in sanitary sewers or general landfill waste.[1] The accepted and required method for final disposition is through a licensed professional waste disposal service.[1][12]
The recommended technology is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[1] This ensures the complete destruction of the organic molecule and neutralizes the resulting acidic combustion byproducts (SOx, HCl), preventing their release into the atmosphere.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product itself.
References
- Capot Chemical Co., Ltd. (2019). MSDS of this compound.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 440159, Thiomorpholine-3-carboxylic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 17433447, Ethyl thiomorpholine-3-carboxylate hydrochloride.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. aaronchem.com [aaronchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiomorpholine-3-carboxylic acid hydrochloride
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or sparsely characterized reagents like Thiomorpholine-3-carboxylic acid hydrochloride (CAS No. 96612-95-2) demands a proactive and informed approach to safety.[1] This guide moves beyond a simple checklist to provide a comprehensive operational plan for personal protective equipment (PPE), grounded in the principles of risk mitigation and scientific causality. The toxicological properties of this compound have not been thoroughly investigated, which mandates that we treat it with a high degree of caution, assuming potential hazards until proven otherwise.[2]
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the known and potential hazards is critical. This compound is a solid, often a powder, which presents a primary risk of inadvertent inhalation and dust formation.[2] The available safety data indicates several key hazards that directly inform our PPE strategy.
Table 1: Hazard Identification Summary
| Hazard Classification | Description | Primary Exposure Route | Source |
|---|---|---|---|
| Skin Irritation | Causes skin irritation. | Dermal | [3][4] |
| Serious Eye Irritation | Causes serious eye irritation. | Ocular | [3][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation | [2][3][5] |
| Acute Toxicity (Harmful) | May be harmful if swallowed, in contact with skin, or if inhaled. | Oral, Dermal, Inhalation | [4] |
| Combustion Hazards | Hazardous decomposition during a fire may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[2][5] | Inhalation |[2][5] |
This hazard profile dictates that our primary goal is to establish effective barriers to prevent dermal, ocular, and respiratory exposure.
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk at the source.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood.[6] This is the most critical step in preventing the inhalation of airborne dust particles. The fume hood's exhaust ventilation is essential for maintaining a safe breathing zone.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5][6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Minimize the quantity of material handled to what is necessary for the experiment. Restrict access to the handling area and ensure all personnel are trained on the specific hazards and procedures. Avoid eating, drinking, or smoking in any area where this chemical is handled or stored.[3][6]
Core PPE Requirements: A Multi-Layered Defense
The following PPE is mandatory for all procedures involving this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Field Insights |
|---|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a risk of splash or significant dust generation. | Goggles provide a seal around the eyes to protect against fine dusts and accidental splashes.[5] A face shield offers a broader barrier of protection for the entire face, which is crucial during bulk transfers or when reacting the material.[7] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Since specific chemical compatibility data is not available, nitrile gloves offer a robust initial barrier for incidental contact. Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for tears or punctures before use.[7] |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a clean, buttoned lab coat. | A disposable gown provides superior protection against dust settling on personal clothing and is easily removed and disposed of as contaminated waste.[7] A traditional lab coat is a minimum requirement, but care must be taken to launder it separately from personal clothing.[3] |
| Respiratory Protection | See Section 4 for a detailed breakdown. | Required to prevent inhalation of the irritant dust. The type of respirator depends on the scale of the operation. |
Respiratory Protection: An In-Depth Protocol
Given the compound's potential to cause respiratory irritation and the unknown long-term toxicological effects of inhalation, a robust respiratory protection program is non-negotiable.[2][5] The choice of respirator is dictated by the specific task and the potential for dust generation.
-
For Low-Dust Activities: When handling small quantities (milligram scale) entirely within a fume hood, a NIOSH-approved N95 or P95 filtering facepiece respirator may be sufficient to manage nuisance dust exposure.[2][7]
-
For Higher-Level Protection: For tasks with a higher risk of aerosolization, such as weighing larger quantities, preparing solutions, or in the event of a spill, more comprehensive protection is required. This includes an air-purifying respirator (APR) with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) combination cartridges.[2] These cartridges protect against organic vapors, acid gases, and particulates.
All personnel required to wear respirators must be medically cleared and participate in a formal fit-testing program to ensure a proper seal.
Operational Workflow for PPE Selection
The following diagram provides a logical pathway for selecting the appropriate level of PPE based on the planned experimental procedure. This ensures that the level of protection scales with the level of risk.
Caption: PPE selection workflow based on experimental scale and procedure.
Step-by-Step Protocols for Safety
A. Standard Handling Protocol (Weighing and Transfer)
-
Preparation: Before bringing the chemical into the workspace, don all required PPE: disposable gown, double nitrile gloves, safety goggles, and the appropriate respirator as determined by the workflow diagram.
-
Work Surface: Ensure the fume hood sash is at the lowest practical height. Place a disposable, plastic-backed absorbent pad on the work surface to contain any minor spills.
-
Handling: Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood. Use a spatula for solid transfers and avoid any actions that could create dust clouds.
-
Post-Handling: Tightly close the primary container.[2][3] Carefully wipe down the spatula and any equipment with a damp cloth, treating the cloth as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. The outer pair of gloves should be removed first. Dispose of all single-use items in a designated hazardous waste container.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[3]
B. Spill Response Plan
-
Evacuate and Alert: Evacuate personnel from the immediate area. Alert the lab supervisor.
-
Don PPE: Before cleanup, don the highest level of protective gear: a disposable gown, double nitrile gloves, safety goggles, a face shield, and an air-purifying respirator with combination cartridges.[2][3]
-
Containment: If the spill is a solid, do not use a dry sweeping method as this will generate dust.[2] Gently cover the spill with an inert absorbent material.
-
Cleanup: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a damp cloth, working from the outside in. Dispose of all cleanup materials and contaminated PPE as hazardous waste.
C. Disposal Plan
All waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams.
-
Disposal: The final disposal must be conducted through a licensed professional waste disposal service.[2] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Never dispose of this chemical down the drain.[2]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Capot Chemical Co., Ltd. (2019). This compound SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylic acid. PubChem Compound Summary for CID 440159.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
Sources
- 1. scbt.com [scbt.com]
- 2. capotchem.cn [capotchem.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
